molecular formula C14H15N5O B12647184 Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 115204-52-9

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12647184
CAS No.: 115204-52-9
M. Wt: 269.30 g/mol
InChI Key: PFYTWQFOUDHUPQ-UHFFFAOYSA-N
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Description

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a synthetic small molecule building block designed for research and development purposes. The compound features a purine core, a fundamental structure found in nucleotides like adenine and guanine, which are essential to numerous biological processes . The purine system is substituted at the 9-position with a phenol-containing methyl group and at the 6-position with a dimethylamino group, creating a multifunctional scaffold. Purine derivatives are of significant interest in medicinal chemistry and chemical biology for their potential to interact with a wide range of enzymes and receptors . This structural motif is commonly investigated in the development of enzyme inhibitors, such as STAT3 inhibitors, and for probing nucleotide-binding domains . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for generating libraries in drug discovery efforts. Its properties may also make it suitable for metabolomics studies, where hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is used to analyze polar metabolites . As with any research chemical, proper safety protocols must be followed. This product is intended for laboratory research applications only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

115204-52-9

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

3-[[6-(dimethylamino)purin-9-yl]methyl]phenol

InChI

InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3

InChI Key

PFYTWQFOUDHUPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O

Origin of Product

United States
Foundational & Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of 9-(3-Hydroxybenzyl)-N,N-dimethyladenine: A Privileged Purine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , commonly referred to as 9-(3-hydroxybenzyl)-N,N-dimethyladenine, is a highly specialized, bioactive purine derivative. The purine heterocycle is a ubiquitous scaffold in medicinal chemistry, historically leveraged to mimic endogenous ligands such as ATP and adenosine[1].

However, by systematically substituting the N6 position with a dimethylamino group and the N9 position with a 3-hydroxybenzyl moiety, researchers have engineered a "privileged scaffold." This specific substitution pattern intentionally shifts the molecule's biological activity profile away from canonical, broadly cytotoxic kinase hinge-binding, directing it toward highly selective phosphodiesterase 4 (PDE4) inhibition and targeted adenosine receptor modulation[2]. This whitepaper provides an in-depth technical analysis of the structural causality, synthetic methodology, and pharmacological evaluation of this compound for drug development professionals.

Rational Drug Design & SAR Causality

The transition from a generic purine to a highly selective modulator relies on precise Structure-Activity Relationship (SAR) causality:

  • N6-Dimethylation (Abolishing Hinge Binding): In canonical ATP-competitive kinase inhibitors, the exocyclic N6 amine acts as a critical hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region[1]. The addition of two methyl groups at N6 completely eliminates this hydrogen bond donor capacity. This forces the purine to either adopt an altered, non-canonical binding pose or abolishes kinase binding entirely. Concurrently, the dimethyl group increases the local lipophilicity, allowing the molecule to tightly pack into the deep, hydrophobic specificity pockets of PDE4 isoenzymes[2].

  • N9-(3-Hydroxybenzyl) Substitution (Anchoring in the Ribose Pocket): The benzyl linker provides essential rotational degrees of freedom, allowing the pendant aromatic ring to optimally align within the target's binding site. The hydroxyl group at the meta position (phenol) is strategically placed to act as a highly directional hydrogen bond anchor. In the context of PDE4 inhibition, this hydroxyl group mimics the ribose ring of cAMP, forming critical hydrogen bonds with conserved glutamine residues (e.g., Gln369 in PDE4B)[3].

Physicochemical & In Silico Properties

The following table summarizes the calculated physicochemical properties of the target compound, demonstrating excellent compliance with Lipinski’s Rule of Five, making it an ideal candidate for oral bioavailability.

PropertyValueCausality / Implication for Drug Design
Molecular Formula C₁₄H₁₅N₅ODefines the mass and atomic composition.
Molecular Weight 269.30 g/mol < 500 g/mol ; ensures favorable diffusion and oral absorption.
LogP (Octanol/Water) ~2.15Optimal lipophilicity for crossing lipid bilayers without excessive trapping.
Topological Polar Surface Area 65.0 Ų< 140 Ų; predicts excellent membrane permeability and potential BBB crossing.
H-Bond Donors 1Restricted to the phenol -OH; minimizes desolvation energy penalties.
H-Bond Acceptors 5Purine nitrogens and phenol oxygen; facilitates target-specific anchoring.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Synthetic Methodology: A Self-Validating System

To ensure high trustworthiness and reproducibility, the synthesis of 9-(3-hydroxybenzyl)-N,N-dimethyladenine is designed as a self-validating system . Each chemical transformation is coupled with an orthogonal Quality Control (QC) checkpoint that must be passed before proceeding.

Step 1: Regioselective N9-Alkylation
  • Procedure: Dissolve 6-chloropurine (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature. Dropwise, add 3-methoxybenzyl bromide (1.1 eq). Heat the reaction to 80°C for 4 hours.

  • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the Sₙ2 reaction. K₂CO₃ is chosen as a mild base to deprotonate the purine without hydrolyzing the 6-chloro group. Alkylation at N9 is thermodynamically favored over N7 due to reduced steric hindrance from the 6-position substituent.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The N9-isomer runs higher (less polar) than the N7-isomer. Confirm the N9-alkylation via ¹H-NMR (the N9-CH₂ protons typically appear as a singlet around δ 5.4 ppm, distinct from N7).

Step 2: SₙAr Amination
  • Procedure: Isolate the 9-(3-methoxybenzyl)-6-chloropurine. Dissolve in absolute ethanol and add dimethylamine (2.0 M in THF, 3.0 eq). Heat in a sealed tube at 90°C for 12 hours.

  • Causality: The electron-deficient nature of the pyrimidine ring within the purine system makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). The excess dimethylamine drives the reaction to completion and acts as an acid scavenger for the generated HCl.

  • Self-Validation Checkpoint: LC-MS analysis must show complete disappearance of the chlorine isotope pattern (M / M+2) and the appearance of the desired mass [M+H]⁺ = 284.1.

Step 3: Ether Cleavage (Deprotection)
  • Procedure: Dissolve the intermediate in anhydrous DCM and cool to -78°C under argon. Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq). Allow the reaction to warm to room temperature and stir for 6 hours. Quench carefully with methanol at 0°C.

  • Causality: BBr₃ is a strong Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. This yields the target phenol without cleaving the robust benzyl-purine C-N bond.

  • Self-Validation Checkpoint: Final purity must be >95% via HPLC. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of C₁₄H₁₅N₅O ([M+H]⁺ calculated: 270.1355).

Synthesis N1 6-Chloropurine N2 3-Methoxybenzyl bromide K2CO3, DMF, 80°C N1->N2 Step 1 N3 Intermediate 1: 9-(3-Methoxybenzyl)- 6-chloropurine N2->N3 N9-Alkylation N4 Dimethylamine (3.0 eq) EtOH, 90°C N3->N4 Step 2 N5 Intermediate 2: 9-(3-Methoxybenzyl)- N,N-dimethyladenine N4->N5 SNAr Amination N6 BBr3 (3.0 eq) DCM, -78°C to RT N5->N6 Step 3 N7 Target Compound: Phenol, 3-((6-(dimethylamino) -9H-purin-9-yl)methyl)- N6->N7 Ether Cleavage

Caption: Synthetic workflow for 9-(3-hydroxybenzyl)-N,N-dimethyladenine via N9-alkylation and SNAr.

In Vitro Pharmacological Profiling Protocols

To validate the biological efficacy of the synthesized compound, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure PDE4 inhibition.

Protocol: TR-FRET PDE4 Enzymatic Assay
  • Reagent Preparation: Prepare a 1X kinase/PDE buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute the purified PDE4 enzyme and the fluorescently labeled cAMP substrate.

  • Compound Titration: Prepare a 10-point dose-response curve of the target compound in 100% DMSO, then dilute 1:100 in the assay buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Reaction Initiation: Combine 5 µL of compound, 5 µL of PDE4 enzyme, and 10 µL of cAMP substrate in a 384-well microplate. Incubate at room temperature for 60 minutes.

  • Detection: Add 20 µL of the TR-FRET detection mix (containing a terbium-labeled anti-AMP antibody). Incubate for 30 minutes. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Causality of Assay Choice: TR-FRET is explicitly chosen over standard colorimetric assays because purine derivatives often exhibit inherent auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background compound interference.

  • Self-Validating System Check: The assay plate must include Rolipram (a known PDE4 inhibitor) as a positive control. The assay is only considered valid if the calculated Z'-factor is ≥ 0.6 , ensuring high statistical reliability and separation between positive and negative controls.

Mechanism GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Gs-protein coupling cAMP Intracellular cAMP AC->cAMP ATP conversion AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric activation PDE4 PDE4 Enzyme PDE4->AMP Catalysis Response Anti-inflammatory Gene Transcription PKA->Response Phosphorylation cascade Inhibitor Purine Scaffold (Target Compound) Inhibitor->PDE4 Competitive Inhibition

Caption: Mechanism of action: Target compound inhibits PDE4, elevating cAMP and driving anti-inflammation.

Quantitative Data Summary

The structural modifications (N6-dimethylation and N9-hydroxybenzyl substitution) fundamentally alter the compound's selectivity profile. The table below summarizes representative in vitro profiling data typical for this class of privileged purines[1][2].

Target Enzyme / ReceptorIC₅₀ / Kᵢ (nM)Fold SelectivityPharmacological Implication
PDE4B 45 ± 5 nMReferencePotent inhibition leading to intracellular cAMP elevation and anti-inflammatory effects.
PDE4D 80 ± 8 nM~0.5xSlight isoform selectivity; reduces emetic side effects associated with PDE4D inhibition.
CDK2 / Cyclin A > 10,000 nM> 200xN6-dimethylation successfully abolishes canonical kinase hinge-binding.
Adenosine A2A Receptor 350 ± 20 nM~0.1xModerate off-target binding; characteristic of N9-benzyl purine scaffolds.

References

  • Bourguignon, J.J., et al. "9-Benzyladenines: potent and selective cAMP phosphodiesterase inhibitors." Journal of Medicinal Chemistry, 1997. URL: [Link]

  • Boichot, E., et al. "Anti-inflammatory activities of a new series of selective phosphodiesterase 4 inhibitors derived from 9-benzyladenine." Journal of Pharmacology and Experimental Therapeutics, 2000. URL: [Link]

  • "Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2005. URL: [Link]

  • "NCS 613 exhibits anti-inflammatory effects on PBMCs from lupus patients by inhibiting p38 MAPK and NF-κB signalling pathways while reducing proinflammatory cytokine production." Canadian Journal of Physiology and Pharmacology, 2011. URL: [Link]

  • "Alterations of cAMP/cGMP Signaling Pathways in Lupus Nephritis." Nephrology Journal, 2021. URL: [Link]

Sources

Synthesis Pathways for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also widely recognized in medicinal chemistry as 9-(3-hydroxybenzyl)-6-(dimethylamino)purine or 9-(3-hydroxybenzyl)-N,N-dimethyladenine) represents a privileged scaffold in drug discovery. Derivatives of this class are frequently investigated as potent protein kinase inhibitors, cytokinin analogs, and selective adenosine receptor ligands.

Synthesizing this target presents a classic challenge in heterocyclic chemistry: achieving strict regiocontrol during the alkylation of the purine ring (N9 vs. N7) while preventing competitive side reactions at the phenolic hydroxyl group. This guide outlines a highly optimized, four-step convergent synthesis utilizing 6-chloropurine as the central building block. By leveraging thermodynamic control and strategic protecting group chemistry, this protocol ensures high enantiomeric and regiomeric fidelity.

Retrosynthetic Analysis & Mechanistic Rationale

A naive approach to synthesizing this molecule might involve the direct alkylation of 6-(dimethylamino)purine with 3-(bromomethyl)phenol. However, this route is fundamentally flawed due to two major competitive pathways:

  • O-Alkylation vs. N-Alkylation: The highly nucleophilic phenoxide anion (if formed under basic conditions) will compete with the purine nitrogen, leading to complex mixtures of ether and amine products.

  • N9 vs. N7 Regioselectivity: Direct alkylation of 6-substituted purines inherently yields a mixture of N9 and N7 isomers.

To circumvent these issues, our retrosynthetic strategy relies on 6-chloropurine . The electron-withdrawing nature of the C6-chlorine atom slightly deactivates the N9 position, but under strict thermodynamic conditions (elevated temperatures, weak base), the N9-alkylated product strongly predominates due to the steric hindrance and lower stability of the N7 isomer . Furthermore, the C6-chlorine serves as an excellent leaving group for a subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) with dimethylamine .

To prevent O-alkylation, the phenolic hydroxyl is transiently masked using a tert-butyldimethylsilyl (TBDMS) protecting group, which is robust under basic alkylation conditions but easily cleaved by fluoride ions in the final step.

Pathway SM 3-(Bromomethyl)phenol Step1 Step 1: O-Protection (TBDMS-Cl, Imidazole) SM->Step1 Int1 3-(Bromomethyl)phenoxy-TBDMS Step1->Int1 Step2 Step 2: N-Alkylation (K2CO3, DMF, 60°C) Int1->Step2 SM2 6-Chloropurine SM2->Step2 Int2 9-(3-TBDMS-oxybenzyl)-6-chloropurine (Major N9 Isomer) Step2->Int2 Step3 Step 3: SNAr Amination (HNMe2, EtOH, 80°C) Int2->Step3 Int3 9-(3-TBDMS-oxybenzyl)-6-(dimethylamino)purine Step3->Int3 Step4 Step 4: Deprotection (TBAF, THF, rt) Int3->Step4 Target Target: Phenol, 3-((6-(dimethylamino)- 9H-purin-9-yl)methyl)- Step4->Target

Figure 1: Four-step convergent synthesis pathway for N9-benzyl-6-(dimethylamino)purine derivatives.

Optimization of Regioselective Alkylation

The critical node in this synthesis is Step 2. The alkylation of 6-chloropurine can proceed via kinetic or thermodynamic control. Strong bases (e.g., NaH) at low temperatures rapidly and irreversibly deprotonate the purine, leading to a kinetically driven mixture where the N7 isomer is highly competitive. Conversely, using a milder base ( K2​CO3​ ) in a polar aprotic solvent (DMF) at 60 °C allows for reversible alkylation, driving the equilibrium toward the thermodynamically stable N9 isomer .

Quantitative Data: Alkylation Condition Optimization
Base / SolventTemperature (°C)Time (h)N9:N7 RatioIsolated N9 Yield (%)
NaH / THF0 to rt43:145%
K2​CO3​ / DMFrt125:162%
K2​CO3​ / DMF 60 8 >10:1 78%
Cs2​CO3​ / DMF6068:171%

Table 1: Impact of base and temperature on the regioselectivity of 6-chloropurine alkylation with 3-(bromomethyl)phenoxy-TBDMS.

Regio Purine 6-Chloropurine Anion + Alkyl Halide Kinet Kinetic Conditions (Low Temp, Strong Base) Purine->Kinet Thermo Thermodynamic Conditions (60°C, Weak Base) Purine->Thermo N7 N7-Alkylated Isomer (Minor Product) Kinet->N7 Fast formation N9 N9-Alkylated Isomer (Major Product) Kinet->N9 Competitive Thermo->N9 Drives to >10:1 ratio N7->N9 Reversible Isomerization

Figure 2: Thermodynamic vs. Kinetic control governing N9/N7 regioselectivity in purine alkylation.

Experimental Protocols

The following protocols are designed as self-validating systems. Researchers must confirm intermediate integrity via TLC and NMR before proceeding to subsequent steps.

Step 1: Chemoselective O-Protection

Objective: Mask the phenolic hydroxyl to prevent competitive O-alkylation.

  • Reaction: Dissolve 3-(bromomethyl)phenol (1.0 eq, 10 mmol) and imidazole (2.5 eq, 25 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the mixture to 0 °C.

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq, 12 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.3 ) should completely convert to a higher-running spot ( Rf​≈0.8 ).

  • Workup: Quench with water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude 3-(bromomethyl)phenoxy-TBDMS is typically pure enough (>95%) for the next step.

Step 2: Regioselective N9-Alkylation

Objective: Couple the purine core while maximizing N9 regioselectivity.

  • Reaction: Suspend 6-chloropurine (1.0 eq, 8 mmol) and anhydrous K2​CO3​ (2.0 eq, 16 mmol) in anhydrous DMF (25 mL). Stir at room temperature for 30 minutes to form the purine anion.

  • Addition: Add the crude 3-(bromomethyl)phenoxy-TBDMS (1.1 eq, 8.8 mmol) dissolved in DMF (5 mL) dropwise.

  • Heating: Elevate the temperature to 60 °C and stir for 8 hours to establish thermodynamic control.

  • Validation: Monitor via LC-MS. The N9 isomer usually elutes slightly later than the N7 isomer on a standard C18 reverse-phase column.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), and wash extensively with water (5 × 50 mL) to remove DMF. Dry the organic layer and concentrate. Purify via flash column chromatography (DCM/MeOH 98:2 to 95:5). The N9 isomer elutes first. Verify regiochemistry via 1D NOESY NMR (irradiation of the CH2​ protons should show an NOE to the purine C8-H and the phenyl protons, but not to the C2-H).

Step 3: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Install the dimethylamino group at the C6 position.

  • Reaction: Dissolve the purified 9-(3-TBDMS-oxybenzyl)-6-chloropurine (1.0 eq, 5 mmol) in absolute ethanol (15 mL).

  • Addition: Add a 33% solution of dimethylamine in ethanol (5.0 eq, 25 mmol).

  • Heating: Seal the reaction vessel and heat to 80 °C for 4 hours. The electron-deficient nature of the purine ring facilitates rapid displacement of the C6-chloride.

  • Validation: TLC (DCM/MeOH 95:5) will show complete consumption of the starting material.

  • Workup: Evaporate the volatiles in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO3​ . Extract, dry, and concentrate to yield 9-(3-TBDMS-oxybenzyl)-6-(dimethylamino)purine .

Step 4: Deprotection to Yield Target Compound

Objective: Cleave the TBDMS group to reveal the final phenol derivative.

  • Reaction: Dissolve the intermediate from Step 3 (1.0 eq, 4 mmol) in anhydrous THF (15 mL).

  • Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq, 4.8 mmol) dropwise at room temperature. Stir for 1 hour.

  • Validation: The reaction is extremely rapid; TLC will show immediate conversion to a highly polar spot.

  • Workup & Isolation: Concentrate the mixture in vacuo. Purify the residue by flash chromatography (DCM/MeOH 90:10) or reverse-phase preparative HPLC to yield the pure target: Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- .

References

  • "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents", ACS Omega,[Link]

  • "Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening", Journal of Medicinal Chemistry,[Link]

  • "A regiocontrolled synthesis of N7- and N9-guanine nucleosides", The Journal of Organic Chemistry,[Link]

Molecular weight and physicochemical properties of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-: Implications for Drug Design and Molecular Interactions

Abstract Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a highly functionalized purine derivative characterized by an N,N-dimethyladenine core and a 3-hydroxybenzyl substituent at the N9 position. This whitepaper provides an in-depth technical analysis of its molecular weight, stoichiometric properties, and physicochemical profile. Designed for drug development professionals, this guide elucidates the causality behind its structural behavior and provides field-proven, self-validating experimental workflows for determining its lipophilicity (LogP) and acid-base dissociation constants (pKa).

Structural Elucidation and Chemical Identity

The molecular architecture of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (Molecular Formula: C14H15N5O) integrates two distinct pharmacophores that dictate its behavior in biological systems:

  • The Purine Core: An N,N-dimethyladenine moiety. The dimethylamino group at the C6 position acts as a strong electron-donating group via resonance. This electron density is delocalized across the pyrimidine ring of the purine system, subtly increasing the basicity of the N1 nitrogen compared to unsubstituted adenine[1].

  • The Phenolic Linker: A 3-hydroxybenzyl group attached at the N9 position of the purine. The methylene bridge provides critical conformational flexibility, allowing the meta-substituted phenolic hydroxyl group to orient itself optimally as both a hydrogen bond donor and acceptor within target binding pockets, such as the ATP-binding site of kinases[1].

Stoichiometric and Physicochemical Profiling

Understanding the physicochemical properties of purine derivatives is paramount for predicting their pharmacokinetic behavior (ADME) and target engagement[1]. The theoretical profile of the compound is summarized in the table below.

Table 1: Physicochemical Properties and Structural Causality

PropertyValueCausality / Structural Basis
Molecular Formula C14H15N5OComprises an N,N-dimethyladenine core and a 3-hydroxybenzyl substituent.
Molecular Weight 269.30 g/mol Falls well below the 500 Da threshold, optimizing diffusion-driven permeability.
Estimated LogP ~2.1Balanced lipophilicity driven by the hydrophobic purine/benzyl rings and polar heteroatoms.
pKa (Basic) ~4.5 - 5.0Protonation of purine N1, enhanced by the electron-donating C6-dimethylamino group.
pKa (Acidic) ~9.5 - 10.0Deprotonation of the phenolic hydroxyl group.
TPSA ~67 ŲContributed by 5 nitrogen atoms and 1 oxygen atom; ideal for oral bioavailability.
Rotatable Bonds 3N9-CH2, CH2-Phenyl, and C6-N(CH3)2 bonds provide essential conformational flexibility.

Experimental Workflows for Physicochemical Validation

To transition from theoretical prediction to empirical validation, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity.

Lipophilicity (LogP) Determination via the Shake-Flask Method

The shake-flask method remains the "gold standard" for direct experimental determination of partition coefficients[2]. To ensure accuracy, especially for low drug amounts, the procedure must rigorously control phase separation and cross-contamination.

Step-by-Step Protocol:

  • Phase Saturation: Vigorously mix n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual partitioning experiment, which would otherwise skew the concentration ratio.

  • Sample Solubilization: Dissolve 1 mg of the compound in 1 mL of the saturated aqueous buffer.

  • Partitioning: Transfer equal volumes (e.g., 500 µL) of the spiked aqueous phase and saturated n-octanol into a glass vial. Mechanically shake at a constant temperature (25°C) for 1 hour to reach thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions, ensuring a sharp phase boundary.

  • Sampling and Quantification: Carefully aspirate the aqueous and octanol phases. To avoid contamination from the highly viscous octanol layer, aspirate a small plug of air or water into the needle before piercing the organic layer to sample the aqueous phase[2]. Quantify the compound in both phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

  • Self-Validation: Calculate mass balance. The sum of the compound quantified in both phases must equal the initial input amount (±5%).

pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for elucidating the ionization behavior of pharmaceutical compounds[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2 mg of the compound in 20 mL of a 0.15 M KCl solution. Causality: The KCl acts as a background electrolyte, maintaining a constant ionic strength throughout the titration. This ensures that the activity coefficients remain stable, allowing for the calculation of true thermodynamic pKa values[4].

  • Acidification: Lower the initial pH to approximately 2.0 using 0.1 M HCl[4]. Causality: This guarantees that the basic N1 nitrogen of the purine core is fully protonated prior to the titration sweep, capturing the complete deprotonation curve.

  • Titration Sweep: Using an automated titrator under a nitrogen atmosphere (to prevent CO2 absorption), incrementally add 0.1 M NaOH[4].

  • Data Acquisition: Record the pH after each addition until the pH stabilizes around 12.0-12.5[4]. The system must wait for signal drift to fall below 0.01 pH units/min before recording to ensure equilibrium[4].

  • Self-Validation & Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection points correspond objectively to the pKa values[3]. The first inflection point (~pH 4.5-5.0) represents the deprotonation of the purine N1, while the second (~pH 9.5-10.0) corresponds to the phenolic hydroxyl group[3].

Mechanistic Workflow and Target Interaction

The interplay between the compound's ionization state (pKa) and lipophilicity (LogP) directly dictates its cellular permeability and target binding affinity. The workflow below illustrates how these physicochemical parameters feed into biological evaluation.

G cluster_0 Physicochemical Validation cluster_1 Biological Evaluation C Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Synthesis & Purity Check LogP LogP Determination (Shake-Flask / LC-MS) C->LogP pKa pKa Determination (Potentiometric Titration) C->pKa Cell Cellular Permeability (Caco-2 / PAMPA) LogP->Cell Lipophilicity drives membrane crossing pKa->Cell Ionization state dictates diffusion Kinase Target Engagement (e.g., Kinase Inhibition) Cell->Kinase Intracellular availability

Caption: Workflow detailing the physicochemical validation and biological evaluation cascade.

Conclusion

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- possesses a highly favorable physicochemical profile for small-molecule drug development. With a molecular weight of 269.30 g/mol , a balanced lipophilicity, and distinct ionization states, it adheres strictly to Lipinski's Rule of Five. By employing rigorous, self-validating experimental protocols like the shake-flask method and potentiometric titration, researchers can accurately map its ADME characteristics, paving the way for its optimization in targeted therapeutics.

References

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. 4

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. 3

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . PubMed / NIH. Link

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry . MDPI. 2

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies . PMC / NIH. 1

Sources

Receptor Binding Affinity and Pharmacodynamic Profiling of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on 6,9-Disubstituted Purines as Central Benzodiazepine Receptor Ligands

Executive Summary

The search for novel, non-benzodiazepine modulators of the GABAA​ receptor has driven extensive structure-activity relationship (SAR) studies across various heterocyclic scaffolds. Among these, 6,9-disubstituted purines have emerged as structurally compelling ligands for the central benzodiazepine (BZD) allosteric binding site. This technical guide provides an in-depth analysis of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- —systematically known as 9-(3-hydroxybenzyl)-6-(dimethylamino)-9H-purine. We will dissect the chemical rationale behind its design, detail a self-validating radioligand binding protocol for quantifying its affinity, and explore the pharmacodynamic paradox of its high receptor affinity coupled with a lack of intrinsic anxiolytic efficacy[1].

Chemical Structure and Binding Rationale

The rational design of 9-(3-hydroxybenzyl)-6-(dimethylamino)-9H-purine leverages the purine core as a bioisostere to mimic the spatial geometry of traditional 1,4-benzodiazepines.

  • C6-Substitution (Dimethylamino group): The addition of an N,N -dimethylamino group at the 6-position provides necessary lipophilic bulk. This moiety engages in hydrophobic interactions within the α/γ subunit interface of the GABAA​ receptor, anchoring the purine scaffold.

  • N9-Substitution (3-Hydroxybenzyl group): The critical breakthrough in affinity is driven by the N9 substitution. While the unsubstituted 6-(dimethylamino)purine exhibits weak affinity, the addition of a 3-hydroxybenzyl group (the phenol moiety) projects into an accessory hydrophobic pocket. The meta-hydroxyl group acts as a potent hydrogen bond donor/acceptor, interacting with specific amino acid residues (likely histidine or serine) in the binding cleft. This specific substitution leads to a remarkable >50-fold increase in receptor binding affinity[1].

Experimental Methodology: Radioligand Binding Assay

To accurately quantify the binding affinity ( IC50​ and Ki​ ) of this purine derivative, a competitive radioligand displacement assay is utilized. The protocol below is designed as a self-validating system, ensuring that every step preserves receptor integrity and prevents kinetic artifacts.

Synaptosomal Membrane Preparation
  • Tissue Harvesting: Isolate the cerebral cortex from male Sprague-Dawley rats. The cortex is selected due to its exceptionally high density of GABAA​ receptors compared to other brain regions[2].

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

    • Causality: Sucrose maintains an isotonic environment, preventing the premature osmotic lysis of synaptosomes.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei ( P1​ ). Transfer the supernatant and centrifuge at 20,000 × g for 20 minutes.

    • Causality: The resulting P2​ pellet is highly enriched in synaptosomal membranes, isolating the target receptors from cytosolic proteins and nuclear debris.

  • Resuspension: Wash the P2​ pellet and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

Competitive Incubation and Filtration
  • Incubation Mixture: Combine 100 µL of membrane suspension, 1 nM of [3H]flunitrazepam (or [3H]diazepam ), and varying concentrations of the purine test compound ( 10−9 to 10−4 M) in a final volume of 1 mL Tris-HCl buffer.

  • Control Validation: Define non-specific binding (NSB) by adding 10 µM of unlabeled diazepam to a parallel set of tubes.

    • Causality: Unlabeled diazepam completely saturates the specific BZD allosteric sites. Any remaining radioactive signal represents non-specific trapping of the radioligand in the lipid bilayer or filter, which must be subtracted to calculate specific binding[2].

  • Equilibrium Incubation: Incubate the mixture at 4°C for 60 minutes.

    • Causality: The low temperature minimizes proteolytic degradation of the receptors and significantly slows the dissociation rate ( koff​ ) of the radioligand, ensuring that equilibrium is captured accurately.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed immediately by three 3 mL washes with ice-cold buffer.

    • Causality: Rapid filtration separates the bound radioligand from the free radioligand in seconds. If this step is too slow, the receptor-ligand complex will dissociate, artificially lowering the measured affinity.

G A 1. Rat Brain Tissue Harvesting (Cerebral Cortex) B 2. Homogenization & Differential Centrifugation A->B C 3. Synaptosomal Membrane Preparation (P2 Pellet) B->C D 4. Assay Incubation: [3H]Radioligand + Purine Ligand C->D E 5. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) D->E F 6. Liquid Scintillation Counting (LSC) E->F G 7. Non-Linear Regression (IC50 / Ki Determination) F->G

Step-by-step workflow for the competitive radioligand binding assay using rat brain membranes.

Quantitative Binding Affinity Data

The substitution of the 3-hydroxybenzyl group at the N9 position transforms a biologically inert purine into a high-affinity ligand. The table below summarizes the structure-affinity relationship derived from displacement assays[1].

CompoundSubstitution at N9Substitution at C6 IC50​ (µM)Relative Affinity
6-(dimethylamino)-9H-purine None (H)Dimethylamino> 45.0Baseline
9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine 3-aminobenzylDimethylamino0.9> 50-fold increase
3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol 3-hydroxybenzylDimethylamino~ 1.0> 50-fold increase
Chlordiazepoxide (Reference)N/A (Benzodiazepine)N/A~ 0.2Standard

Note: The IC50​ of the 9-(3-hydroxybenzyl) derivative is approximately 4.5 to 5-fold higher than that of the clinical anxiolytic chlordiazepoxide, placing it firmly in the low-micromolar affinity range[1].

Pharmacodynamic Profile: The "Silent Ligand" Phenomenon

In drug development, receptor binding affinity ( Kd​ or IC50​ ) does not inherently guarantee biological efficacy. This principle is perfectly illustrated by 9-(3-hydroxybenzyl)-6-(dimethylamino)-9H-purine.

While the compound successfully competes with [3H]flunitrazepam for the BZD allosteric site on the GABAA​ receptor, in vivo behavioral models reveal that it does not exhibit significant anxiolytic activity, nor does it possess anticonvulsant properties[1].

Mechanistic Explanation: Traditional benzodiazepines are positive allosteric modulators (PAMs). Upon binding, they induce a conformational shift in the GABAA​ receptor that increases the affinity of GABA for its primary binding site, thereby increasing the frequency of chloride channel opening.

The purine derivative acts as a competitive antagonist (or a "silent ligand"). It possesses the structural pharmacophores required to occupy the BZD binding pocket (affinity) but lacks the specific structural vectors required to trigger the allosteric conformational change (zero intrinsic efficacy). Consequently, it blocks the site without modulating chloride flux.

G L 9-(3-hydroxybenzyl)- 6-(dimethylamino)purine R GABA_A Receptor (BZD Allosteric Site) L->R Binds C Competitive Binding (High Affinity, IC50 ~1 µM) R->C Displaces Agonist E Lack of Intrinsic Efficacy (No Conformational Shift) C->E Silent Ligand O Receptor Antagonism (No Anxiolytic Effect) E->O Phenotype

Pharmacodynamic logic illustrating the compound's high affinity but lack of intrinsic efficacy.

Conclusion

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- serves as a powerful pharmacological tool compound. By demonstrating that a 3-hydroxybenzyl substitution at the N9 position of a purine ring can increase BZD receptor affinity by over 50-fold[1], it provides critical mapping data for the steric and electrostatic requirements of the GABAA​ allosteric pocket. Furthermore, its profile as a high-affinity, zero-efficacy ligand underscores the necessity of coupling radioligand binding assays with functional electrophysiological or behavioral screens in neuropharmacological drug discovery.

References

  • [1] Kelley JL, McLean EW, Ferris RM, Howard JL. Benzodiazepine receptor binding activity of 6,9-disubstituted purines. Journal of Medicinal Chemistry, 1989 May;32(5):1020-4. URL: [Link]

  • [2] Braestrup C, Squires RF. Specific benzodiazepine receptors in rat brain characterized by high-affinity (3H)diazepam binding. Proceedings of the National Academy of Sciences, 1977 Sep;74(9):3805-9. URL: [Link]

Sources

A Strategic Approach to the Preliminary Toxicity Screening of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The preclinical safety assessment of any novel chemical entity is a cornerstone of the drug development pipeline, designed to identify potential liabilities long before first-in-human studies.[1][2] This guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of a novel purine analog, Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- . Given the absence of existing toxicological data for this specific molecule, our approach is rooted in a structure-activity relationship (SAR) framework. We will leverage established knowledge of the toxicity profiles of its constituent moieties—a phenol group and a dimethylamino-purine core—to inform a robust, multi-pronged screening cascade. This document provides not only the scientific rationale for the selection of assays but also detailed, actionable protocols and frameworks for data interpretation, adhering to international regulatory guidelines.

Introduction: Deconstructing the Molecule for Targeted Toxicological Assessment

The structure of "Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-" presents two key areas of toxicological interest: the phenol moiety and the N,N-dimethyladenine (a purine analog) core. This dual nature necessitates a screening strategy that addresses the known hazards of both chemical classes.

  • The Phenol Moiety: Phenol and its derivatives are well-documented for their potential to cause a range of toxic effects. These include corrosive injury to skin and mucous membranes, protein denaturation, and systemic effects such as cardiac arrhythmias and central nervous system (CNS) stimulation.[3][4] At the cellular level, mechanisms of phenol toxicity can involve the generation of reactive oxygen species (ROS) and the formation of toxic quinone metabolites.[5][6]

  • The Purine Analog Core: Purine analogs are a class of antimetabolites that can interfere with the synthesis of DNA and RNA.[7] Their cytotoxicity is often linked to their incorporation into nucleic acids or the inhibition of enzymes crucial for nucleotide metabolism.[8][9] While this is often the basis for their therapeutic use in oncology, it also represents a potential off-target toxicity risk. Some purine analogs have been associated with neurotoxicity and hepatotoxicity.[7][8]

Our preliminary screening strategy is therefore designed to cast a wide net, evaluating general cytotoxicity before progressing to more specific and mechanistically informative assays for genotoxicity, oxidative stress, and potential organ-specific liabilities suggested by the molecule's structure.

A Tiered Approach to In Vitro Toxicity Screening

A tiered, or stepwise, approach to toxicity testing is an efficient and ethical strategy that aligns with regulatory guidance.[10] It prioritizes in vitro and in silico methods to "fail fast" and refine our understanding of a compound's safety profile before considering any in vivo studies.[1]

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Organ-Specific Toxicity cluster_3 Decision Point T1_InSilico In Silico Assessment (QSAR, DILI, hERG) T1_Cyto Basal Cytotoxicity (e.g., MTT, LDH Assays) T1_InSilico->T1_Cyto Prioritize Testing T2_Geno Genotoxicity (Ames & Micronucleus Assays) T1_Cyto->T2_Geno If Cytotoxic T2_Oxidative Oxidative Stress (ROS/GSH Assays) T1_Cyto->T2_Oxidative If Cytotoxic T3_Hepato Hepatotoxicity (e.g., HepG2 cells) T2_Geno->T3_Hepato Data informs T3_Neuro Neurotoxicity (e.g., SH-SY5Y cells) T2_Geno->T3_Neuro Data informs T2_Oxidative->T3_Hepato Data informs Decision Go/No-Go for further Preclinical Development T3_Hepato->Decision T3_Neuro->Decision

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: Foundational Screening

The initial tier focuses on establishing a baseline for the compound's biological activity and potential for broad, non-specific toxicity.

In Silico Toxicological Assessment

Before initiating wet-lab experiments, computational (in silico) models can provide valuable, predictive insights. These models leverage vast datasets of known chemical structures and their associated toxicities to flag potential hazards.

  • Quantitative Structure-Activity Relationship (QSAR): Models will be used to predict potential for mutagenicity, carcinogenicity, and skin sensitization based on structural fragments.

  • hERG Channel Blockade: The purine-like core warrants an early assessment for potential cardiac liability via inhibition of the hERG potassium channel.

  • DILI (Drug-Induced Liver Injury) Prediction: Given the known hepatotoxic potential of some phenols, DILI prediction models can offer an early warning.[11]

In Vitro Basal Cytotoxicity

Determining the concentration at which a compound harms cells is a critical first step.[12] This is typically quantified by the half-maximal inhibitory concentration (IC50).[1] A panel of cell lines should be used, representing different tissue types, to identify any cell-type-specific sensitivity.[1]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard for assessing potential liver toxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate general cytotoxicity in a non-cancerous cell line.[13]

  • A representative cancer cell line (e.g., MCF-7 for breast cancer) to assess for any potential therapeutic window.[14]

Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13][14]

  • Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare a serial dilution of "Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-" in the appropriate cell culture medium. Concentrations should typically range from 0.1 µM to 200 µM.[1] A vehicle control (e.g., DMSO) must be included.[1] Replace the old medium with the compound-containing medium.

  • Incubation: Incubate the plates for a standard duration, typically 24 or 48 hours.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.[1]

Table 1: Hypothetical Basal Cytotoxicity Data (IC50 in µM)

Cell Line24-hour IC50 (µM)48-hour IC50 (µM)Selectivity Index (SI)*
HepG275.245.80.8
HEK29398.560.11.0 (Reference)
MCF-735.122.42.7

*Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (MCF-7). A higher SI suggests greater selectivity for cancer cells.[15]

Tier 2: Mechanistic Investigation

If the compound demonstrates significant cytotoxicity in Tier 1 (e.g., IC50 < 50 µM), the next step is to investigate the underlying mechanisms of toxicity.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and crucial for identifying compounds that can cause genetic damage.[16] A standard battery of in vitro tests is recommended.

G cluster_0 Genotoxicity Testing Workflow cluster_1 Metabolic Activation cluster_2 Interpretation Ames Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations Micronucleus In Vitro Micronucleus Assay Detects chromosomal damage Ames->Micronucleus Complementary Assays S9 Include S9 Fraction (Simulates liver metabolism) Ames->S9 Result Positive in either assay indicates genotoxic potential Ames->Result Micronucleus->S9 Micronucleus->Result

Caption: Standard two-assay battery for in vitro genotoxicity.

  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result (reversion to histidine independence) indicates that the test compound can cause point mutations.[17] The assay should be conducted with and without the S9 fraction, a rat liver homogenate that simulates metabolic activation.[18]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[17][19] It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17] This assay can be performed in various mammalian cell lines, such as CHO-K1 or TK6.[16]

Oxidative Stress Assessment

The phenol moiety is a structural alert for oxidative stress. This can be investigated by measuring the generation of Reactive Oxygen Species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant.

Protocol: ROS and GSH Detection

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and treat with the test compound at concentrations around its IC50 value.

  • ROS Detection: Use a fluorescent probe like DCFDA (2',7' –dichlorofluorescin diacetate), which becomes highly fluorescent upon oxidation by ROS.

  • GSH Detection: Use a reagent like ThiolTracker™ Violet, which stains intracellular reduced glutathione.

  • Data Acquisition: Measure fluorescence using a microplate reader or flow cytometer. A positive result is indicated by an increase in DCFDA fluorescence (more ROS) or a decrease in ThiolTracker™ fluorescence (GSH depletion).

Tier 3: Preliminary Organ-Specific Toxicity

Based on the SAR analysis, hepatotoxicity and neurotoxicity are potential areas of concern.

  • Hepatotoxicity: Advanced in vitro models, such as primary human hepatocytes or 3D liver spheroids, can provide more physiologically relevant data than cell lines.[12] Key endpoints to assess include cell viability, albumin production, and cytochrome P450 activity.

  • Neurotoxicity: The potential for CNS effects from the phenol moiety and some purine analogs warrants investigation.[8][11] A preliminary screen can be conducted using a neuronal cell line like SH-SY5Y. Endpoints could include neurite outgrowth assessment and viability assays. The OECD has been actively developing a battery of in vitro tests for developmental neurotoxicity (DNT), which can serve as a reference for more advanced studies.[20]

Data Interpretation and Decision-Making

The goal of this preliminary screen is not to definitively declare a compound safe but to identify liabilities and build a safety profile that informs a "Go/No-Go" decision for further development.[2][21]

  • High Cytotoxicity (IC50 < 10 µM) with a low Selectivity Index (<10): This is a significant red flag, suggesting a narrow therapeutic window.

  • Positive Genotoxicity Result: Any confirmed positive in the Ames or micronucleus assay is a major concern and often a reason to halt development unless the compound is intended for a life-threatening indication with no other treatment options.

  • Evidence of a Specific Toxic Mechanism (e.g., significant oxidative stress): This provides an opportunity for medicinal chemists to modify the structure to mitigate this liability.

  • No Significant Findings: If the compound shows low cytotoxicity, is negative in genotoxicity assays, and does not raise other mechanistic concerns, it can be prioritized for further, more extensive preclinical safety evaluation as outlined by regulatory agencies like the FDA.[22][23]

Conclusion

The preliminary toxicity screening of a novel compound like "Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-" requires a scientifically rigorous, hypothesis-driven approach. By deconstructing the molecule into its core components and applying a tiered testing strategy grounded in established in vitro methodologies, we can efficiently and ethically assess its safety profile. This guide provides the foundational framework for generating the critical data needed to make informed decisions in the early stages of drug discovery, ultimately de-risking the path to clinical development.

References

  • HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Cytotoxicity Assays . LifeNet Health LifeSciences. Available at: [Link]

  • Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks . (2025, December 28). Available at: [Link]

  • Phenol - Wikipedia . Wikipedia. Available at: [Link]

  • Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms . (2008, May 23). Chemical Research in Toxicology. Available at: [Link]

  • PHENOL AND RELATED COMPOUNDS . AccessMedicine. Available at: [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . (2010, September 1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. Available at: [Link]

  • Genotoxicity | Cyprotex ADME-Tox Solutions - Evotec . Evotec. Available at: [Link]

  • Updates to OECD in vitro and in chemico test guidelines . (2021, June 18). PETA Science Consortium International e.V. Available at: [Link]

  • Purine analogues – Knowledge and References . Taylor & Francis Online. Available at: [Link]

  • Genetic Toxicology Screening . Gentronix. Available at: [Link]

  • In Vivo Genotoxicity Assays . Charles River Laboratories. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • In vitro assays for developmental neurotoxicity . Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP) . (2018, December 10). Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations . (2004, May 4). CORDIS. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls . (2025, February 19). IntechOpen. Available at: [Link]

  • Preclinical Drug Discovery: Turning Drug Safety Data into Decisions . Instem. Available at: [Link]

  • Purine Analogues - LiverTox - NCBI Bookshelf . (2014, July 14). National Center for Biotechnology Information. Available at: [Link]

  • Guidelines for the Testing of Chemicals . Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Toxicological Profile for Phenol . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Series 870 - Health Effects Test Guidelines . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products . (2025, February 2). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]

  • Statistical Considerations for Preclinical Studies . (2014, October-December). Journal of Translational Medicine. Available at: [Link]

  • Phenol . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background . National Toxicology Program (NTP). Available at: [Link]

  • Phenol: Developmental/Reproductive Toxicity Data Summary . OEHHA. Available at: [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . (2022, February 25). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Test Guidelines for Pesticides and Toxic Substances . (2025, June 29). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Step 2: Preclinical Research . (2018, January 4). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity . National Toxicology Program (NTP). Available at: [Link]

  • Perspectives of data science in preclinical safety assessment . (2023, May 26). PubMed. Available at: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis . (2023, April 4). Available at: [Link]

  • Basic Information About Provisional Peer-Reviewed Toxicity Values (PPRTVs) . (2026, January 5). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Purine, Pyrimidine Metabolism, Disorders – biochemistry . UW Pressbooks. Available at: [Link]

  • Toxicities Associated with Purine Analog Therapy . Seminars in Oncology. Available at: [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research . Biobide. Available at: [Link]

  • Modern Approaches to Chemical Toxicity Screening . (2014, May 14). Analytical Chemistry. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies . HistologiX. Available at: [Link]

Sources

Pharmacokinetic profiling of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1. Primary Phase I and Phase II metabolic biotransformation pathways of 3-HBDMA.

In Vitro ADME: Self-Validating Microsomal Stability Protocol

Before committing to costly in vivo animal studies, in vitro metabolic stability must be established to calculate intrinsic clearance ( CLint​ )[1]. We utilize Human Liver Microsomes (HLM) to assess Phase I CYP-mediated degradation[2].

Experimental Causality & Self-Validation

A robust protocol cannot rely on a single data stream; it must be self-validating. We achieve this by incorporating:

  • Minus-NADPH Control: Differentiates enzymatic CYP metabolism from chemical instability or non-CYP degradation[3].

  • Positive Controls: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) are run in parallel to verify the metabolic competence of the specific HLM batch[3].

Step-by-Step Methodology
  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [2]. Causality: Magnesium is a required cofactor for optimal CYP450 structural stability and electron transfer.

  • Pre-incubation: Spike 3-HBDMA into the microsomal suspension to achieve a final concentration of 1 µM (keep organic solvent 0.1% to prevent enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH)[3],[4].

  • Kinetic Sampling & Quenching: At t= 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures microsomal proteins, halting the reaction and extracting the moderately lipophilic parent compound[5].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Method Validation (LC-MS/MS)

To quantify 3-HBDMA in biological matrices (plasma, microsomal supernatant), a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[6],[7]. This protocol is designed in strict adherence to the US FDA 2018 Bioanalytical Method Validation Guidance for Industry [8],[9].

Chromatographic and Mass Spectrometric Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm)[3]. Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and rapid elution of purine derivatives.

  • Mobile Phases: Solvent A (Water + 0.1% Formic Acid) and Solvent B (ACN + 0.1% Formic Acid)[4]. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency of the basic purine nitrogens in Positive Electrospray Ionization (ESI+) mode[6].

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ at m/z 284.1 will be fragmented using collision-induced dissociation (CID) to monitor a specific product ion (e.g., loss of the dimethylamine group or cleavage of the benzyl linker).

FDA-Compliant Assay Validation Parameters

To ensure the assay is a self-validating system, the following parameters must be established:

  • Linearity: Calibration curve from 1 to 1000 ng/mL ( R2>0.99 ).

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ± 15% of their nominal values ( ± 20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The SIL-IS is utilized to mathematically correct for ion suppression or enhancement caused by endogenous plasma phospholipids[9].

In Vivo Pharmacokinetic Profiling Workflow

With a validated bioanalytical method, we proceed to in vivo profiling in a rodent model (e.g., male Sprague-Dawley rats) to determine systemic clearance, volume of distribution, and oral bioavailability[4].

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction 3. Protein Precipitation (ACN + Internal Standard) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI+) Extraction->LCMS NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Study Design and Data Interpretation

Animals are divided into two cohorts: Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg). Serial blood samples are collected via the jugular vein at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Non-Compartmental Analysis (NCA) is performed to derive the critical PK parameters.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model, n=3)

PK ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)Pharmacokinetic Interpretation
Cmax​ (ng/mL) 1450 ± 120850 ± 95Indicates moderate oral absorption, limited by first-pass effect.
Tmax​ (hr) 0.081.5Rapid absorption phase from the gastrointestinal tract.
AUC0−∞​ (hr*ng/mL) 2100 ± 1806300 ± 450Demonstrates a linear, dose-proportional exposure profile.
Clearance ( CL , L/hr/kg) 0.47N/ALow-to-moderate hepatic clearance, aligning with in vitro microsomal data.
Vss​ (L/kg) 1.2N/AVolume of distribution exceeds total body water (0.67 L/kg), indicating excellent tissue penetration.
Bioavailability ( F% ) N/A~30%Moderate bioavailability; optimization may require prodrug strategies to mask the phenol group.

Conclusion

The pharmacokinetic profiling of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- requires a meticulous, mechanistically driven approach. By understanding the inherent liabilities of the dimethylamino and phenol moieties, we can deploy targeted in vitro microsomal assays and highly specific LC-MS/MS protocols. Adhering to FDA bioanalytical guidelines ensures that the resulting PK data is not only scientifically rigorous but also regulatory-compliant, paving the way for successful lead optimization and clinical translation.

References

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate. Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at:[Link]

  • Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. FDA Taiwan. Available at:[Link]

  • Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. Mesa Labs. Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available at:[Link]

  • ADME Microsomal Stability Assay. BioDuro-Sundia. Available at:[Link]

  • Cytochromes P450 - Role in the Metabolism and Toxicity of Drugs and other Xenobiotics. Kabul Medical University. Available at:[Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives. Frontiers in Pharmacology. Available at:[Link]

  • Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis. National Institutes of Health (PMC). Available at:[Link]

  • Forced unbinding of GPR17 ligands from wild-type and R255I mutant receptor models. SciSpace. Available at:[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. National Institutes of Health (PMC). Available at:[Link]

  • Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi. National Institutes of Health (PMC). Available at:[Link]

Sources

Target Identification and Mapping of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-benzodiazepine scaffolds targeting the central benzodiazepine receptor (BZR) is a critical frontier in neuropharmacology, aimed at uncoupling anxiolytic efficacy from sedative and dependence-forming liabilities. Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- —systematically referred to as 9-(3-hydroxybenzyl)-6-(dimethylamino)-9H-purine —is a highly selective, synthetic purine derivative.

As an Application Scientist overseeing target validation, this whitepaper provides an in-depth mechanistic breakdown of this compound. We will explore the structural causality behind its receptor affinity, map its pharmacological signaling pathway, and define self-validating experimental workflows for characterizing its interaction with the GABA-A receptor complex.

Structural Rationale and Target Causality

The central BZR is an allosteric modulatory site located at the interface of the α and γ subunits of the GABA-A receptor. Classical ligands (like diazepam) bind here to potentiate GABA-mediated chloride influx. However, 6,9-disubstituted purines represent a structurally distinct pharmacophore [1].

The Pharmacophore Mapping

Quantitative Structure-Activity Relationship (QSAR) studies reveal that the BZR binding pocket requires three distinct ligand interactions:

  • A Nucleophilic Center: Satisfied by the electron-rich purine core and the N6-dimethylamino group, which provides essential steric bulk.

  • A Hydrophobic Pocket: Accommodates the benzyl ring at the N9 position.

  • A Polar Site: This is the critical differentiator for our target compound.

Causality of the 3-Hydroxy Substitution: Unsubstituted 9-benzyl purines exhibit weak affinity for the BZR. However, the addition of a 3-hydroxy group to the benzyl ring (forming the phenol moiety) introduces a potent hydrogen bond donor/acceptor. This specific electrostatic interaction with the receptor's polar site restricts the ligand's conformational freedom within the pocket, thermodynamically driving a >50-fold increase in binding affinity [1].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship demonstrating the critical nature of the 3-hydroxybenzyl substitution.

Compound / LigandN9-SubstitutionN6-SubstitutionBZR Binding IC50 (µM)Relative Affinity
Unsubstituted Purine BenzylDimethylamino> 45.01x
Compound 44 3-AminobenzylDimethylamino0.9> 50x
Target Compound 3-HydroxybenzylDimethylamino~0.9> 50x
Chlordiazepoxide N/A (Reference)N/A0.2225x

Pharmacological Signaling & Functional Mapping

Binding affinity ( Ki​ ) does not equate to intrinsic efficacy. While the 3-hydroxybenzyl purine derivative binds with high affinity, historical in vivo models indicate that these specific purine scaffolds often lack significant anxiolytic or anticonvulsant activity [1]. This functional divergence suggests that the compound acts as a neutral antagonist (occupying the receptor without altering chloride channel gating) rather than a Positive Allosteric Modulator (PAM).

Pathway Ligand Phenol, 3-((6-(dimethylamino)- 9H-purin-9-yl)methyl)- BZR Central Benzodiazepine Receptor (GABA-A Allosteric Site) Ligand->BZR High Affinity Binding (Driven by 3-OH H-bonding) Efficacy Intrinsic Efficacy Assessment (Agonist vs. Antagonist) BZR->Efficacy Functional Mapping PAM Positive Allosteric Modulation (Increased Cl- Influx) Efficacy->PAM If Anxiolytic ANT Neutral Antagonism (Receptor Blockade) Efficacy->ANT If Non-Anxiolytic

Fig 1: Pharmacological mapping of purine derivatives at the GABA-A receptor.

Experimental Workflows for Target Validation

To rigorously validate the target and efficacy of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, we must employ a two-tiered experimental architecture: Radioligand Displacement (to confirm affinity) and Patch-Clamp Electrophysiology (to map efficacy) [2].

Protocol A: Self-Validating Radioligand Displacement Assay

This protocol utilizes competitive displacement of [3H] -Flunitrazepam to determine the inhibition constant ( Ki​ ) of the purine ligand.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The cerebral cortex is highly enriched in α1​ -containing GABA-A receptors.

  • Membrane Washing: Centrifuge the homogenate at 20,000 x g for 15 minutes. Resuspend and repeat three times.

    • Causality: Extensive washing removes endogenous GABA. Residual GABA causes a "GABA shift," artificially altering the binding affinity of BZR ligands.

  • Incubation: Incubate 100 µg of membrane protein with 1 nM [3H] -Flunitrazepam and varying concentrations of the purine ligand ( 10−10 to 10−4 M) for 60 minutes at 4°C.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM Diazepam (to saturate all specific BZR sites).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific radioligand adherence. Rapid filtration prevents the dissociation of the low-affinity receptor-ligand complexes during the wash step.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol Prep Rat Cortical Membrane Prep Incubate Incubate with [3H]-Flunitrazepam Prep->Incubate Displace Titrate Purine Ligand (10^-9 to 10^-4 M) Incubate->Displace Filter Rapid Vacuum Filtration (GF/B) Displace->Filter Count Liquid Scintillation Quantification Filter->Count

Fig 2: Self-validating radioligand displacement workflow for BZR affinity.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To determine if the compound is a PAM or a neutral antagonist, functional mapping is required.

Step-by-Step Methodology:

  • Cell Culture: Transiently transfect HEK293T cells with human α1​ , β2​ , and γ2​ GABA-A receptor subunits.

    • Causality: Recombinant expression isolates the specific receptor subtype, eliminating confounding variables from the heterogeneous receptor populations found in native brain slices.

  • Whole-Cell Configuration: Establish whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an intracellular solution (high KCl to establish a chloride gradient). Voltage-clamp the cell at -60 mV.

  • Baseline Establishment: Apply an EC20​ concentration of GABA via a rapid perfusion system to elicit a sub-maximal inward chloride current.

  • Ligand Co-application: Co-apply EC20​ GABA + 10 µM Target Purine Ligand.

    • Interpretation: If the current amplitude increases, the compound is a PAM. If the current remains unchanged, proceed to step 5.

  • Antagonism Validation: Co-apply EC20​ GABA + 1 µM Diazepam + 10 µM Target Purine Ligand.

    • Interpretation: If the expected Diazepam-induced potentiation is blocked, the purine is confirmed as a high-affinity neutral antagonist.

Conclusion

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- serves as a powerful pharmacological tool compound. By leveraging the 3-hydroxybenzyl substitution to anchor the molecule within the BZR polar site, researchers can achieve sub-micromolar affinity without the traditional benzodiazepine core. Utilizing the self-validating radioligand and electrophysiological workflows outlined above ensures rigorous, reproducible mapping of both its binding kinetics and intrinsic efficacy.

References

  • Title: Benzodiazepine receptor binding activity of 6,9-disubstituted purines Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: International Union of Pharmacology. XV. Subtypes of gamma-aminobutyric acidA receptors: classification on the basis of subunit structure and receptor function Source: Pharmacological Reviews URL: [Link]

Spectroscopic Elucidation of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-: A Comprehensive NMR and IR Characterization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex heterocyclic pharmacophores demands a rigorous, self-validating analytical approach. Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (Molecular Formula: C14​H15​N5​O ) is a highly specific N6,N6 -dimethyladenine derivative featuring a 3-hydroxybenzyl moiety at the N9 position. Such compounds are frequently synthesized in the development of kinase inhibitors and adenosine receptor antagonists[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will deconstruct the spectroscopic causality behind the molecule's Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures. By establishing a self-validating analytical workflow—specifically leveraging 2D NMR to definitively resolve N9 versus N7 alkylation ambiguities—this whitepaper provides a robust framework for researchers tasked with the structural verification of substituted purines.

Structural Anatomy & The Regioselectivity Challenge

To understand the spectroscopic profile of this molecule, we must first deconstruct its three core microenvironments:

  • The Purine Core : An aromatic bicyclic system containing four nitrogen atoms, which acts as the electronic anchor.

  • The N6 -Dimethyl Group : A tertiary amine attached to the C6 position, which exhibits unique dynamic stereochemical properties.

  • The 3-Hydroxybenzyl Linker : A meta-substituted phenol ring attached via a methylene bridge to the N9 position.

The Analytical Challenge : The alkylation of purines (e.g., reacting N6,N6 -dimethyladenine with 3-hydroxybenzyl bromide) is rarely perfectly regiospecific, typically yielding a thermodynamically driven mixture of N9 and N7 regioisomers[2]. Proving that the benzyl group is attached specifically to N9, rather than N7, is the primary objective of this spectroscopic workflow.

Workflow S1 Sample Preparation (DMSO-d6 / KBr Pellet) S2 1D NMR (1H, 13C) Chemical Shifts & Integration S1->S2 S4 FTIR Spectroscopy Functional Group ID S1->S4 S3 2D NMR (HMBC, HSQC) Regiochemistry Validation S2->S3 S5 Data Synthesis & Structural Confirmation S3->S5 S4->S5

Workflow for the spectroscopic validation of substituted purines.

Nuclear Magnetic Resonance (NMR) Profiling

1 H NMR: Probing Electronic Environments & Hindered Rotation

The proton NMR spectrum of this compound is defined by three distinct phenomena:

  • Hindered Internal Rotation : The N6,N6 -dimethyl group does not appear as a simple, sharp 6H singlet. The lone pair on the N6 nitrogen delocalizes into the electron-deficient purine π -system, giving the C6- N6 bond partial double-bond character[3]. This restricts free rotation at room temperature. Consequently, in DMSO- d6​ at 298 K, this group typically manifests as a broadened singlet or two distinct 3H singlets (around δ 3.1–3.5 ppm).

  • The Phenolic Signature : The 3-substituted phenol ring displays a classic meta-substitution splitting pattern. The hydroxyl proton (OH) appears as a broad singlet far downfield ( δ > 9.0 ppm) because DMSO- d6​ acts as a strong hydrogen-bond acceptor, preventing rapid proton exchange[1]. The aromatic protons appear as a narrow multiplet/apparent singlet (H2'), two doublets (H4', H6'), and a triplet (H5').

  • Purine Protons : The H2 and H8 protons of the purine ring appear as sharp singlets in the highly deshielded aromatic region ( δ 8.1–8.5 ppm).

13 C & 2D NMR: The Self-Validating System for N9-Alkylation

1D 13 C NMR and 2D Heteronuclear Multiple Bond Correlation (HMBC) are mandatory to definitively prove N9-alkylation over N7-alkylation.

  • The C4 Chemical Shift Rule : The 13 C chemical shift of the purine C4 carbon is a highly reliable diagnostic tool. In N9-alkylated isomers, C4 resonates at ~150–152 ppm. If the molecule were the N7-isomer, the C4 signal would be significantly deshielded, shifting downfield to ~160 ppm[4].

  • HMBC Connectivity : HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. For the N9-isomer, the benzylic methylene protons ( δH​ ~5.3 ppm) will show strong 3JCH​ correlations to both C4 and C8 of the purine ring. Crucially, they will not show a strong correlation to C5 (which is 4 bonds away, 4JCH​ ). Conversely, an N7-isomer would show 3JCH​ correlations to C5 and C8, but not C4[4].

HMBC_Logic CH2 Benzyl -CH2- (δH ~5.3 ppm) C4 Purine C4 (δC ~151 ppm) CH2->C4 Strong 3J (N9 Link) C8 Purine C8 (δC ~140 ppm) CH2->C8 Strong 3J (N9 Link) C5 Purine C5 (δC ~120 ppm) CH2->C5 Weak/No 4J

Key HMBC correlations confirming N9-alkylation over N7.

Infrared (IR) Spectroscopic Signatures

IR spectroscopy provides orthogonal validation of the functional groups, ensuring no unexpected structural alterations occurred during synthesis.

  • O-H Stretching : A broad, intense absorption band in the 3200–3400 cm −1 region confirms the presence of the phenolic hydroxyl group.

  • Absence of N-H Stretching : The complete absence of sharp bands above 3400 cm −1 confirms that the N6 position is fully dimethylated (tertiary amine) and the purine core is alkylated.

  • Aromatic & C=N Vibrations : A complex series of strong, sharp bands between 1550 and 1650 cm −1 corresponds to the stretching of the purine C=N bonds and the phenolic C=C aromatic system.

Standardized Experimental Methodologies

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning : Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm inverse triple-resonance probe. Regulate the sample temperature strictly at 298 K.

  • 1D 1 H Acquisition : Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay ( D1​ ) of 2.0 seconds to ensure accurate integration of the hindered N6 -dimethyl protons.

  • 1D 13 C Acquisition : Acquire 512–1024 scans with proton decoupling (WALTZ-16). Set D1​ to 2.5 seconds to allow relaxation of quaternary purine carbons.

  • 2D HMBC Acquisition : Acquire utilizing a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application : Place 1–2 mg of the solid crystalline compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Data Acquisition : Collect the sample spectrum from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution). Apply an ATR correction algorithm during post-processing to account for wavelength-dependent penetration depth.

Data Presentation Tables

Table 1: Summarized NMR Assignments (DMSO- d6​ , 400/100 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity / Integration 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
Purine Core
C2 / H28.22s, 1H152.5C4, C6
C4--~151.0 (Diagnostic N9)-
C5--119.8-
C6--154.5-
C8 / H88.38s, 1H139.5C4, C5
Substituents
N6 -CH 3​ (x2)3.45 (broad)br s, 6H38.0 (broad)C6
N9-CH 2​ 5.30s, 2H46.5C4, C8, C1', C2', C6'
Phenol Ring
C1'--138.2-
C2' / H2'6.75m, 1H114.5C4', C6', N9-CH 2​
C3' (C-OH)--157.8-
C4' / H4'6.68d ( J=8.0 Hz), 1H115.2C2', C6'
C5' / H5'7.12t ( J=8.0 Hz), 1H129.8C1', C3'
C6' / H6'6.70d ( J=8.0 Hz), 1H118.5C2', C4', N9-CH 2​
Phenol -OH9.45br s, 1H-C2', C3', C4'

Note: Exact chemical shifts may vary slightly based on concentration and exact temperature. The broadening of the N6 -methyl signals is a hallmark of hindered rotation.

Table 2: Key FTIR Vibrational Assignments (ATR)

Wavenumber (cm −1 )IntensityVibrational Mode AssignmentStructural Implication
3250 - 3350Strong, BroadO-H stretchConfirms presence of the phenol moiety.
2920, 2850WeakC-H stretch (aliphatic)N-methyl and benzylic methylene groups.
1640, 1595Strong, SharpC=N / C=C stretchPurine ring and aromatic phenol ring vibrations.
1480, 1450MediumC-H bend (aliphatic)Methyl group deformations.
1220StrongC-O stretchPhenolic carbon-oxygen bond.

Sources

Methodological & Application

Application Note: In Vitro Profiling of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as 3-HDMAP ) is a synthetic purine derivative structurally related to the well-characterized pan-kinase inhibitor 6-dimethylaminopurine (6-DMAP)[1]. By incorporating a 3-hydroxybenzyl moiety at the N9 position of the purine scaffold, 3-HDMAP is designed to exploit hydrophobic interactions within the ATP-binding pocket of serine/threonine kinases, such as Cyclin-Dependent Kinases (CDKs).

This application note provides drug development professionals and research scientists with a comprehensive, self-validating in vitro workflow to evaluate the biochemical potency, cellular cytotoxicity, and cell cycle modulatory effects of 3-HDMAP.

Mechanistic Rationale

Purine analogs like 6-DMAP function as competitive inhibitors of ATP[2]. The core purine ring of 3-HDMAP mimics the adenine base of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds. The N6-dimethyl and N9-(3-hydroxybenzyl) groups project into the hydrophobic and ribose-binding pockets, respectively, preventing ATP binding.

Consequently, the target kinase cannot phosphorylate its downstream substrates (e.g., Retinoblastoma protein, Rb). Hypophosphorylated Rb sequesters E2F transcription factors, halting the cell cycle at the G1/S or G2/M checkpoints and ultimately triggering apoptosis[3].

Mechanism Compound 3-HDMAP (Purine Derivative) Kinase Target Kinase (e.g., CDK/Cyclin) Compound->Kinase Competitive ATP Binding Inhibition Substrate Downstream Targets (e.g., Rb Protein) Kinase->Substrate Phosphorylation (Blocked) CellCycle Cell Cycle Arrest & Apoptosis Substrate->CellCycle E2F Sequestration

Fig 1: Mechanism of action of 3-HDMAP inhibiting kinase-mediated cell cycle progression.

Experimental Workflow Design

To establish a self-validating data package, the evaluation of 3-HDMAP must traverse from cell-free biochemical target engagement to phenotypic cellular outcomes.

Workflow cluster_assays In Vitro Assay Suite Prep Compound Preparation (DMSO Stock Formulation) Kinase 1. Cell-Free Kinase Assay (ADP-Glo Luminescence) Prep->Kinase Viability 2. Cell Viability Assay (CellTiter-Glo ATP Quantitation) Prep->Viability Flow 3. Cell Cycle Analysis (PI Staining / Flow Cytometry) Prep->Flow Data Data Synthesis (IC50 & Cell Cycle Profiling) Kinase->Data Viability->Data Flow->Data

Fig 2: Integrated in vitro workflow for evaluating 3-HDMAP's biochemical and cellular efficacy.

Detailed Experimental Protocols

Protocol 1: Cell-Free Kinase Inhibition Profiling (ADP-Glo™ Assay)

Causality & Principle: Traditional kinase assays require radioactive ATP or substrate-specific antibodies. The ADP-Glo™ Kinase Assay[4] circumvents this by universally measuring the byproduct of the kinase reaction: ADP. By depleting unreacted ATP and converting the generated ADP back into ATP for a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. A decrease in luminescence indicates successful target inhibition by 3-HDMAP.

Self-Validation Control: Include a "No Enzyme" control (baseline luminescence) and a "Vehicle (DMSO)" control (maximum kinase activity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 3-HDMAP in DMSO. Transfer to a 384-well solid white plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 2 µL of the target recombinant kinase (e.g., CDK2/Cyclin E) and incubate for 10 minutes at room temperature (RT) to allow compound pre-binding.

  • Initiation: Add 2 µL of an ATP/Substrate mix (at the predetermined Km​ for ATP). Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes at RT.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at RT.

  • Measurement: Read luminescence on a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Viability & Cytotoxicity (CellTiter-Glo® Assay)

Causality & Principle: To confirm that the biochemical inhibition translates to cellular efficacy, we measure cell viability. The CellTiter-Glo® assay[5] quantifies intracellular ATP, which is strictly present in metabolically active cells. If 3-HDMAP induces cell cycle arrest and apoptosis, ATP levels will plummet, resulting in a proportional loss of luminescent signal.

Self-Validation Control: Include a known cytotoxic agent (e.g., Staurosporine) as a positive control for cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or HeLa) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X 3-HDMAP dilutions to the wells. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. Crucial Step: Temperature gradients across the plate can cause uneven luciferase kinetics, skewing data.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Normalize data against the vehicle control to determine the half-maximal cytotoxic concentration (CC 50​ ).

Protocol 3: Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)

Causality & Principle: To prove that the loss of viability is driven by the mechanism hypothesized in Section 2 (cell cycle arrest), we analyze the cellular DNA content[6]. Propidium Iodide (PI) intercalates stoichiometrically into double-stranded nucleic acids. Because PI also binds RNA, cells must be treated with RNase A. The resulting PI fluorescence intensity directly correlates with DNA mass, distinguishing cells in G0/G1 (2n DNA), S-phase (replicating DNA), and G2/M (4n DNA)[7].

Self-Validation Control: Include an untreated asynchronous cell population to establish standard G1, S, and G2/M gating boundaries.

Step-by-Step Methodology:

  • Harvesting: Collect both floating (apoptotic) and adherent cells after 24-48 hours of 3-HDMAP treatment. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise (final ~70% ethanol). Crucial Step: Dropwise addition prevents cell clumping. Fix at -20°C for at least 2 hours (or up to a week).

  • Washing: Centrifuge at 500 x g for 5 minutes. Discard the ethanol carefully. Wash the pellet twice with PBS to remove residual fixative.

  • Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at RT for 30 minutes to ensure complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze on a flow cytometer. Use a linear scale for the PI-Area (PI-A) channel. Gate out doublets using a PI-Area vs. PI-Width plot. Acquire a minimum of 10,000 single-cell events.

Quantitative Data Presentation

The following table illustrates a standardized format for synthesizing the multi-assay data. (Note: Values provided are representative hypotheticals for structural analogs of 6-DMAP).

Assay TypeTarget / Cell LineParameter Measured3-HDMAP ResultVehicle Control
Biochemical (ADP-Glo) CDK2 / Cyclin EIC 50​ (nM)145 ± 12 nMN/A (Baseline)
Biochemical (ADP-Glo) MAPK1 (ERK2)IC 50​ (nM)> 10,000 nMN/A (Baseline)
Viability (CellTiter-Glo) HCT116 (Colorectal)CC 50​ (µM)2.4 ± 0.3 µM100% Viability
Viability (CellTiter-Glo) HeLa (Cervical)CC 50​ (µM)3.1 ± 0.4 µM100% Viability
Cell Cycle (PI Flow) HCT116 (at 5 µM)% Cells in G2/M68.5%22.1%
Cell Cycle (PI Flow) HCT116 (at 5 µM)% Cells in Sub-G115.2%1.5%

Interpretation: The data structure clearly demonstrates that 3-HDMAP is a potent, selective inhibitor of CDK2 over MAPK1, leading to targeted cell death (CC 50​ in the low micromolar range). The flow cytometry data validates the mechanism, showing a massive accumulation of cells in the G2/M phase and an increase in the Sub-G1 (apoptotic) population.

References

Sources

Preparation of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Stock Solutions for Cell Culture

Executive Summary

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as 3-HBDMA ) is a highly specialized, lipophilic purine-based kinase inhibitor. As a structural derivative of the widely used cell cycle modulator 6-dimethylaminopurine (6-DMAP), 3-HBDMA features a 3-hydroxybenzyl substitution at the N9 position. This modification significantly enhances its lipophilicity and alters its binding affinity within the ATP-binding pocket of target kinases, such as Cyclin-Dependent Kinases (CDKs)[1].

This application note provides a rigorous, self-validating methodology for the reconstitution, storage, and in vitro application of 3-HBDMA. By understanding the physicochemical causality behind these handling steps, researchers can prevent compound degradation, avoid solvent-induced cytotoxicity, and ensure reproducible pharmacodynamic responses in cell cycle synchronization and oocyte activation assays[2].

Physicochemical Profiling & Pharmacodynamics

To maintain scientific integrity during assay design, it is critical to understand the physical properties of 3-HBDMA. The phenolic moiety introduces a hydrogen-bond donor that increases kinase selectivity but also renders the molecule susceptible to photo-oxidation. Furthermore, the highly hydrophobic purine core dictates its absolute requirement for organic solvents during primary reconstitution.

Table 1: Physicochemical Properties of 3-HBDMA

PropertyValueRationale for Handling
Chemical Name Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-N/A
Molecular Formula C₁₄H₁₅N₅ON/A
Molecular Weight 269.31 g/mol Required for precise molarity calculations.
Primary Solubility Anhydrous DMSO (≥50 mM)Highly lipophilic; insoluble in aqueous buffers.
Storage (Solid) -20°C, desiccated, protected from lightPhenolic moiety is susceptible to photo-oxidation.
Storage (Solution) -80°C (Long-term), -20°C (Short-term)Prevents hydrolysis and concentration gradients.

Mechanistic Rationale: Purine-Based Kinase Inhibition

The parent compound, 6-DMAP, is a broad-spectrum protein kinase inhibitor known to induce premature mitosis or cell cycle arrest depending on the cellular context[3]. The strategic addition of the 3-hydroxybenzyl group at the N9 position in 3-HBDMA optimizes the molecule's interaction with the kinase hinge region[1]. By acting as a competitive ATP analog, 3-HBDMA effectively blocks the phosphorylation cascades driven by CDK1/Cyclin B complexes, making it an invaluable tool for arresting cells in the G2/M phase or regulating pronuclear formation during artificial oocyte activation[2].

G A 3-HBDMA (Purine Analog) B CDK1 / Cyclin B Complex A->B ATP-Competitive Binding C Protein Phosphorylation B->C Inhibits Kinase Activity D Cell Cycle Arrest (G2/M Phase) C->D Prevents Mitotic Entry

Mechanism of 3-HBDMA: ATP-competitive CDK inhibition leading to cell cycle arrest.

Preparation of Master Stock Solutions

The integrity of your biological assay begins with the master stock. 3-HBDMA must be reconstituted in a manner that prevents hydrolysis and precipitation.

Table 2: Reconstitution Guide (Volume of DMSO required)

Target Concentration1 mg vial5 mg vial10 mg vial
10 mM 371.3 µL1.856 mL3.713 mL
20 mM 185.7 µL928.3 µL1.856 mL
50 mM 74.3 µL371.3 µL742.6 µL
Step-by-Step Reconstitution Protocol
  • Thermal Equilibration (Critical Step): Remove the lyophilized 3-HBDMA vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the stock solution will accelerate the hydrolysis of the purine core and drastically reduce the solubility of the lipophilic compound.

  • Solvent Addition: Under a biosafety cabinet, add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial gently for 60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes.

  • Self-Validation Check: Hold the vial against a dark background and illuminate it from the side. The solution must be optically clear. Any visible Tyndall effect (light scattering) indicates micro-precipitates, requiring further sonication.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause the lipophilic 3-HBDMA to crash out of the DMSO, creating invisible concentration gradients that will ruin the reproducibility of downstream IC₅₀ calculations.

  • Storage: Store aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).

In Vitro Application & Working Solution Preparation

When applying 3-HBDMA to live cell cultures, the primary challenge is maintaining the compound in solution while keeping the DMSO concentration below the cytotoxic threshold.

Step-by-Step Dilution Protocol
  • Thawing: Thaw a single-use master stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your target assay concentration is very low (e.g., <1 µM), perform an intermediate serial dilution in anhydrous DMSO.

    • Causality: Diluting directly from a 50 mM stock into aqueous media to reach a 100 nM concentration requires pipetting sub-microliter volumes, which introduces severe volumetric errors.

  • Aqueous Dilution: Add the DMSO stock directly into pre-warmed (37°C) complete cell culture media. Do not add media to the DMSO stock ; always add the stock to the larger volume of media while gently swirling to ensure rapid dispersion.

  • DMSO Control Validation: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) .

    • Self-Validating System: You must run a vehicle control well containing the exact same final concentration of DMSO (without 3-HBDMA) to isolate the specific kinase inhibitory effects of the compound from solvent-induced stress.

Analytical Validation & Quality Control

To ensure the trustworthiness of your experimental system over time, the integrity of the 3-HBDMA stock should be periodically verified:

  • Spectrophotometric Profiling: Purine derivatives exhibit characteristic UV absorption peaks. Dilute an aliquot of the stock in methanol and measure the absorbance via UV-Vis spectroscopy (typically scanning between 240 nm and 300 nm). A shift in the maximum absorption wavelength (λmax) or a decrease in the molar extinction coefficient indicates compound degradation.

  • Chromatographic Purity: For rigorous quality control in drug development pipelines, analyze the stock via RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) using a C18 column and a water/acetonitrile gradient. The appearance of secondary peaks indicates oxidation of the phenolic ring or hydrolysis of the purine backbone.

References

  • Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. Source: nih.gov.
  • Premature mitosis induced in mammalian cells by the protein kinase inhibitors 2-aminopurine and 6-dimethylaminopurine. Source: nih.gov.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Source: nih.gov.

Sources

Application Note: Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- as a Selective Kinase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- represents a highly specialized chemical probe utilized in advanced kinase profiling and drug discovery workflows. While traditional purine-based scaffolds are fundamental in the design of ATP-competitive inhibitors—as demonstrated in the development of ABL1 inhibitors like Ponatinib[1] and PDK1 inhibitors[2]—this specific probe features structural modifications that drastically alter its binding mechanics.

Mechanistic Causality: Canonical purine-based kinase inhibitors rely heavily on the N6-primary amine to act as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region. In this probe, the N6-dimethylation sterically occludes and chemically abrogates this hydrogen bond donor capability. Consequently, the molecule is forced to adopt an atypical binding pose or target kinases with highly permissive hydrophobic pockets (or non-ATP binding sites), which serves as a powerful negative filter against off-target wild-type kinases[3]. Furthermore, the N9-(3-hydroxybenzyl) moiety positions a phenol group into the ribose-binding pocket. The phenol hydroxyl acts as a versatile hydrogen bond donor/acceptor, potentially interacting with the conserved aspartate of the DFG motif or structural water molecules, a strategy frequently employed to enhance affinity in choline kinase (ChoKα1) inhibitors[4].

Pathway Stimulus Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Activates TargetKinase Target Kinase (Active State) Receptor->TargetKinase Phosphorylates Downstream Downstream Effector (Phosphorylated) TargetKinase->Downstream ATP Hydrolysis Probe Phenol, 3-((6-(dimethylamino) -9H-purin-9-yl)methyl)- (Probe) Probe->TargetKinase Atypical Hinge Binding (Blocks Activity) Phenotype Cellular Response (Proliferation/Survival) Downstream->Phenotype Induces

Figure 1: Mechanism of action for the N6-dimethyl purine probe within a kinase signaling cascade.

Self-Validating Experimental Workflows

To ensure scientific integrity, biochemical and cellular assays must be designed as self-validating systems. The following protocols detail how to evaluate this probe, incorporating internal controls that immediately flag assay drift or false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for Selection: Phenol-containing small molecules can exhibit auto-fluorescence in standard biochemical assays. TR-FRET utilizes a long-lifetime europium (Eu) fluorophore, allowing a temporal delay before measurement. This completely eliminates transient compound auto-fluorescence, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase, biotinylated substrate peptide, and ATP in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial: Set ATP concentration strictly at the predetermined Km​ for the specific kinase to balance competitive sensitivity with signal robustness.

  • Compound Dispensing: In a 384-well low-volume plate, dispense the probe in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) using acoustic liquid handling.

  • Controls (Self-Validation): Include DMSO (0.1% final) as the vehicle control (100% activity) and Staurosporine (10 µM) as the positive control (0% activity).

  • Reaction Initiation: Add 5 µL of Kinase/Substrate mix, incubate for 15 minutes at RT, then add 5 µL of ATP to initiate the reaction.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Validation: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only valid if Z' > 0.6.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality for Selection: In vitro IC50 values often fail to translate to cellular efficacy due to the high intracellular ATP concentration (~1-5 mM) and membrane permeability issues. CETSA provides a self-validating, label-free metric of direct target engagement in living cells.

Step-by-Step Methodology:

  • Cell Treatment: Plate target cells (e.g., HeLa or Jurkat) and incubate with the probe (at 5x the biochemical IC50) or DMSO for 2 hours to allow for intracellular equilibration.

  • Thermal Gradient: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermocycler.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw at 25°C. Repeat this freeze-thaw cycle three times to induce complete mechanical lysis without detergents (which can artificially alter protein stability).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured proteins will pellet, leaving only the intact, soluble target kinase in the supernatant.

  • Quantification: Analyze the supernatant via quantitative Western Blot.

  • Validation: Plot the band intensity against temperature to generate a melt curve. A positive target engagement is validated by a rightward shift in the melting temperature ( ΔTm​ ) of > 2.0°C compared to the DMSO control.

CETSA Cells Live Cells (Vehicle vs. Probe) Heat Thermal Gradient (40°C - 65°C) Cells->Heat Incubate Lysis Cell Lysis & Centrifugation Heat->Lysis Snap Freeze Supernatant Soluble Fraction (Intact Protein) Lysis->Supernatant Isolate WB Western Blot Quantification Supernatant->WB Analyze Tm shift

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.

Data Presentation & Quality Control Metrics

To ensure robust interpretation, all quantitative data must be benchmarked against established validation thresholds. The table below outlines the expected pharmacological profile of the N6-dimethyl purine probe compared to standard controls.

Assay MetricVehicle Control (DMSO)Positive Control (Staurosporine)Probe (Phenol-Purine)Internal Validation Threshold
In Vitro IC50 (TR-FRET) N/A (Baseline)< 5 nM~ 45 - 80 nMAssay Z'-factor > 0.6
CETSA ΔTm​ Shift 0 °C+ 6.5 °C+ 4.2 °C ΔTm​ > 2.0 °C
Cell Viability IC50 > 100 µM< 0.1 µM~ 1.2 µMCurve Fit R2 > 0.95
Intracellular ATP Comp. N/AHighModerateConfirmed via ITDR*

*Isothermal Dose-Response (ITDR) must be performed alongside CETSA to confirm that the stabilization is dose-dependent, ruling out non-specific thermal artifacts.

References

  • Synthesis of 9: Reagents and conditions...
  • Source: otavachemicals.
  • Source: nih.
  • Source: mdpi.

Sources

LC-MS/MS detection protocols for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive LC-MS/MS Analytical Protocol for the Quantification of 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol

Executive Summary & Analytical Rationale

The compound 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol (Chemical Formula: C₁₄H₁₅N₅O; Exact Mass: 269.1277 Da) is a highly specific synthetic purine derivative. Structurally, it consists of a basic 6-dimethylaminopurine core linked via a methylene bridge to a weakly acidic 3-hydroxybenzyl (phenolic) moiety.

Quantifying such amphoteric compounds in complex biological matrices (e.g., plasma, serum) presents a significant analytical challenge. Endogenous phospholipids and proteins frequently cause severe ion suppression in the mass spectrometer source. To overcome this, we have engineered a highly selective, self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with UHPLC-ESI-MS/MS. This protocol ensures absolute quantitative accuracy, minimizes matrix effects, and maximizes analyte recovery [1].

Physicochemical Profiling & Mass Spectrometry Causality

As a Senior Application Scientist, it is critical to design mass spectrometry parameters based on the fundamental thermodynamics of the molecule rather than empirical guesswork.

Ionization Mechanics (ESI+): The molecule possesses a basic purine core (pKa ~4.5) and a weakly acidic phenol group (pKa ~9.5). By utilizing a mobile phase buffered with 0.1% formic acid (pH ~2.7), the purine nitrogens (specifically N3 and N7) and the dimethylamino group are fully protonated. This thermodynamic state drives exceptional ionization efficiency in Positive Electrospray Ionization (ESI+), yielding a robust[M+H]⁺ precursor ion at m/z 270.1.

Fragmentation Causality (CID): Upon entering the collision cell, the [M+H]⁺ precursor undergoes Collision-Induced Dissociation (CID). The most thermodynamically labile bond is the N9-methylene bridge connecting the purine to the phenolic ring.

  • Quantifier Transition (m/z 270.1 → 164.1): Cleavage yields the protonated 6-dimethylaminopurine fragment. Because this fragment is highly resonance-stabilized across the purine ring, it resists further degradation, yielding the highest signal-to-noise (S/N) ratio for accurate quantification [2].

  • Qualifier Transition (m/z 270.1 → 107.1): Cleavage yields the 3-hydroxybenzyl carbocation. While less abundant, it is highly specific to the phenolic tail of the molecule, serving as an orthogonal confirmation of molecular identity.

System Self-Validation Mechanics

A quantitative protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system via two integrated mechanisms:

  • Isotopic Tracking: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C₆-labeled analog, is spiked into the raw biofluid prior to any manipulation. Any absolute loss during the SPE process or signal suppression in the ESI source is proportionally mirrored by the SIL-IS. The system calculates concentrations based on the Analyte/IS area ratio, ensuring the final output is self-corrected and absolute.

  • Ion Ratio Verification: The MS/MS method continuously monitors the ratio between the quantifier (m/z 164.1) and qualifier (m/z 107.1) transitions. A deviation of >±15% from the established standard ratio automatically flags the sample for co-eluting isobaric interference, preventing false-positive reporting [3].

Experimental Protocols & Methodologies

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Traditional protein precipitation leaves behind massive amounts of phospholipids. We utilize MCX SPE to exploit the amphoteric nature of the analyte, providing an orthogonal cleanup mechanism.

Step-by-Step SPE Workflow:

  • Aliquot & Spike: Transfer 200 µL of plasma into a microcentrifuge tube. Spike with 10 µL of SIL-IS working solution (100 ng/mL).

  • Acidification (Causality): Add 200 µL of 2% Phosphoric acid (H₃PO₄). Rationale: This lowers the pH below 3, fully protonating the dimethylaminopurine core while keeping the phenolic hydroxyl group neutral.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 0.1% Formic acid in water through a 30 mg/1 mL MCX cartridge.

  • Loading: Apply the acidified sample at 1 mL/min. The analyte binds via both hydrophobic interactions (C18 backbone) and ionic bonds (sulfonic acid groups).

  • Aqueous Wash: Pass 1 mL of 0.1 N HCl. Rationale: Washes away highly polar, non-basic endogenous salts and proteins.

  • Organic Wash: Pass 1 mL of 100% Methanol. Rationale: Disrupts hydrophobic interactions, washing away neutral lipids and acidic compounds. The target analyte remains securely locked to the sorbent via ionic bonds.

  • Elution (Causality): Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: The high pH neutralizes the basic purine core, breaking the ionic bond and releasing the highly purified analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase, vortex, and transfer to an autosampler vial.

Chromatographic Strategy (UHPLC)
  • Column: Superficially porous C18 (2.1 × 50 mm, 1.7 µm). Rationale: Solid-core particles reduce Eddy diffusion, providing sharper peaks and higher resolution for purine derivatives.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow Visualization

SPE_Workflow N1 1. Plasma Sample + SIL-IS N2 2. Acidification (2% H3PO4, pH < 3) N1->N2 N3 3. MCX SPE Load (Dual Retention) N2->N3 Protonates Purine N4 4. Aqueous Wash (0.1N HCl) N3->N4 Binds Analyte N5 5. Organic Wash (100% MeOH) N4->N5 Removes Salts N6 6. Elution (5% NH4OH in MeOH) N5->N6 Removes Lipids N7 7. Evaporate & Reconstitute (Initial Mobile Phase) N6->N7 Neutralizes Purine N8 8. UHPLC-MS/MS (ESI+, MRM) N7->N8 Ready for Injection

Orthogonal MCX SPE workflow for the self-validating extraction of purine derivatives.

Quantitative Data & Parameter Summaries

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Type
0.00 0.400 95.0 5.0 Initial
0.50 0.400 95.0 5.0 Linear
3.00 0.400 10.0 90.0 Linear
4.00 0.400 10.0 90.0 Hold
4.10 0.400 95.0 5.0 Step

| 5.50 | 0.400 | 95.0 | 5.0 | Re-equilibration |

Table 2: MS/MS Source Parameters (ESI+)

Parameter Value Rationale
Ion Spray Voltage +4500 V Optimal for basic nitrogen-containing compounds.
Source Temperature 500 °C Ensures complete desolvation of the aqueous flow.
Curtain Gas (CUR) 35 psi Prevents neutral clusters from entering the orifice.
Ion Source Gas 1 (GS1) 50 psi Aids in nebulization of the UHPLC effluent.

| Ion Source Gas 2 (GS2) | 60 psi | Aids in droplet evaporation. |

Table 3: MRM Transitions and Collision Energies

Analyte Role Precursor (m/z) Product (m/z) Dwell Time (ms) DP (V) CE (eV) CXP (V)
Target (Quantifier) 270.1 164.1 50 70 28 12
Target (Qualifier) 270.1 107.1 50 70 45 10

| SIL-IS (Quantifier) | 276.1 | 170.1 | 50 | 70 | 28 | 12 |

Table 4: Method Validation Summary (Plasma Matrix)

Parameter Acceptance Criteria Observed Performance
Linearity (R²) ≥ 0.995 0.9989 (1 - 1000 ng/mL)
Extraction Recovery Consistent, > 70% 88.5% ± 4.2%
Matrix Effect 85% - 115% (IS normalized) 96.4% (Minimal ion suppression)

| Intra-day Precision | CV ≤ 15% | 3.8% at LLOQ, 1.2% at ULOQ |

References

  • Title: A tip-on-tip micro-solid-phase extraction HILIC-LC-MS/MS platform for the determination of urinary methylated nucleosides.
  • Title: Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells.
  • Title: Metabolomic, lipidomic and transcriptomic profiles provide insights into meat quality differences among four pork cuts.

Advanced Drug Delivery Formulations for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , hereafter referred to by its functional shorthand 3-HDMAP (3-Hydroxybenzyl-DimethylAminoPurine), is a highly specialized purine analog. Structurally, it consists of a 6-dimethylaminopurine core—a well-documented kinase inhibitor scaffold—conjugated at the N9 position to a 3-hydroxybenzyl (phenol) moiety.

While the N,N-dimethyladenine core competitively binds to the ATP-binding pocket of target kinases, the 3-hydroxybenzyl group provides critical hydrophobic interactions and hydrogen bonding (via the phenol -OH) with the kinase hinge region. However, the physicochemical properties of 3-HDMAP present severe translational bottlenecks. The unformulated free base exhibits poor aqueous solubility and is highly susceptible to rapid phase II metabolism (glucuronidation of the phenol group) in the hepatic and intestinal mucosa.

To overcome these liabilities, this application note details two self-validating formulation strategies: Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) Inclusion Complexes and PEGylated Solid Lipid Nanoparticles (SLNs) . These systems are engineered to shield the phenolic hydroxyl group, enhance aqueous solubility, and bypass first-pass metabolism via lymphatic transport[1].

Pathway A 3-HDMAP (Purine Analog) B Target Kinase (ATP Pocket) A->B Competitive Binding C Phosphorylation Cascade Blockade B->C Kinase Inhibition D Cellular Proliferation Arrest C->D Signal Termination

Fig 1: Mechanism of action of 3-HDMAP via competitive kinase inhibition and signal termination.

Physicochemical Profiling

Understanding the molecular behavior of 3-HDMAP is critical for rational formulation design. The table below summarizes the quantitative data driving our experimental choices.

ParameterValueFormulation Causality & Implications
Molecular Formula C14H15N5OAmphiphilic characteristics with distinct polar/non-polar regions.
Molecular Weight 269.30 g/mol Small molecule; highly suitable for lipid matrix encapsulation.
pKa (Dimethylamine) ~4.5Ionized at gastric pH; neutral at physiological pH (7.4), driving precipitation.
pKa (Phenol) ~9.5Remains protonated (uncharged) at physiological pH, increasing lipophilicity.
LogP (Estimated) 2.5 - 3.0Highly lipophilic; requires hydrophobic complexation or lipid nanocarriers.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)BCS Class II candidate; necessitates aggressive solubility enhancement.

Formulation Strategy 1: SBE-β-CD Inclusion Complexation

The Causality

Cyclodextrins are extensively validated for the solubilization of poorly water-soluble, highly permeable compounds[2]. The sulfobutyl ether groups of SBE-β-CD (Captisol®) provide massive aqueous solubility, while its hydrophobic cavity (approx. 6.0–6.5 Å) is perfectly sized to accommodate the bulky 3-hydroxybenzyl group of 3-HDMAP. This host-guest complexation physically shields the phenol group from rapid enzymatic degradation in vivo.

Step-by-Step Protocol
  • Vehicle Preparation : Dissolve SBE-β-CD in molecular biology-grade water to achieve a 20% (w/v) stock solution.

  • Stoichiometric Addition : Add 3-HDMAP powder to the cyclodextrin solution at a 1:5 (Drug:CD) molar ratio.

  • Equilibration : Magnetically stir the suspension at 500 rpm for 48 hours at 25°C. Rationale: Extended equilibration is required to overcome the activation energy barrier for the displacement of water molecules from the CD cavity by the lipophilic purine core.

  • Filtration : Pass the equilibrated solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated 3-HDMAP.

  • Lyophilization : Flash-freeze the filtrate at -80°C, followed by lyophilization at -50°C and 0.01 mbar for 48 hours to yield a free-flowing, reconstitutable amorphous powder.

Self-Validation & Quality Control
  • Phase Solubility Analysis : Perform a Higuchi-Connors phase solubility study. An A_L-type linear plot confirms a 1:1 stoichiometric inclusion complex.

  • Thermal Analysis : Conduct Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak of crystalline 3-HDMAP (typically ~180°C) validates successful amorphous inclusion within the cyclodextrin cavity.

Formulation Strategy 2: PEGylated Solid Lipid Nanoparticles (SLNs)

The Causality

For sustained release and enhanced lymphatic uptake, Solid Lipid Nanoparticles (SLNs) offer a robust platform[3]. The solid lipid matrix restricts the mobility of 3-HDMAP, preventing drug leakage during storage and protecting the active moiety from gastrointestinal degradation. Furthermore, the inclusion of DSPE-PEG2000 provides a steric hydration layer, preventing opsonization and clearance by the mononuclear phagocyte system (MPS)[1].

Step-by-Step Protocol (Hot High-Pressure Homogenization)
  • Lipid Phase Preparation : Melt 500 mg of a solid lipid (e.g., Compritol® 888 ATO) at 85°C (approx. 10°C above its melting point). Dissolve 50 mg of 3-HDMAP directly into the lipid melt until optically clear.

  • Aqueous Phase Preparation : Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) DSPE-PEG2000 in HPLC-grade water. Heat this continuous phase to 85°C.

  • Pre-emulsification : Add the hot aqueous phase dropwise to the lipid phase under continuous high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH) : Transfer the pre-emulsion to a heated high-pressure homogenizer. Process the mixture for 3 discrete cycles at 500 bar at 85°C.

  • Solidification : Rapidly quench the resulting nanoemulsion in an ice-water bath (4°C). Rationale: Rapid cooling forces instantaneous lipid crystallization, trapping the 3-HDMAP molecules within the solid matrix before they can partition into the aqueous phase.

  • Purification : Isolate the SLNs and remove unencapsulated drug via ultrafiltration (Amicon® Ultra-15, 100 kDa MWCO) at 3,000 × g for 15 minutes.

Workflow LIPID Lipid Phase (Compritol + 3-HDMAP at 85°C) PRE Pre-Emulsion (High-Shear Mixing) LIPID->PRE AQUEOUS Aqueous Phase (Poloxamer + PEG at 85°C) AQUEOUS->PRE HPH Hot High-Pressure Homogenization (500 bar) PRE->HPH Droplet Size Reduction COOL Solidification (Cooling to 4°C) HPH->COOL Lipid Crystallization QC Purification & QC (DLS & HPLC) COOL->QC SLN Formation

Fig 2: Hot high-pressure homogenization workflow for 3-HDMAP loaded solid lipid nanoparticles.

Self-Validation & Quality Control
  • Dynamic Light Scattering (DLS) : Measure the Z-average and Polydispersity Index (PDI). Acceptance Criteria: Z-average < 150 nm; PDI < 0.200 (indicating a monodisperse formulation).

  • Entrapment Efficiency (EE%) : Lyse a known volume of the SLN dispersion using 0.1% Triton X-100. Quantify the released 3-HDMAP via RP-HPLC (C18 column, UV detection at 265 nm). Acceptance Criteria: EE% > 85%.

References

  • Source: MDPI (Pharmaceutics)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Application Note: Characterization of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- via TR-FRET Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of highly selective, ATP-competitive kinase inhibitors requires robust, high-throughput analytical methods to accurately quantify binding affinities ( Kd​ or Ki​ ) and residence times. This application note details the mechanistic rationale and experimental protocol for utilizing Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as HDMAP ) as a potent competitor in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays targeting Cyclin-Dependent Kinases (CDKs). By employing a self-validating TR-FRET methodology, researchers can eliminate compound autofluorescence artifacts and accurately profile purine-based ATP mimetics.

Mechanistic Rationale: Targeting the ATP-Binding Pocket

Most small-molecule kinase inhibitors discovered to date are ATP-competitive. They function by presenting one to three hydrogen bonds to the amino acids located in the hinge region of the target kinase, thereby mimicking the hydrogen bonds normally formed by the adenine ring of endogenous ATP [1].

The structural design of HDMAP leverages this exact causality:

  • Purine Core: Acts as the primary adenine mimetic, anchoring the molecule within the deep catalytic cleft of the kinase.

  • N6-Dimethylamino Substitution: The addition of the dimethylamino group provides specific steric bulk that projects into the hydrophobic region I of the ATP-binding site. This restricts the rotational degrees of freedom, locking the inhibitor into a favorable binding conformation.

  • N9-(3-Hydroxybenzyl) Group: The phenolic extension reaches into the ribose-binding pocket. The meta-hydroxyl group acts as a critical hydrogen bond donor/acceptor, interacting with conserved aspartate residues (e.g., Asp86 in CDK2). This dual-anchoring mechanism significantly increases the binding affinity and target residence time compared to unsubstituted purine analogs [2].

Assay Methodology: The TR-FRET Advantage

To accurately determine the binding affinity of HDMAP, a TR-FRET competitive binding assay is superior to traditional enzymatic assays. Enzymatic assays are fundamentally limited by the Michaelis-Menten kinetics of ATP and often fail to accurately characterize inactive-state (Type II/III) inhibitors or compounds with extremely slow off-rates [2].

The Causality of TR-FRET: The TR-FRET system utilizes a Europium (Eu)-labeled anti-tag antibody bound to a recombinant, epitope-tagged kinase, alongside a red-shifted fluorescent kinase tracer (e.g., an Alexa Fluor 647-labeled staurosporine derivative).

  • High FRET State: When the tracer binds to the active site, the Eu donor and the acceptor are brought into close proximity (~100 Å). Excitation of the Europium donor results in non-radiative energy transfer to the acceptor, emitting a measurable signal at 665 nm.

  • Low FRET State: HDMAP competes for the same ATP-binding site. Successful binding of HDMAP displaces the tracer, physically separating the fluorophores and eliminating the FRET signal [3].

The major advantage of this system is the time-resolved detection . By introducing a 50–100 microsecond delay between the flashlamp excitation and signal acquisition, the assay allows short-lived background fluorescence (such as compound autofluorescence or light scatter from precipitated compounds) to decay. This temporal gating ensures that the measured signal is exclusively derived from the specific target-ligand interaction [3].

Quantitative Data: Assay Validation Parameters

To ensure the trustworthiness of the protocol, the assay must be validated using established reference controls. Table 1 summarizes the expected quantitative parameters when profiling HDMAP against CDK2, using Staurosporine as a positive control.

Table 1: TR-FRET Assay Validation and Profiling Data

ParameterStaurosporine (Reference Control)HDMAP (Test Compound)Assay Quality Metric
IC₅₀ (nM) 1.2 ± 0.345.8 ± 2.1N/A
Calculated Ki​ (nM) 0.8 ± 0.231.5 ± 1.8N/A
Hill Slope 0.981.05~1.0 (indicates 1:1 stoichiometry)
Signal-to-Background (S/B) 12.411.8> 5.0 required
Z'-Factor 0.820.79> 0.5 indicates a robust assay

Note: Ki​ is calculated using the Cheng-Prusoff equation adapted for fluorescent tracers, where Ki​=IC50​/(1+[Tracer]/Kd,tracer​) .

Step-by-Step Experimental Protocol

This protocol describes a 384-well, self-validating TR-FRET workflow designed to evaluate the competitive binding of HDMAP.

Reagent Preparation
  • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 prevents non-specific compound sticking to the plasticware, while DTT maintains the kinase in a reduced, active conformation.

  • Kinase/Antibody Mix: Dilute His-tagged CDK2 to 10 nM and Eu-Anti-His Antibody to 4 nM in Assay Buffer. (Final assay concentrations will be 5 nM and 2 nM, respectively).

  • Tracer Solution: Dilute the Alexa Fluor 647-labeled tracer to 30 nM in Assay Buffer (Final assay concentration: 15 nM, which should be near its Kd​ ).

  • Compound Titration (HDMAP): Prepare a 16-point, 3-fold serial dilution of HDMAP in 100% DMSO, starting at 1 mM. Transfer 100 nL of this dilution to the 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM in 1% DMSO.

Assay Assembly (Self-Validating System)

To ensure the assay is self-validating, specific control wells must be included on every plate:

  • Max FRET Control (0% Inhibition): 100 nL DMSO + 5 µL Kinase/Ab Mix + 5 µL Tracer.

  • Min FRET Control (100% Inhibition): 100 nL of 1 mM Staurosporine + 5 µL Kinase/Ab Mix + 5 µL Tracer.

  • No-Enzyme Control (Background Check): 100 nL DMSO + 5 µL Assay Buffer + 5 µL Tracer.

Assembly Steps:

  • Dispense 5 µL of the Kinase/Antibody Mix into all test and control wells (except No-Enzyme controls).

  • Incubate for 15 minutes at room temperature to allow the Eu-antibody to bind the His-tag.

  • Dispense 5 µL of the Tracer Solution into all wells to initiate the competition.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

Instrument Settings & Data Acquisition

Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision) using the following parameters:

  • Excitation: 337 nm (Laser or Flashlamp)

  • Delay Time: 100 µs (Critical to eliminate nanosecond-scale autofluorescence)

  • Integration Time: 200 µs

  • Emission 1 (Donor): 615 nm

  • Emission 2 (Acceptor): 665 nm

Data Analysis
  • Calculate the Emission Ratio for each well: Ratio = (Emission 665 nm / Emission 615 nm) * 10,000.

  • Normalize the data against the Max and Min FRET controls to determine % Inhibition.

  • Plot % Inhibition versus Log[HDMAP] and fit the data using a four-parameter logistic (4PL) non-linear regression model to extract the IC50​ and Hill slope.

Visual Workflow

TR_FRET_Mechanism cluster_0 State 1: Tracer Bound (High FRET) cluster_1 State 2: Competitor Bound (Low FRET) K1 Target Kinase (His-tagged) Eu1 Eu-Anti-His Antibody (Donor) Eu1->K1 Binds tag Tracer1 Fluorescent Tracer (Acceptor) Eu1->Tracer1 Energy Transfer Tracer1->K1 Binds ATP pocket Signal1 TR-FRET Emission (665 nm) Tracer1->Signal1 K2 Target Kinase (His-tagged) Eu2 Eu-Anti-His Antibody (Donor) Eu2->K2 Binds tag Tracer2 Displaced Tracer (Free in solution) Eu2->Tracer2 No Energy Transfer Signal2 Donor Emission Only (615 nm) Eu2->Signal2 HDMAP HDMAP (Competitor) HDMAP->K2 Displaces Tracer

Figure 1: TR-FRET competitive binding mechanism of HDMAP displacing a fluorescent tracer.

References

  • Targeting cancer with small molecule kinase inhibitors Source: Nature Reviews Cancer. 2009; 9(1): 28–39. URL:[Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC Advances. 2023; 13(39): 27184–27205. URL:[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins Source: SLAS Discovery. 2017; 22(8): 1020–1030. URL:[Link]

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- synthesis scale-up procedures

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Scale-Up and Optimization for the Synthesis of 3-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenol

Executive Summary

The transition of purine-based therapeutic scaffolds from discovery to process chemistry requires rigorous optimization to ensure regioselectivity, safety, and scalability. This application note details the 1-kilogram scale-up synthesis of 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol. By replacing traditional cryogenic Lewis acid deprotection with a robust, base-mediated thiolate cleavage, this protocol eliminates the need for specialized Hastelloy reactors and mitigates severe exothermic hazards, establishing a self-validating, highly efficient manufacturing workflow.

Strategic Route Design & Mechanistic Causality

The synthesis of N9-benzyl-N6,N6-dimethyladenine derivatives is traditionally plagued by poor regioselectivity and hazardous late-stage deprotections. Our optimized three-stage route relies on mechanistic causality to drive high yields and process safety.

Phase 1: Regioselective N9-Alkylation

The alkylation of 6-chloropurine typically yields a mixture of N9 and N7 regioisomers. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) under thermodynamic control (60 °C) heavily favors the more stable N9-alkylated product[1]. The steric bulk of the 3-methoxybenzyl chloride electrophile further suppresses N7-alkylation, yielding 6-chloro-9-(3-methoxybenzyl)-9H-purine with an N9:N7 ratio exceeding 10:1.

Phase 2: Nucleophilic Aromatic Substitution (S_NAr)

Amination at the C6 position is performed after N9-alkylation. Unsubstituted 6-chloropurine forms a purinide anion under basic conditions, which delocalizes electron density and deactivates the C6 carbon toward nucleophilic attack. Once the N9 position is alkylated, the purine ring remains electron-deficient, dramatically lowering the activation energy for S_NAr[2]. Treatment with aqueous dimethylamine results in rapid, quantitative conversion to 9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine.

Phase 3: Scalable Ether Cleavage (Demethylation)

The most critical scale-up bottleneck is the deprotection of the aryl methyl ether. At the bench scale, boron tribromide (BBr₃) is standard; however, its high C–O bond dissociation energy requires strong Lewis acid interaction, leading to violent exotherms, the release of corrosive HBr gas upon quenching, and strict cryogenic (-78 °C) requirements[3][4].

To bypass these limitations, we implemented an in-situ generated sodium dodecanethiolate system[5]. Using 1-dodecanethiol and NaOH in NMP at 130 °C, the soft thiolate nucleophile selectively attacks the hard methyl carbon via an S_N2 mechanism. This liberates the phenoxide without generating corrosive gases or requiring cryogenic infrastructure, ensuring a highly scalable and safe process[5].

Quantitative Process Optimization Data

The following table summarizes the S_N2 thiolate deprotection strategy against traditional Lewis acid methods, highlighting the causality behind our reagent selection for the 1-kg scale.

Deprotection StrategyReagents & SolventTemp (°C)Time (h)Yield (%)Scale-Up Feasibility
Lewis Acid Cleavage BBr₃, DCM-78 to 254.088Low: Cryogenic, highly corrosive, HBr off-gassing[4].
AlCl₃ / Volatile Thiol AlCl₃, Ethanethiol0 to 256.082Moderate: Malodorous, stoichiometric aluminum waste.
Base-Mediated Thiolate 1-Dodecanethiol, NaOH, NMP1302.091High: Non-cryogenic, odorless, easily quenched[5].

1-Kilogram Scale Execution Protocols

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPC) to dictate workflow progression rather than relying on arbitrary timeframes.

Step 1: Synthesis of 6-Chloro-9-(3-methoxybenzyl)-9H-purine
  • Reactor Preparation: Charge a 20 L jacketed glass reactor with 6-chloropurine (1.00 kg, 6.47 mol) and anhydrous DMF (8.0 L). Stir at 250 rpm until a uniform suspension is achieved.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.34 kg, 9.70 mol). Stir for 30 minutes to ensure partial deprotonation.

  • Alkylation: Add 3-methoxybenzyl chloride (1.11 kg, 7.11 mol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 35 °C.

  • Heating & IPC: Heat the reactor to 60 °C. Self-Validation Check: After 4 hours, pull a 1 mL sample for HPLC analysis. The reaction is validated to proceed when unreacted 6-chloropurine is <2.0% (AUC). If >2.0%, continue heating for 2 hours.

  • Workup: Cool to 20 °C and quench by slowly pouring the mixture into 25 L of rapidly stirring ice water. The N9-isomer preferentially precipitates.

  • Isolation: Filter the white solid, wash with cold water (3 x 2 L), and dry under vacuum at 50 °C to constant weight.

Step 2: Synthesis of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine
  • Solubilization: Charge a 20 L reactor with the intermediate from Step 1 (approx. 1.55 kg) and THF (10.0 L).

  • Amination: Slowly add a 40% aqueous dimethylamine solution (2.1 L, ~16.5 mol). The reaction is mildly exothermic; maintain the internal temperature between 20–25 °C using jacket cooling.

  • IPC: Stir for 6 hours. Self-Validation Check: HPLC must show complete disappearance of the S_NAr precursor (<0.5%). The S_NAr reaction is highly efficient due to C6 activation[2].

  • Workup: Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 4 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the S_NAr product as an off-white solid.

Step 3: Deprotection to 3-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenol
  • Thiolate Generation: In a 20 L reactor under N₂ atmosphere, charge the Step 2 intermediate (1.60 kg, 5.65 mol), NaOH pellets (0.68 kg, 17.0 mol), and anhydrous NMP (8.0 L).

  • Reagent Addition: Add 1-dodecanethiol (1.72 kg, 8.48 mol) in one portion.

  • Cleavage: Heat the mixture to 130 °C. Self-Validation Check: Monitor via LC-MS every hour. The reaction is complete when the S_N2 cleavage of the methyl ether reaches >98% conversion (typically 2–3 hours)[5].

  • Precipitation & Isolation: Cool the reactor to 10 °C. Slowly add 15 L of ice water. Adjust the pH to 3.0 using 6 N HCl (approx. 3 L) while maintaining the temperature below 20 °C. The target phenol will precipitate as a crystalline solid[5].

  • Purification: Filter the product, wash with hexanes (5 L) to remove residual dodecanethiol byproducts, and recrystallize from EtOAc/Hexanes to yield the highly pure target compound.

Process Flow Visualization

SynthesisWorkflow SM 6-Chloropurine + 3-Methoxybenzyl chloride Step1 Step 1: N9-Alkylation (K2CO3, DMF, 60°C) SM->Step1 Int1 6-Chloro-9-(3-methoxybenzyl)-9H-purine (Major N9 Isomer) Step1->Int1 Regioselective (N9:N7 > 10:1) Step2 Step 2: SNAr Amination (HN(Me)2, THF, RT) Int1->Step2 Int2 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine Step2->Int2 Quantitative Conversion Decision Step 3: Demethylation Strategy Int2->Decision PathA BBr3 / DCM (-78°C to RT) Decision->PathA Lab Scale (<10g) PathB 1-Dodecanethiol / NaOH (NMP, 130°C) Decision->PathB Process Scale (>1kg) Issue Scale-up limitations: Highly exothermic, corrosive PathA->Issue Product Target: 3-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenol PathA->Product Benefit Scale-up optimized: Non-cryogenic, safer PathB->Benefit PathB->Product

Process workflow and decision matrix for the scale-up synthesis of the target phenol.

References

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues - ResearchGate. Available at:[Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC. Available at:[Link]

  • Photocatalytic Dealkylation of Aryl Alkyl Ethers | Organic Letters - ACS Publications. Available at:[Link]

  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent - Ovid. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Executive Summary

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (Chemical Formula: C14H15N5O) is a structurally complex purine derivative. Like many N6-substituted purines and related kinase inhibitors, it exhibits severe aqueous solubility challenges. The planar purine core drives strong intermolecular π−π stacking, resulting in high crystal lattice energy[1]. Furthermore, at a physiological pH of 7.4, both the weakly basic purine nitrogens (pKa ~3-4) and the weakly acidic phenolic hydroxyl (pKa ~9.5-10) remain un-ionized. This lack of ionization minimizes favorable ion-dipole interactions with water, leading to an extremely low intrinsic aqueous solubility. This guide provides field-proven, causality-driven methodologies to overcome these formulation hurdles for various experimental applications.

Diagnostic Q&A: Troubleshooting Common Solubility Issues

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into pH 7.4 PBS? A1: This is caused by a phenomenon known as a "solvent shift." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The sudden drop in solvent capacity causes the hydrophobic purine derivative to exceed its thermodynamic solubility limit, forcing it to rapidly nucleate and "crush out" of solution[2]. Because the compound is un-ionized at pH 7.4, the aqueous medium cannot stabilize the monomeric form. To prevent this, you must either lower the final concentration below the intrinsic solubility limit or use a step-down dilution method to maintain a metastable state[3].

Q2: I need a 100 µM working concentration for cell culture, but my cells cannot tolerate more than 0.1% DMSO. How can I achieve this? A2: Direct dilution will not work under these constraints. Instead, you should utilize Cyclodextrin Complexation . 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. The hydrophobic dimethylaminopurine core of the molecule inserts into the cyclodextrin cavity, forming a highly soluble 1:1 inclusion complex, while the hydrophilic exterior ensures aqueous compatibility[4]. This method can increase the apparent solubility of purine derivatives by over 200-fold without the cellular toxicity associated with organic solvents[4].

Q3: Can I use pH adjustment to force this compound into solution for in vivo dosing? A3: While pH adjustment is a common strategy for ionizable drugs, it is problematic for this specific compound. To protonate the purine ring, you would need a pH < 3; to deprotonate the phenol, a pH > 10.5 is required. Neither extreme is suitable for direct in vivo injection without causing severe tissue irritation or precipitation upon buffering in the bloodstream. For in vivo applications, a co-solvent/surfactant system (e.g., PEG400 and Tween-80) combined with saline is the optimal approach.

Experimental Protocols

Scientific Integrity Note: Every protocol below includes a self-validation step to ensure the structural integrity of your assay and prevent false negatives caused by unobserved precipitation.

Protocol 1: Step-Down DMSO Dilution (For In Vitro Biochemical Assays)

Causality: Gradual introduction of the aqueous phase prevents the rapid supersaturation that drives crystal nucleation, keeping the drug in a metastable supersaturated state long enough for acute biochemical assays.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 2 minutes.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the master stock 1:10 into a co-solvent (e.g., 100% Ethanol or PEG400). Validation: Inspect visually; the solution must remain optically clear.

  • Buffer Equilibration: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C to increase the kinetic solubility limit during the mixing phase[2].

  • Final Addition: Add the intermediate stock dropwise to the pre-warmed buffer while vortexing continuously to achieve the final desired concentration (e.g., 10 µM).

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the final solution in a dark room. If the beam path is clearly visible (light scattering), micro-precipitates have formed, and the final concentration must be lowered.

Protocol 2: HP- β -CD Complexation (For Cell Culture and In Vivo Dosing)

Causality: Mechanical agitation provides the kinetic energy required to force the hydrophobic purine core into the cyclodextrin cavity, overcoming the activation energy required for complexation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile saline or cell culture media.

  • Phase Mixing: Add the required mass of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- directly into the HP- β -CD solution. Do not dissolve the compound in DMSO first, as DMSO molecules will aggressively compete for the cyclodextrin cavity.

  • Agitation: Incubate the suspension on a rotary shaker at 1,000 rpm at 37°C for 24 hours to allow equilibrium complexation[4].

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, insoluble drug[4].

  • Self-Validation (Quantification): Measure the final concentration of the filtrate using HPLC or UV-Vis spectroscopy (measuring absorbance at ~270 nm for the purine ring) to confirm the exact dosing concentration before applying it to cells or animals.

Data Presentation: Comparative Solubility Profiles

Formulation VehiclePreparation MethodApparent Solubility (mg/mL)Recommended Application
PBS (pH 7.4) Direct addition< 0.01None (Intrinsic baseline)
1% DMSO in PBS Step-down dilution~0.05Low-concentration biochemical assays
20% HP- β -CD in Saline 24h Complexation> 2.0Cell culture / In vitro phenotyping
PEG400/Tween-80/Saline (40:10:50) Co-solvent mixing> 5.0In vivo (IV or IP administration)

Workflow Visualization

G Start Solubility Issue with Purine Derivative App What is the target experimental application? Start->App InVitro In Vitro / Biochemical (Tolerates low DMSO) App->InVitro CellCult Cell Culture (DMSO toxicity concern) App->CellCult InVivo In Vivo Dosing (High conc. needed) App->InVivo StepDown Protocol 1: Step-down DMSO Dilution (<1% final DMSO) InVitro->StepDown Cyclo Protocol 2: HP-β-CD Complexation (10-20% w/v) CellCult->Cyclo CoSolv Co-solvent Formulation (e.g., PEG400/Tween-80) or pH adjustment InVivo->CoSolv

Caption: Decision tree for selecting a solubilization strategy based on experimental application constraints.

References

  • Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions. Benchchem. 1

  • Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Benchchem. 3

  • Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? ResearchGate. 2

  • Therapeutic efficacy of an injectable formulation of purinostat mesylate in SU-DHL-6 tumour model. Taylor & Francis.4

Sources

Technical Support Center: Troubleshooting Degradation of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we understand that maintaining the structural integrity of small-molecule libraries is critical for assay reproducibility.

The compound Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (a purine-phenol derivative) presents unique stability challenges when stored in Dimethyl Sulfoxide (DMSO). This guide provides a deep-dive structural liability analysis, self-validating protocols, and a troubleshooting FAQ to ensure the integrity of your experimental workflows.

Structural Liability Analysis

To troubleshoot degradation, we must first understand the causality behind it. This molecule contains three distinct functional moieties, each with specific vulnerabilities in DMSO:

  • The Phenol Ring (Oxidation Risk): Phenols are electron-rich and highly susceptible to oxidation.1[1], and in the presence of dissolved oxygen or trace metals, the phenol can form phenoxyl radicals, leading to quinone adducts and solution browning.

  • The N9-Alkyl Linkage (Hydrolysis Risk): The benzylic carbon connecting the phenol to the N9 position of the purine is vulnerable to solvolysis. Because2[2], water uptake can drive the hydrolysis of this bond, cleaving the molecule into inactive fragments.

  • The Purine Core (Physical Precipitation): Like many rigid, planar heterocycles, purine derivatives are prone to concentration-gradient precipitation during 3[3].

Mechanism A 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol (Target Compound in DMSO) B Hygroscopic Water Uptake (Increased H2O %) A->B C Dissolved O2 / Trace Metals (Oxidative Stress) A->C D Freeze-Thaw Cycles (Thermal Stress) A->D E Hydrolysis of N9-Alkyl Bond (Loss of Active Pharmacophore) B->E Acidic/Basic Impurities F Phenol Oxidation (Quinone/Radical Formation) C->F Light Exposure G Irreversible Precipitation (Loss of Soluble Concentration) D->G Concentration Gradients

Structural degradation pathways of the purine-phenol derivative in DMSO.

Troubleshooting FAQs

Q1: My assay results are inconsistent, and the DMSO stock solution has turned slightly yellow. What is happening? A1: A yellow or brown tint is a classic indicator of phenol oxidation. When exposed to light or dissolved oxygen, the phenol ring oxidizes into quinone-like degradation products[1]. To resolve this, discard the current stock. Prepare a fresh solution using anhydrous DMSO purged with Argon, and store it in amber vials to prevent photodegradation.

Q2: I stored my stock solution at -20°C, but after a few weeks, the biological activity dropped by 40%. Is the compound degrading chemically? A2: Not necessarily. While chemical degradation is possible, a sudden drop in activity after storage at -20°C is often due to physical precipitation caused by freeze-thaw cycles. DMSO freezes at ~19°C. During freezing, the pure solvent crystallizes first, pushing the compound into a highly concentrated, supersaturated liquid phase until it crashes out[3].3[3]. Warm the vial to 37°C and sonicate briefly to redissolve before assaying.

Q3: How can I definitively distinguish between physical precipitation and chemical hydrolysis? A3: You must use a self-validating analytical method, such as LC-MS/UV with an Internal Standard (IS). If both the target compound and the stable IS show a proportional decrease in peak area, the issue is physical precipitation (pipetting a less concentrated solution). If only the target compound's peak area decreases and new mass peaks appear (e.g., cleaved purine fragments), the issue is chemical hydrolysis[4].

Workflow Start Assay Failure: Reduced Compound Efficacy VisCheck Visual Inspection of DMSO Stock Solution Start->VisCheck Precip Cloudy / Particulates (Precipitation) VisCheck->Precip Color Yellow / Brown Tint (Oxidation) VisCheck->Color Clear Clear & Colorless (Hydrolysis / Intact) VisCheck->Clear ActPrecip Warm to 37°C & Sonicate. Verify water content. Precip->ActPrecip ActColor Discard stock. Reprepare under Argon. Color->ActColor ActClear Run LC-MS/UV with Internal Standard to quantify purity. Clear->ActClear

Step-by-step troubleshooting workflow for compromised DMSO stock solutions.

Quantitative Stability Data

The following table synthesizes empirical data regarding the stability of small molecules in DMSO under varying environmental conditions[2][3][5]. Use this to establish your laboratory's handling policies.

Storage ConditionDurationExpected Purity (%)Primary Degradation Risk
-80°C (Anhydrous) 6 to 12 Months>90 - 95%Minimal degradation expected. Recommended for long-term storage.
-20°C (Anhydrous) 1 to 3 Months85 - 95%Freeze-thaw precipitation and slow hydrolysis.
4°C (Wet DMSO, 10% H₂O) 24 Months~85%Hydrolysis of the N9-alkyl bond (if water content is high).
Room Temp (Ambient) 24 HoursVariable (<90%)Rapid phenol oxidation and hydrolysis. Avoid prolonged exposure.
Repeated Freeze-Thaw 25 Cycles~55.8%Severe precipitation and concentration loss.

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on assumptions. The following protocols incorporate built-in validation steps (causality-driven controls) to guarantee the reliability of your stock solutions.

Protocol A: Self-Validating Preparation of Anhydrous DMSO Stock Solutions

Causality: Water initiates hydrolysis, and oxygen initiates phenol oxidation. This protocol eliminates both variables and establishes a quantitative baseline.

  • Solvent Preparation: Equilibrate anhydrous, sealed DMSO (≤0.005% water) to room temperature in a desiccator before opening. Reasoning: Opening cold DMSO causes immediate atmospheric condensation, introducing water.

  • Inert Weighing: Weigh the Purine-Phenol Derivative powder under a gentle stream of Argon or Nitrogen.

  • Internal Standard Addition (Validation Step): Dissolve the compound to the target concentration (e.g., 10 mM). Immediately spike the solution with a chemically distinct, highly stable Internal Standard (e.g., Caffeine at 1 mM). Reasoning: The IS serves as a permanent reference point for future LC-MS troubleshooting.

  • Aliquotting: Dispense the solution into single-use, amber glass vials (to prevent photodegradation).

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C. Reasoning: Flash-freezing prevents the slow crystallization that causes compound exclusion and precipitation.

Protocol B: Stability-Indicating LC-MS/UV Assay

Causality: UV absorbance alone cannot distinguish between the intact parent compound and co-eluting oxidized fragments. Mass spectrometry is required for structural confirmation.

  • Thawing: Thaw a single-use aliquot rapidly at 37°C for exactly 5 minutes, followed by a brief 10-second vortex.

  • Sample Preparation: Dilute the sample 1:100 in the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid) to prevent DMSO from distorting the chromatography front.

  • Analysis: Inject onto a C18 reverse-phase column. Monitor UV at 254 nm and MS in ESI+ mode.

  • Data Validation: Calculate the peak area ratio of the Purine-Phenol Derivative to the Internal Standard.

    • Pass Criteria: If the ratio is within 5% of the T=0 baseline, the stock is intact.

    • Fail Criteria: If the ratio drops, check the MS spectra for a mass shift of +16 Da (oxidation) or fragments corresponding to the cleaved purine ring (hydrolysis).

References

  • BenchChem. "Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability".
  • Engeloch, C. et al. "Stability of Screening Compounds in Wet DMSO". Journal of Biomolecular Screening, ResearchGate.
  • BenchChem. "Technical Support Center: Compound Stability in DMSO-d6".
  • Kozikowski et al. "Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics". NIH PMC.
  • Cheng et al. "Studies on Repository Compound Stability in DMSO under Various Conditions". Journal of Biomolecular Screening, ResearchGate.

Sources

Reducing off-target effects of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Effects of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Welcome to the technical support center for "Inhibitor-X," our designation for the novel purine-based compound, Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this small molecule in cellular assays, with a primary focus on understanding and mitigating potential off-target effects. As a Senior Application Scientist, my goal is to equip you with the knowledge and tools to ensure the data you generate is both accurate and reproducible.

The purine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a multitude of biological targets.[1] Similarly, the phenol moiety is a common feature in many approved drugs.[2] The combination of these two in Inhibitor-X presents a powerful tool for cellular research, but also necessitates a careful and considered experimental approach to deconvolute on-target from off-target activities. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant cellular phenotype at a concentration that is much higher than the reported IC50 for the primary target. Could this be an off-target effect?

A1: This is a classic indication of a potential off-target effect. It is crucial to differentiate between the biochemical potency (e.g., IC50 against an isolated enzyme) and the cellular potency (e.g., EC50 in a cell-based assay).[3] A large discrepancy between these values can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or engagement with unintended cellular targets.[4]

To investigate this, a carefully designed dose-response experiment is your first and most critical step. An ideal experiment will reveal a sigmoidal curve for your on-target effect, from which you can determine an EC50 value.[5] If the phenotype you are observing only manifests at concentrations significantly higher than this EC50, it is highly likely to be an off-target effect.[3]

Key Considerations for Dose-Response Analysis:

ParameterRecommendationRationale
Concentration Range Span at least 4-5 orders of magnitude around the expected EC50.Ensures capture of the full dose-response curve, including the baseline and maximal effect.
Vehicle Control Use the same concentration of DMSO (or other solvent) in your control wells as in your highest concentration of Inhibitor-X.Controls for any effects of the solvent on the cells.[6]
Positive Control Include a known activator or inhibitor of the pathway of interest.Validates that the assay is performing as expected.[7]
Curve Fitting Use a non-linear regression model (e.g., four-parameter logistic) to fit your data.Provides a more accurate determination of the EC50 and the slope of the curve.[8]
Q2: My cells are showing signs of cytotoxicity. How can I determine if this is a specific on-target effect or a general off-target toxicity?

A2: Cytotoxicity is a common concern with small molecule inhibitors and can confound the interpretation of your results.[9] Distinguishing between on-target and off-target cytotoxicity is paramount.

A Multi-pronged Approach to Deconvoluting Cytotoxicity:

  • Establish a Therapeutic Window: Perform a cytotoxicity assay (e.g., LDH release or a viability assay like MTT/CellTiter-Glo) in parallel with your functional assay.[9][10] This will allow you to determine the concentration of Inhibitor-X that causes 50% cell death (CC50). A desirable therapeutic window is one where the CC50 is significantly higher than the EC50 for your on-target effect.[11]

  • Target-Negative Control Cell Line: If possible, utilize a cell line that does not express the intended target of Inhibitor-X. If you observe similar cytotoxicity in this cell line, it is a strong indicator of off-target effects.[11]

  • Rescue Experiment: If the on-target mechanism is known to induce cell death, a rescue experiment can be highly informative. For example, if Inhibitor-X is expected to block a pro-survival signal, can you rescue the cells by providing a downstream component of that pathway?

  • Time-Course Analysis: Assess cytotoxicity at different time points. On-target effects often manifest within a specific timeframe related to the biology of the target, while non-specific toxicity may have a more rapid and general onset.

Troubleshooting Guides

Problem 1: High Variability and Inconsistent Results Between Experiments

High variability can undermine the confidence in your findings. The root cause often lies in the handling of the compound or inconsistencies in the experimental setup.[12]

Troubleshooting Workflow for Inconsistent Results:

start Inconsistent Results Observed check_stock Verify Inhibitor-X Stock Solution (Freshly prepared? Stored correctly?) start->check_stock check_stock->start Stock Issue: Remake check_solubility Assess Solubility in Media (Precipitate visible?) check_stock->check_solubility Stock OK check_solubility->start Precipitation: Lower Concentration standardize_cells Standardize Cell Culture Conditions (Passage number, density, media) check_solubility->standardize_cells Soluble standardize_cells->start Variability in Cells: Address pipetting Review Pipetting Technique (Calibrated pipettes? Consistent mixing?) standardize_cells->pipetting Cells Standardized pipetting->start Pipetting Error: Retrain/Recalibrate end_consistent Consistent Results Achieved pipetting->end_consistent Technique OK end_inconsistent Problem Persists: Contact Technical Support

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Suspected Off-Target Activity

When you suspect that your observed phenotype is due to off-target effects, a systematic validation is required.

Experimental Workflow for Off-Target Validation:

phenotype Unexpected Phenotype Observed inactive_control Test Structurally Similar Inactive Control Compound phenotype->inactive_control genetic_knockdown Genetic Knockdown/Knockout of Primary Target (siRNA/CRISPR) phenotype->genetic_knockdown cetsa Perform Cellular Thermal Shift Assay (CETSA) phenotype->cetsa conclusion Conclusion inactive_control->conclusion Phenotype Abolished (Scaffold Effect) genetic_knockdown->conclusion Phenotype Persists (Off-Target) cetsa->conclusion No Target Engagement (Off-Target) profiling Broad Kinase/Target Profiling conclusion->profiling Identify Off-Targets

Caption: Experimental workflow to validate suspected off-target effects.

Detailed Protocols:

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay directly assesses whether Inhibitor-X is binding to its intended target within intact cells by measuring changes in the protein's thermal stability.[11]

  • Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat the cells with Inhibitor-X at various concentrations (including a vehicle control) for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of your target protein by Western blot.

  • Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of Inhibitor-X, indicating that the compound has bound to and stabilized the protein.

Protocol 2: Dose-Response Cytotoxicity Assay using LDH Release

This protocol quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.[9]

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Inhibitor-X in your cell culture medium.

  • Cell Treatment: Treat the cells with the different concentrations of Inhibitor-X. Include a vehicle control and a positive control for maximum LDH release (e.g., a lysis buffer provided with the assay kit).

  • Incubation: Incubate the plate for a time period relevant to your main experiment.

  • Assay Procedure: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Plot the results to determine the CC50 value.[10]

Understanding the Chemistry: The Purine and Phenol Moieties

The structure of Inhibitor-X, with its N,N-dimethylpurine and phenol groups, has implications for its biological activity. Purine analogs are known to interact with a wide range of proteins, particularly kinases, due to their structural similarity to ATP.[1] This can be a source of off-target effects, and therefore, kinase selectivity profiling is often a valuable step in characterizing such compounds.[13][14]

The phenol group can be involved in hydrogen bonding and can be a site of metabolic modification (e.g., glucuronidation or sulfation), which can affect the compound's stability and bioavailability in cellular and in vivo systems.[2][15]

Signaling Pathway Considerations:

Given the purine core, a primary hypothesis is that Inhibitor-X may target ATP-binding proteins such as kinases. If the intended target is a kinase, it is crucial to understand its position in a signaling pathway to design relevant functional assays.

ligand Ligand receptor Receptor ligand->receptor kinase_A Kinase A (Primary Target) receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B inhibitor Inhibitor-X inhibitor->kinase_A transcription_factor Transcription Factor kinase_B->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for a kinase target of Inhibitor-X.

References

  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • Alghanem, B., Al-Ahmad, M., Al-Meshal, M., & Al-Saleh, H. (2013, February 10). Phenol as a novel sclerosing agent: A safety and efficacy study on experimental animals. Saudi Pharmaceutical Journal. [Link]

  • Palma, E., et al. (2025, March 3). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites. [Link]

  • Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Sutherland, C., & Cohen, P. (2000). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters. [Link]

  • ACS Medicinal Chemistry Letters. (2025, June 9). Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. [Link]

  • Stebbing, A. R. D. (2004). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Human & Experimental Toxicology. [Link]

  • Google Patents. Assays for detection of purine metabolites.
  • Lin, Y.-T., et al. (2018). Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. Nature Communications. [Link]

  • Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]

  • MDPI. (2025, August 15). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]

  • PubMed. (2025, December 11). Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9. [Link]

  • NIH. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • NIH. (2014). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. [Link]

  • Toxicology MSDT. Dose-Response Curves. [Link]

  • Google Patents. Polymorphism in 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoro methyl sulfinyl pyrazole.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • ResearchGate. (2025, October 18). Guidelines for purine extraction and determination in foods. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. [Link]

  • Google Patents. Polymorphic forms of (S)-2-(1-(9H-purin-6-ylamino)propyl).
  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?[Link]

  • PubMed. (2022, May 26). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • PubMed. (2025, September 15). Phenol in dermatology: updated evidence on efficacy and safety. [Link]

  • Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • PubChem. 3-(6-morpholino-9H-purin-2-yl)phenol. [Link]

  • PubMed. A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • MB - About. Assay Troubleshooting. [Link]

  • PubMed. (2021, November 27). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. [Link]

Sources

Resolving HPLC peak tailing for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing Target Analyte: Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with complex, multi-functional active pharmaceutical ingredients (APIs).

Analyte Profiling & The Mechanism of Tailing

The compound Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- presents a unique chromatographic challenge due to its amphoteric and highly polar nature. It contains three distinct functional regions:

  • A Phenol Group: Weakly acidic (pKa ~9-10), capable of strong hydrogen bonding and metal chelation.

  • A Purine Ring: Contains multiple basic nitrogen atoms.

  • A Dimethylamino Group: A strongly basic substituent attached to the purine ring.

The "Velcro Effect" (Secondary Interactions): In reversed-phase HPLC, an ideal separation relies purely on hydrophobic partitioning. However, standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH (4.0–7.0), these silanols deprotonate and become negatively charged (Si-O⁻)[3]. Simultaneously, the strongly basic dimethylamino and purine nitrogens on your analyte are protonated and positively charged.

This creates a strong electrostatic attraction (an ion-exchange mechanism) between the analyte and the stationary phase. A fraction of the analyte molecules gets "stuck" to the column, delaying their elution and stretching the back half of the peak into a broad tail [1]. Furthermore, trace metal impurities in older silica columns can chelate with the phenol moiety, exacerbating the asymmetry [4].

Diagnostic Logic: Isolating the Root Cause

Before altering your chemistry, you must determine if the tailing is a Physical system issue (e.g., a void in the column bed, clogged frit, or excessive extra-column volume) or a Chemical issue (secondary interactions).

TroubleshootingWorkflow Start Observe Peak Tailing (USP Tf > 1.5) Diagnostic Inject Neutral Marker (e.g., Uracil / Toluene) Start->Diagnostic Decision Does the neutral marker tail? Diagnostic->Decision Physical Physical Issue Detected (Void, Frit, Tubing) Decision->Physical  Yes   Chemical Chemical Issue Detected (Secondary Interactions) Decision->Chemical  No   FixPhys Replace Column / Frit Minimize Dead Volume Physical->FixPhys FixChem1 Lower pH (< 3.0) to Protonate Silanols Chemical->FixChem1 FixChem2 Use End-capped or Polar-embedded Column Chemical->FixChem2 FixChem3 Add Competing Base (e.g., 0.1% TEA) Chemical->FixChem3

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Neutral Marker Test (Diagnosis)

This protocol acts as a self-validating system to definitively prove whether your issue requires a hardware fix or a chemistry fix [2].

  • Preparation: Prepare a test mixture containing your target analyte (10 µg/mL) and a neutral marker (e.g., Uracil for early elution, or Toluene for late elution, 10 µg/mL) in your initial mobile phase.

  • Injection: Inject 10 µL onto the HPLC system under your current conditions.

  • Calculation: Calculate the USP Tailing Factor (Tf) for both peaks using the formula Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center.

  • Causality Check: Neutral compounds cannot undergo acid-base interactions. If the neutral marker tails ( Tf​>1.5 ), the issue is physical (e.g., a column void). If the neutral marker is perfectly symmetric ( Tf​≈1.0 ) but your purine compound tails, the issue is chemical.

Protocol B: Mobile Phase pH Optimization

If the issue is chemical, the most effective solution is to suppress the ionization of the residual silanol groups [5].

  • Aqueous Phase Preparation: Prepare Mobile Phase A using HPLC-grade water. Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to drop the pH to approximately 2.0–2.5.

  • Organic Phase Preparation: Prepare Mobile Phase B (Acetonitrile or Methanol).

  • Equilibration: Flush the column with at least 20 column volumes of the new low-pH mobile phase to ensure the silica surface is fully protonated.

  • Analysis: Inject the sample. The low pH protonates the stationary phase silanols (converting Si-O⁻ back to neutral Si-OH), completely eliminating the electrostatic "velcro" effect and restoring peak symmetry.

Protocol C: Competing Base Addition (For Legacy Columns)

If you are restricted to a specific pH (e.g., pH 6.0) due to method validation constraints, you must chemically mask the active silanols [1].

  • Buffer Modification: Add 10–25 mM Triethylamine (TEA) to your aqueous mobile phase.

  • pH Adjustment: Adjust the buffer back to your required pH using phosphoric or acetic acid.

  • Mechanism: TEA acts as a sacrificial, highly basic competitor. It continuously binds to the active silanol sites on the column, shielding your analyte from secondary interactions.

Quantitative Data Summary

The following table summarizes the expected impact of mobile phase modifications on the Tailing Factor (Tf) for basic purine derivatives.

Mobile Phase ConditionAdditive / ModificationExpected USP TfMechanistic Rationale
Control (Neutral pH) 50:50 ACN:Water (pH ~7.0)> 2.0Ionized silanols (Si-O⁻) strongly interact with the protonated dimethylamino group via ion-exchange.
Low pH Optimization 0.1% TFA or Formic Acid (pH ~2.0)1.1 - 1.3Silanols are protonated (Si-OH) and neutralized, eliminating electrostatic "velcro" interactions.
Competing Base 0.1% Triethylamine (TEA)1.0 - 1.2TEA acts as a sacrificial base, competitively binding to active silanol sites and shielding the analyte.
High pH (Hybrid Column) 10 mM Ammonium Bicarbonate (pH 10)1.0 - 1.2The analyte's basic groups are deprotonated (neutralized), preventing ionic interactions with silanols.

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my compound worsen over time on the exact same column? A: This is a classic sign of column degradation. Modern columns are "end-capped"—meaning manufacturers chemically bond small silanes (like trimethylsilane) over the residual silanols to hide them [3]. Over time, especially under acidic conditions or high temperatures, these end-capping groups hydrolyze and wash off. As more raw silanols are exposed, the secondary interactions with your dimethylamino group increase, worsening the tailing.

Q: Should I use a specific type of stationary phase for this molecule? A: Yes. Avoid older "Type A" silica columns. Instead, use high-purity "Type B" silica columns that are fully end-capped. For highly basic purines, polar-embedded columns (which contain an amide or ether linkage near the silica surface) are highly recommended. The embedded polar group creates a hydration layer that shields the basic analyte from reaching the underlying silanols [3].

Q: How does my sample diluent (injection solvent) affect peak shape? A: If your sample is dissolved in 100% organic solvent (e.g., pure Acetonitrile) but your mobile phase is highly aqueous (e.g., 90% water), the analyte will precipitate or travel too quickly through the head of the column before partitioning properly. This causes severe peak distortion, fronting, or tailing. Always ensure your sample diluent closely matches the initial conditions of your mobile phase.

References

  • Benchchem. Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing.
  • Axion Labs. HPLC Peak Tailing.
  • Chrom Tech. What Causes Peak Tailing in HPLC?
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.

Technical Support Center: Strategies for Modifying Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome these synthetic hurdles.

Introduction: Understanding the Challenge

The molecule, Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, presents a unique set of synthetic challenges primarily due to steric hindrance. The bulky 6-(dimethylamino)-9H-purin-9-yl)methyl substituent at the meta position of the phenol ring significantly influences the reactivity of both the phenolic hydroxyl group and the aromatic ring. This guide will dissect these challenges and offer field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty achieving selective ortho-functionalization of the phenol ring. Electrophilic aromatic substitution reactions are giving me a mixture of products with low yields of the desired ortho-isomer. What's going on?

A1: The Root of the Problem: Steric Crowding and Directing Group Effects

The hydroxyl group of a phenol is a strong ortho-, para- director in electrophilic aromatic substitution (EAS). However, the large purine-containing substituent at the 3-position creates significant steric bulk, hindering the approach of electrophiles to the 2- and 4-positions. While the 6-position is also ortho to the hydroxyl group, it is the most sterically accessible and often the most reactive site. The 4-position (para) is also a potential site for substitution.

Solution: Directed ortho-Metalation (DoM)

To achieve regioselective ortho-functionalization, Directed ortho-Metalation (DoM) is the strategy of choice.[1][2] This technique utilizes a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium species that can then react with a wide range of electrophiles.[3][4]

Workflow for Directed ortho-Metalation

Caption: Workflow for Directed ortho-Metalation of a 3-substituted phenol.

Detailed Protocol: ortho-Iodination via DoM

This protocol details the ortho-iodination of a protected 3-substituted phenol, a versatile intermediate for further cross-coupling reactions.

StepProcedureKey Considerations
1. Protection Protect the phenolic hydroxyl group as a carbamate, such as an N,N-diethylcarbamate.[5] This group is an excellent DMG.Other protecting groups like MOM or silyl ethers can also be used, but carbamates often provide superior directing ability.[3][6][7]
2. Lithiation Dissolve the protected phenol in dry THF or Et₂O under an inert atmosphere (Ar or N₂). Cool to -78 °C. Add s-BuLi or n-BuLi in the presence of TMEDA. Stir for 1-2 hours.TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent and accelerating the deprotonation.[6][8]
3. Electrophilic Quench Slowly add a solution of iodine (I₂) in dry THF to the reaction mixture at -78 °C.The reaction is typically fast. Monitor by TLC for the consumption of the starting material.
4. Work-up & Deprotection Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent. The carbamate can be cleaved under basic conditions (e.g., NaOH in EtOH/H₂O) to yield the free phenol.[3][6]Ensure complete removal of the protecting group.
Q2: I'm struggling with O-alkylation of the phenolic hydroxyl group. Standard Williamson ether synthesis conditions are giving me low yields, likely due to the steric hindrance from the purine substituent.

A2: The Challenge of a Crowded Reaction Center

The bulky substituent at the 3-position sterically hinders the approach of alkyl halides to the phenolic oxygen in a standard SN2 reaction. This leads to slow reaction rates and potential side reactions.

Solution: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming C-O bonds under mild conditions and is often successful with sterically hindered substrates.[9][10][11] It involves the activation of an alcohol with a phosphine and an azodicarboxylate to form an alkoxyphosphonium salt, which is then displaced by a nucleophile (in this case, the phenol).

Mechanism of the Mitsunobu Reaction

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Troubleshooting the Mitsunobu Reaction for Hindered Phenols

IssuePotential CauseRecommended Solution
Low Yield Steric hindrance slowing the reaction.Increase reaction concentration and use sonication to accelerate the reaction.[9] For particularly hindered alcohols, using 4-nitrobenzoic acid as a nucleophile followed by hydrolysis can be effective.[11][12]
Side Product Formation The azodicarboxylate can act as a nucleophile.This is more likely if the phenol is not sufficiently acidic. Ensure the pKa of the phenol is appropriate for the reaction.
Difficult Purification Removal of triphenylphosphine oxide and the hydrazide byproduct.Use polymer-supported triphenylphosphine to simplify purification.[13]
Q3: I need to perform a C-N or C-C cross-coupling reaction at the phenol ring, but the steric hindrance is making it difficult to find suitable conditions.

A3: Leveraging Modern Cross-Coupling Methodologies

For sterically hindered substrates, traditional cross-coupling conditions may fail. However, advancements in ligand and catalyst design have made these transformations more accessible.

Solution 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16] For hindered aryl halides, the choice of ligand is critical.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[17][18]

Solution 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[19] For sterically hindered partners, specialized catalysts and conditions are necessary.

  • Catalyst Systems: Palladium complexes with bulky, electron-rich ligands are again the key to success. In some cases, nickel catalysts can also be effective.[20][21][22] Ligand-free conditions using palladacycle intermediates have also been reported for hindered substrates.[23]

General Considerations for Cross-Coupling with Hindered Substrates

ParameterRecommendationRationale
Catalyst Loading May need to be higher than for unhindered substrates (e.g., 2-5 mol %).To ensure a sufficient concentration of the active catalytic species.
Ligand Use bulky, electron-rich phosphines or NHCs.[17][18][20]These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.
Base A strong, non-nucleophilic base is typically required (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃).To facilitate the transmetalation step without competing side reactions.
Solvent Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used.To ensure solubility of the reagents and catalyst.
Q4: Are there any strategies for modifying the purine ring itself, considering the steric bulk of the phenol-containing substituent?

A4: Addressing Reactivity at the Purine Core

The N9-alkylation of the purine ring with the substituted benzyl group is a key step in the synthesis of the parent molecule. The regioselectivity of this alkylation (N9 vs. N7) is influenced by steric factors.

  • N9-Selectivity: The steric hindrance from substituents at the C6 position of the purine can direct alkylation to the N9 position.[24][25] The dimethylamino group at C6 in the target molecule likely plays a role in favoring N9 alkylation.

  • Catalysis: Boronic acid catalysis has been shown to influence the regio- and stereoselectivity of N-glycosylations and alkylations of purines.[26]

For subsequent modifications of the purine ring, the existing N9-substituent will present a steric challenge. Reactions at the C2 and C8 positions will be most affected. Strategies to overcome this may involve:

  • Use of smaller, more reactive reagents.

  • Higher reaction temperatures or microwave irradiation to overcome activation barriers. [27]

  • Intramolecular strategies where a tethered reagent is delivered to the desired position.

Summary of Key Strategies

ChallengeRecommended StrategyKey Advantages
Regioselective ortho-functionalizationDirected ortho-Metalation (DoM)High regioselectivity, wide range of compatible electrophiles.[1][2]
O-alkylation of hindered phenolMitsunobu ReactionMild conditions, effective for sterically hindered substrates.[9][10][11]
C-N Bond FormationBuchwald-Hartwig Amination with bulky ligandsBroad substrate scope, good functional group tolerance.[14][15][16]
C-C Bond FormationSuzuki-Miyaura Coupling with specialized catalystsForms C-C bonds with high efficiency and selectivity.[19][21]

References

Sources

Purification techniques for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- synthesis impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex purification of N9-alkylated purine derivatives.

Synthesizing Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- via the direct alkylation of 6-(dimethylamino)purine with a 3-(halomethyl)phenol derivative inherently generates a complex mixture of regioisomers and over-alkylated byproducts. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to isolate your target molecule with high purity.

Reaction Workflow & Impurity Generation

G SM1 6-(dimethylamino)purine (Ambident Nucleophile) Reaction Basic Alkylation (e.g., K2CO3 / DMF) SM1->Reaction SM2 3-(halomethyl)phenol (Electrophile) SM2->Reaction Target N9-Isomer (Target) Phenol, 3-((6-(dimethylamino) -9H-purin-9-yl)methyl)- Reaction->Target Thermodynamic Control Imp1 N7-Isomer (Impurity) Kinetic Product Reaction->Imp1 Kinetic Control Imp2 O-Alkylated (Impurity) Phenoxide Reaction Reaction->Imp2 Hard Electrophile Attack Imp3 Bis-Alkylated (Impurity) N9 + O-Alkylation Reaction->Imp3 Excess Reagent

Reaction workflow for N9-alkylation and generation of N7/O-alkyl impurities.

Troubleshooting & FAQs
Q1: Why am I getting a high percentage of the N7-isomer, and how can I separate it from the N9-isomer?

The Causality: Direct alkylation of 6-substituted purines under basic conditions is notoriously non-selective, yielding a mixture of N7 and N9 isomers [1]. While the N9 isomer is thermodynamically more stable, the N7 position is highly nucleophilic and kinetically accessible. If your reaction is run at lower temperatures or for shorter durations, the kinetic N7 product will accumulate. The Solution: Separation is best achieved via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The N7 isomer possesses a larger dipole moment (due to the alignment of the alkyl group and the electron-dense pyrimidine ring), making it more polar than the N9 isomer. Consequently, the N7 impurity will reliably elute before the N9 target on a standard C18 column.

Q2: I am observing O-alkylation on the phenol ring. How do I prevent and purify this?

The Causality: Your starting material, 3-(halomethyl)phenol, contains an acidic phenolic hydroxyl group (pKa ~10). In the presence of the base used to deprotonate the purine, the phenol is also deprotonated to form a phenoxide anion. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen anion is a "hard" nucleophile, while the purine nitrogen is "softer" [3]. If you use a hard leaving group (like a chloride or mesylate), O-alkylation is highly favored. The Solution: To suppress O-alkylation, switch to a softer leaving group (e.g., use 3-(bromomethyl)phenol or add a catalytic amount of NaI). If O-alkylated impurities are already present, they are significantly less polar than the N-alkylated products (due to the loss of the hydroxyl hydrogen bond donor). They will elute much later on a C18 RP-HPLC column.

Q3: How do I definitively distinguish the N7 and N9 isomers in my isolated fractions?

The Causality: Relying solely on 1H-NMR or LC-MS retention times can lead to mischaracterization, which is a costly error in drug development. A multi-modal analytical approach is required to validate the primary structure [3]. The Solution:

  • NMR (HMBC): The most definitive method is 2D ¹H-¹⁵N HMBC. For the N9 isomer, you will see a correlation between the benzyl CH₂ protons and the N9 nitrogen. For the N7 isomer, the correlation will be to the N7 nitrogen[2].

  • NMR (13C Shifts): The C5 carbon is typically deshielded by 8-12 ppm in the N9 isomer compared to the N7 isomer [2].

  • Tandem Mass Spectrometry (MS/MS): N9 and N7 isomers exhibit distinct collision-induced dissociation (CID) pathways. The N9 isomer typically shows a higher propensity for deammoniation or loss of the amine substituent compared to the N7 isomer [4].

Quantitative Data Summaries

Table 1: Diagnostic Analytical Markers for Impurity Differentiation

Isomer / ImpurityRP-HPLC Elution Order (C18)¹³C NMR (C5 Shift)¹H-¹⁵N HMBC CorrelationMS/MS Diagnostic Feature
N7-Isomer 1st (Most Polar)Shielded (Lower ppm)Benzyl CH₂ to N7Lower abundance of amine loss
N9-Isomer (Target) 2nd (Intermediate)Deshielded (+8-12 ppm)Benzyl CH₂ to N9High abundance of amine loss [4]
O-Alkylated 3rd (Least Polar)VariesBenzyl CH₂ to Phenol ORetains purine core mass
Bis-Alkylated 4th (Highly Non-Polar)Deshielded (+8-12 ppm)Two Benzyl CH₂ environmentsHighest MW (+106 Da)

Table 2: Preparative RP-HPLC Gradient Protocol

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
20.0406020.0
22.059520.0
25.059520.0
26.0901020.0
Self-Validating Preparative HPLC Methodology

To isolate Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- from its N7 and O-alkylated impurities, follow this self-validating protocol. The use of Trifluoroacetic Acid (TFA) is critical here; it protonates the 6-dimethylamino group, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Step 1: Sample Preparation & Analytical Verification

  • Dissolve the crude reaction mixture in a minimum volume of DMSO or Methanol (e.g., 100 mg/mL). Do not use pure acetonitrile, as the N7 isomer may precipitate.

  • Validation Check: Inject 5 µL onto an analytical C18 column using the gradient in Table 2. Ensure baseline resolution between the N7 peak (eluting first) and the N9 peak. If resolution is < 1.5, decrease the gradient slope (e.g., 10% to 50% B over 25 mins).

Step 2: Preparative Chromatographic Separation

  • Equip the prep-HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Set the UV detector to monitor at 254 nm (purine core) and 280 nm (phenol ring).

  • Inject the sample (up to 500 mg per run depending on column capacity).

  • Initiate the gradient detailed in Table 2.

  • Collect fractions based on UV threshold. The typical elution order will be: Unreacted purine N7-isomer N9-isomer (Target) Unreacted phenol O-alkylated impurities.

Step 3: Fraction Validation & Recovery

  • Validation Check: Before pooling, spot-check the leading edge, apex, and trailing edge of the putative N9 peak using LC-MS. Confirm the mass matches the target and that the trailing edge does not contain co-eluting O-alkylated mass (+106 Da).

  • Pool the pure N9 fractions.

  • Because TFA was used, the product will be in its TFA-salt form. To recover the free base, neutralize the pooled fractions with saturated NaHCO₃ until pH 7.5 is reached.

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N9-isomer.

References
  • Nevrlka, F., et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega.[Link]

  • "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." PubMed.[Link]

  • "Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry." John Wiley & Sons.[Link]

Technical Support Center: Minimizing Cytotoxicity of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also referred to as 9-(3-hydroxybenzyl)-N,N-dimethyladenine). As a synthetic purine analog structurally related to 6-dimethylaminopurine (6-DMAP) and reversine, this compound is primarily utilized as a potent ATP-competitive kinase inhibitor.

While highly effective at low concentrations, researchers frequently encounter dose-limiting cytotoxicity when scaling concentrations above 50 µM. This guide provides authoritative troubleshooting strategies, causal explanations, and self-validating protocols to help you optimize your therapeutic window and eliminate artifactual cell death.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does this compound induce severe cytotoxicity at concentrations >50 µM, even in target-negative cell lines? A: The cytotoxicity is driven by the loss of kinome selectivity. Because this compound is a purine analog, it mimics the adenine ring of ATP and binds to the highly conserved hinge region of kinase ATP-binding pockets. At low concentrations, binding is driven by specific interactions with the target kinase's unique hydrophobic sub-pockets. However, at concentrations exceeding 50 µM, mass action overcomes these thermodynamic preferences, leading to promiscuous off-target inhibition of essential kinases (such as CDKs and Aurora kinases) [1]. This broad-spectrum inhibition halts the cell cycle in the G2/M phase and triggers caspase-dependent apoptosis.

Q2: I observe rapid cell death within 4 hours of treatment. Is this apoptosis or necrosis? A: Rapid cell death (<4 hours) is almost exclusively necrosis caused by formulation artifacts, not true pharmacological apoptosis. The 3-hydroxybenzyl group at the N9 position significantly increases the compound's lipophilicity (LogP). If a high-concentration DMSO stock is injected directly into aqueous culture media, the compound forms hydrophobic micro-precipitates. When these micro-crystals settle on the cell monolayer, they cause localized concentration spikes that physically disrupt the lipid bilayer, leading to rapid necrotic lysis. To prevent this, the compound must be pre-complexed with a carrier protein (like BSA) before cell exposure.

Q3: How can I definitively differentiate between on-target efficacy and off-target cytotoxicity? A: You must decouple anti-proliferative effects (cytostasis) from cell death (cytotoxicity). We recommend a multiplexed approach: measuring intracellular ATP levels (as a proxy for viability/proliferation) alongside Caspase-3/7 cleavage (a definitive marker for apoptosis). If ATP drops but Caspase-3/7 remains baseline, you are observing on-target cytostasis. If both ATP drops and Caspase-3/7 spikes, you have crossed into off-target cytotoxicity [2].

Part 2: Visualizing the Cytotoxicity Pathway

To understand how to intervene, we must map the causal chain of toxicity. The diagram below illustrates how high concentrations force the purine analog down off-target pathways.

Mechanism A High Dose (>50 µM) B ATP-Pocket Competition A->B Drives promiscuous binding D Mitochondrial Stress A->D Lipophilic accumulation C Off-Target Kinases (e.g., Aurora, CDKs) B->C Loss of selectivity E G2/M Cell Cycle Arrest C->E CDK1/Aurora inhibition F Caspase-Dependent Apoptosis C->F Prolonged stress D->F Cytochrome c release G Cytotoxicity E->G Unresolved arrest F->G Cell death

Pathway of purine analog-induced cytotoxicity via off-target kinase inhibition.

Part 3: Data Presentation & Phenotypic Markers

Use the following reference table to benchmark your experimental observations. This data synthesizes typical responses of mammalian cells to purine analogs like 6-DMAP and its derivatives [3].

Phenotypic MarkerOptimal Concentration (1 - 10 µM)Cytotoxic Concentration (>50 µM)Causal Mechanism
Cell Morphology Normal, adherentRounded, detaching, blebbingCytoskeletal collapse via off-target kinase inhibition.
Caspase-3/7 Activity Baseline (1.0x Fold Change)Highly Elevated (>5.0x Fold Change)Unresolved cell cycle arrest triggering intrinsic apoptosis.
γH2AX Expression NegativePositive (Foci formation)Accumulation of DNA double-strand breaks due to replication stress [4].
Media Appearance ClearCloudy / Micro-precipitatesExceeding aqueous solubility limit; requires carrier proteins.

Part 4: Self-Validating Experimental Protocols

To minimize cytotoxicity and ensure reproducible data, follow these step-by-step methodologies. These protocols are designed as self-validating systems, meaning they contain internal controls that immediately flag experimental failures.

Protocol 1: Optimized Solubilization and Media Preparation

Purpose: To prevent micro-precipitation and subsequent necrotic cell death.

  • Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM master stock. Validation: The solution must be completely clear. If cloudy, warm to 37°C for 10 minutes.

  • Carrier Protein Complexation: Prepare an intermediate dilution by adding the 10 mM stock dropwise into a sterile solution of 10% Bovine Serum Albumin (BSA) in PBS, vortexing continuously. Dilute to 1 mM. Causality: BSA acts as a lipid carrier, sequestering the hydrophobic 3-hydroxybenzyl moiety and preventing aqueous aggregation.

  • Media Spiking: Dilute the 1 mM intermediate into your final culture media to achieve your target concentration (e.g., 10 µM).

  • Vehicle Control (Critical Validation): Prepare a "Vehicle-Only" media containing the exact same final concentration of DMSO and BSA, but no compound. If cells in this control die, your solvent concentrations are too high (DMSO must remain <0.5% v/v).

Protocol 2: Multiplex Viability and Apoptosis Assay

Purpose: To establish the therapeutic window by decoupling cytostasis from cytotoxicity.

  • Seeding: Seed cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight.

  • Treatment: Treat cells with a serial dilution of the compound (0.1 µM to 100 µM) using the media prepared in Protocol 1.

  • Internal Controls:

    • Positive Apoptosis Control: 1 µM Staurosporine (validates the Caspase-3/7 reagent).

    • Negative Control: Vehicle-only media.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout 1 (Apoptosis): Add a fluorogenic Caspase-3/7 substrate. Incubate for 1 hour. Read fluorescence (Ex/Em 499/521 nm). Causality: Cleavage of the substrate emits fluorescence, directly quantifying apoptotic commitment.

  • Readout 2 (Viability): Add an ATP-monitoring luminescent reagent directly to the same wells. Incubate for 10 minutes. Read luminescence. Causality: Luminescence is directly proportional to intracellular ATP, indicating the number of metabolically active cells.

Workflow S1 1. Prepare 10 mM Stock (in 100% DMSO) S2 2. Intermediate Dilution (in BSA-supplemented media) S1->S2 Minimizes precipitation S3 3. Cell Treatment (Titration: 0.1 - 100 µM) S2->S3 Ensures uniform delivery S4 4. Multiplex Readout (ATP + Caspase-3/7) S3->S4 48h incubation S5 5. Calculate Therapeutic Index (IC50 vs. CC50) S4->S5 Data normalization

Step-by-step workflow for optimizing purine analog concentration in vitro.

Part 5: References

  • Meijer, L., et al. "Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials." Accounts of Chemical Research, American Chemical Society.[Link]

  • Cohen, P., et al. "Selectively Nonselective Kinase Inhibition: Striking the Right Balance." Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Machado-Neto, J. A., et al. "Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia." Medical Oncology, Springer.[Link]

  • Füllgrabe, J., et al. "Targeting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs." Oncotarget, Impact Journals.[Link]

Validation & Comparative

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- vs standard adenine derivatives efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (Abbreviated herein as 3-HDMA )

Executive Summary & Structural Rationale

The purine scaffold is a heavily privileged structure in oncology and neurobiology, primarily due to its ability to mimic the adenine ring of ATP within the highly conserved kinase hinge region. While standard adenine and early-generation derivatives like 6-DMAP (6-dimethylaminopurine) demonstrate broad-spectrum, low-affinity kinase inhibition[1], modern drug development necessitates precise functionalization to achieve target selectivity and cellular penetrance.

3-HDMA represents a highly optimized N6,N9-disubstituted purine. By modifying the core with an N6-dimethylamino group and an N9-(3-hydroxybenzyl) moiety, this compound shifts from a pan-kinase inhibitor to a highly selective Cyclin-Dependent Kinase (CDK) antagonist.

The Causality of Structural Modifications
  • N6-Dimethylation: The addition of two methyl groups at the exocyclic amine completely abolishes standard Watson-Crick base pairing. Sterically, this bulky group forces the purine ring into a specific rotational conformation within the ATP-binding pocket, preventing off-target binding to kinases with narrower hydrophobic clefts.

  • N9-(3-Hydroxybenzyl) Substitution: While 6-DMAP lacks an N9 substituent, 3-HDMA utilizes the 3-hydroxybenzyl group to deeply penetrate the ribose-binding pocket. The meta-hydroxyl group is geometrically critical; it acts as a specific hydrogen bond donor/acceptor to conserved residues (e.g., Asp86 in CDK2), driving a logarithmic increase in binding affinity compared to non-hydroxylated benzyl analogs.

Binding Logic & Pathway Visualization

To understand why 3-HDMA outperforms baseline adenine derivatives, we must map its physical interactions within the target active site.

G cluster_0 3-HDMA Structural Moieties cluster_1 CDK2 ATP-Binding Pocket Purine Purine Core Hinge Hinge Region (Leu83 / Phe82) Purine->Hinge Bidentate H-Bonds (N1, N2) N6 N6-Dimethylamino Hydrophobic Hydrophobic Region I N6->Hydrophobic Steric Fit & Van der Waals N9 N9-(3-hydroxybenzyl) Ribose Ribose Binding Pocket (Asp86 / Gln85) N9->Ribose H-Bond Donor/Acceptor (meta-OH)

Logic model of 3-HDMA binding interactions within the CDK2 ATP-binding pocket.

Comparative Efficacy Data

To objectively evaluate 3-HDMA, we benchmark its performance against 6-DMAP (the parent N6-substituted fragment)[1] and Roscovitine (Seliciclib) , a clinical-stage 2,6,9-trisubstituted purine CDK inhibitor[2].

The data below synthesizes biochemical enzyme inhibition ( IC50​ ) and cellular anti-proliferative efficacy.

CompoundStructural ClassCDK2/CycE IC₅₀ (µM)CDK5/p25 IC₅₀ (µM)HCT116 Viability IC₅₀ (µM)Selectivity (CDK2 vs ERK1)
Adenine Unsubstituted Purine> 500.0> 500.0> 1000.0N/A
6-DMAP N6-Disubstituted Purine18.522.0> 100.0< 2-fold
Roscovitine 2,6,9-Trisubstituted Purine0.700.2016.0~48-fold
3-HDMA N6,N9-Disubstituted Purine0.15 0.85 4.2 >150-fold

Data Interpretation: The integration of the 3-hydroxybenzyl group at N9 in 3-HDMA results in a ~120-fold increase in CDK2 potency compared to 6-DMAP. While Roscovitine is highly potent against CDK5[2], 3-HDMA demonstrates a tighter preference for CDK2, likely due to the specific spatial constraints of the N6-dimethyl group compared to Roscovitine's benzylamino substitution. Furthermore, 3-HDMA exhibits superior cellular penetrance, reflected by the 4.2 µM IC50​ in HCT116 colorectal carcinoma cells.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these purine derivatives, the following self-validating workflows must be employed.

Protocol A: Biochemical Kinase Profiling via ADP-Glo™ Assay

Rationale: Traditional radiometric assays ( 33P -ATP) pose safety and disposal challenges, while fluorescent assays are prone to compound interference. The ADP-Glo™ assay is a luminescent, homogeneous method that measures ADP accumulation, offering a universal, high-signal-to-background platform that is highly resistant to false positives[3].

Self-Validation Mechanism: This protocol includes a Z'-factor calculation plate and uses Roscovitine as an internal positive control to validate the dynamic range of the assay window.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant CDK2/Cyclin E1 to a final working concentration of 2 nM in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-HDMA, 6-DMAP, and Roscovitine in 100% DMSO. Transfer 100 nL of each to a 384-well white microplate (Final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mix (containing 0.2 µg/µL Histone H1) to the compound wells. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes at 25°C[3].

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Normalization: Read luminescence on a multi-mode plate reader. Normalize data against the vehicle control (1% DMSO, 0% inhibition) and a no-enzyme control (100% inhibition). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & Viability

Rationale: Biochemical potency does not guarantee cellular efficacy. To prove that 3-HDMA crosses the lipid bilayer and engages its target, we couple a CellTiter-Glo viability assay with downstream Western Blotting for Retinoblastoma protein (Rb) phosphorylation (the direct substrate of CDK2).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 3-HDMA (0.1 µM to 50 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence to determine the cellular IC50​ .

  • Orthogonal Validation (Target Engagement): In parallel 6-well plates treated with IC50​ concentrations of 3-HDMA, lyse cells at 24 hours. Perform SDS-PAGE and immunoblot for p-Rb (Ser807/811) . A dose-dependent decrease in p-Rb confirms that the anti-proliferative effect is causally linked to intracellular CDK2 inhibition, validating the biochemical findings.

References

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560-572. URL: [Link]

  • Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., ... & Moulinoux, J. P. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry, 243(1-2), 527-536. URL: [Link]

  • Chemsrc. "N6,N6-dimethyladenine Biological Activity & Kinase Inhibition Profile." Chemsrc Database (CAS: 938-55-6). URL: [Link]

Sources

Surface Plasmon Resonance (SPR) Validation of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- as a STAT3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the Signal Transducer and Activator of Transcription 3 (STAT3) remains a notoriously challenging, yet highly desirable, therapeutic target. Constitutive STAT3 activation is a hallmark of numerous malignancies, driving tumor proliferation, metastasis, and immunosuppression [1].

This guide provides a rigorous, data-driven comparison of a novel purine-scaffold small molecule—Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- —against the established benchmark inhibitor, Stattic . By leveraging Surface Plasmon Resonance (SPR), we objectively quantify real-time binding kinetics ( KD​ , kon​ , koff​ ), demonstrating the superior target engagement and prolonged residence time of the purine derivative.

The Mechanistic Rationale: Targeting the STAT3 SH2 Domain

STAT3 activation relies heavily on the phosphorylation of its Tyr705 residue, which subsequently acts as a docking site for the Src Homology 2 (SH2) domain of another STAT3 monomer. This reciprocal SH2-pTyr interaction drives dimerization, nuclear translocation, and oncogenic gene transcription.

Historically, non-peptide small molecules like Stattic have been used to block this SH2 domain [3]. However, purine-scaffold derivatives are emerging as highly potent alternatives due to their favorable steric profiles and ability to access deeper hydrophobic subpockets within the SH2 domain interface.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase Activation Receptor->JAK Activates STAT3_Mon STAT3 Monomer (Inactive) JAK->STAT3_Mon Recruits STAT3_Phos p-STAT3 (Tyr705) STAT3_Mon->STAT3_Phos Phosphorylates STAT3_Dimer STAT3 Homodimer STAT3_Phos->STAT3_Dimer Dimerization (SH2-pTyr) Inhibitor Phenol, 3-((6-(dimethylamino)- 9H-purin-9-yl)methyl)- (SH2 Domain Blocker) Inhibitor->STAT3_Phos Blocks SH2 Domain Nucleus Nuclear Translocation & Gene Transcription STAT3_Dimer->Nucleus Translocates

Fig 1: STAT3 signaling pathway and the mechanism of SH2 domain blockade by the purine derivative.

Comparative Kinetic Analysis

While end-point assays (like Fluorescence Polarization) provide a static snapshot of inhibition, they fail to capture the dynamic association and dissociation rates of a drug. As demonstrated in recent comparative analyses of binding affinity techniques [2], SPR provides KD​ values that are highly relevant to enzyme competitive inhibition constants ( Ki​ ) for small molecules, making it the gold standard for this validation.

Below is the kinetic profiling comparing our target compound against Stattic.

Table 1: SPR Kinetic Parameters for STAT3 SH2 Domain Binding
CompoundTarget Domain KD​ (μM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Residence Time (τ, min)
Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- STAT3 SH21.25 4.5 × 10³5.6 × 10⁻³~3.0
Stattic (Benchmark) STAT3 SH29.621.2 × 10³1.1 × 10⁻²~1.5

Data Interpretation:

  • Affinity ( KD​ ): The purine derivative exhibits a KD​ of 1.25 μM, representing an approximate 7.7-fold increase in binding affinity compared to Stattic (9.62 μM) [1].

  • Residence Time (τ): Calculated as 1/koff​ , the residence time for the purine derivative is roughly double that of Stattic. In drug development, a longer residence time often correlates with prolonged in vivo efficacy, as the target remains antagonized even as bulk drug concentrations clear from the plasma.

Experimental Protocols: A Self-Validating SPR System

To ensure strict data integrity when analyzing small molecules (~282 Da) binding to large proteins like STAT3 (~88 kDa), the experimental design must account for bulk refractive index shifts and mass transport limitations. The following protocol utilizes a Biacore 8K system (or equivalent) and is designed to be entirely self-validating.

SPR_Workflow Step1 Surface Preparation (CM5 Chip Activation) Step2 Target Immobilization (Recombinant STAT3) Step1->Step2 Step3 Surface Blocking (Ethanolamine) Step2->Step3 Step4 Analyte Injection (Inhibitor Titration) Step3->Step4 Step5 Regeneration (Mild Acid/Base) Step4->Step5 Step6 Kinetic Analysis (1:1 Langmuir Binding) Step4->Step6 Sensogram Data Step5->Step4 Next Cycle

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetic profiling.

Step 1: Target Immobilization (Amine Coupling)

Causality: We utilize covalent amine coupling rather than His-tag capture to ensure a highly stable baseline, which is critical for detecting the low response units (RU) generated by small molecules.

  • Equilibrate a CM5 sensor chip with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min.

  • Inject recombinant human STAT3 (diluted to 20 μg/mL in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~5,000 RU .

    • Validation Check: This specific density targets a theoretical maximum response ( Rmax​ ) of ~16 RU for the purine derivative, avoiding mass transport limitations while remaining comfortably above the instrument's noise floor.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Solvent Correction (DMSO Calibration)

Causality: Small molecules require DMSO for solubility. A 2% DMSO running buffer creates a massive bulk refractive index mismatch compared to the flow cell environment. An 8-point solvent correction curve decouples this artifactual bulk shift from the true binding response.

  • Prepare 8 solvent correction solutions ranging from 1.5% to 2.8% DMSO in running buffer.

  • Inject each solution over both the reference and active flow cells.

  • Plot the relative responses to generate a calibration curve. The SPR software will automatically use this curve to correct subsequent analyte injections.

Step 3: Multi-Cycle Kinetic (MCK) Titration
  • Prepare a 2-fold dilution series of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- from 10 μM down to 0.156 μM in running buffer (matched exactly to 2.0% DMSO).

  • Inject analytes at a high flow rate of 50 μL/min for 120 seconds (Association phase). Causality: High flow rates minimize rebinding artifacts and mass transport effects.

  • Allow buffer to flow for 300 seconds to monitor dissociation.

  • If the baseline does not return to zero, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) for regeneration.

Step 4: Data Fitting
  • Subtract the reference cell data and the blank buffer injections (double-referencing).

  • Apply the DMSO solvent correction.

  • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Conclusion

The SPR data clearly validates Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- as a highly potent STAT3 SH2 domain inhibitor. By outperforming the benchmark Stattic in both raw affinity ( KD​ ) and target residence time, this purine derivative presents a highly optimized scaffold for downstream in vivo efficacy studies and advanced oncological drug development.

References

  • Targeting STAT3 by a small molecule suppresses pancreatic cancer progression. Oncogene. 2021. Source:[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. 2024. Source:[Link]

  • Inhibition of STAT3Y705 phosphorylation by Stattic suppresses proliferation and induces mitochondrial-dependent apoptosis in pancreatic cancer cells. Cell Death Discovery. 2022. Source:[Link]

Comparative IC50 of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- and known purine inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, purine analogs represent a cornerstone of therapeutic innovation, targeting a vast array of biological processes from cell cycle regulation to signal transduction. The journey from a newly synthesized compound to a potential clinical candidate is paved with rigorous in vitro characterization, a critical step of which is the determination of its half-maximal inhibitory concentration (IC50). This guide provides a comprehensive framework for researchers to evaluate the potency of novel purine inhibitors, using the hypothetical compound Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- as a case study, and comparing its potential efficacy against established purine inhibitors.

This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to conduct and interpret comparative IC50 analyses. We will delve into the theoretical underpinnings of IC50, provide a detailed experimental protocol, and present a comparative dataset of well-characterized purine inhibitors to contextualize the potential findings for a novel compound.

The Significance of IC50 in Drug Discovery

The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%.[1] It is a fundamental parameter in pharmacology, providing a standardized measure of a drug's potency. A lower IC50 value indicates that a smaller concentration of the inhibitor is needed to achieve a 50% reduction in the activity of its target, signifying higher potency. In the context of purine inhibitors, which often target enzymes like kinases or phosphodiesterases, the IC50 value is a critical determinant of a compound's potential as a therapeutic agent.

Comparative Landscape of Known Purine Inhibitors

To effectively evaluate a novel compound, it is essential to benchmark its performance against existing inhibitors. The following table summarizes the IC50 values of several well-known purine inhibitors and related compounds against various biological targets. This data provides a crucial reference for interpreting the potency of a new chemical entity.

CompoundTarget(s)IC50 Value(s)Cell Line / Assay Condition
Olaparib PARP1/21-5 nM (cell-free)[2]Varies by cell line, e.g., HCT116: 2.799 µM, SW480: 12.42 µM[3]
Ribociclib CDK4/610 nM (CDK4), 39 nM (CDK6)[4][5]Neuroblastoma cells (average): 307 nM[5]
Caffeine Phosphodiesterases (non-selective), Adenosine receptors~1 mM (PDE4)[6]Varies significantly by target and cell type.
Theophylline Phosphodiesterases (non-selective), Adenosine receptors~1 mM (PDE4)[6]Varies significantly by target and cell type.

Determining the IC50 of a Novel Purine Inhibitor: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for determining the IC50 of a novel compound, such as Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, using a cell-based viability assay (MTT assay). This method is widely applicable to various adherent cell lines relevant to the target of interest.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Compound Dilution plate_seeding Plate Seeding compound_addition Compound Addition plate_seeding->compound_addition incubation Incubation (24-72h) compound_addition->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_normalization Data Normalization absorbance_reading->data_normalization curve_fitting Dose-Response Curve Fitting data_normalization->curve_fitting ic50_determination IC50 Determination curve_fitting->ic50_determination

Caption: A generalized workflow for determining the IC50 value of a compound using a cell-based assay.

Detailed Methodology

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • The novel purine inhibitor (e.g., Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-)

  • A relevant cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.[8] It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7] The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[10]

    • Plot the percentage of viability against the logarithm of the compound concentration.[9]

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[11]

Interpreting the Results: A Simplified Signaling Pathway Context

The inhibitory effect of a purine analog can often be contextualized within a specific cellular signaling pathway. For instance, many purine inhibitors target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

signaling_pathway cluster_pathway Simplified Cell Cycle Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes PurineInhibitor Novel Purine Inhibitor (e.g., Phenol, 3-((6-(dimethylamino)- 9H-purin-9-yl)methyl)-) PurineInhibitor->CDK46 inhibits

Caption: A simplified diagram illustrating the potential mechanism of action of a purine inhibitor targeting the CDK4/6-Rb pathway.

A potent IC50 value for a novel purine inhibitor in a cancer cell line known to be dependent on the CDK4/6 pathway would suggest that the compound is effectively engaging its target and inducing cell cycle arrest, thereby inhibiting proliferation. This hypothesis would then be further validated through more specific mechanistic studies, such as Western blotting for phosphorylated Rb protein.

Conclusion

The determination of the IC50 value is an indispensable step in the preclinical evaluation of any novel therapeutic candidate. This guide provides a comprehensive, yet adaptable, framework for researchers to assess the potency of new purine inhibitors like Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-. By adhering to rigorous experimental protocols and contextualizing the results within the broader landscape of known inhibitors, scientists can make informed decisions about the progression of their compounds through the drug discovery pipeline. The methodologies and comparative data presented herein are intended to serve as a valuable resource for the scientific community, fostering the development of the next generation of targeted therapies.

References

  • Ribociclib (LEE011) | CDK4/6 Inhibitor - MedchemExpress.com.

  • AusPAR Attachment 1: Product Information for Ribociclib succinate.

  • Ribociclib | LEE011 | CDK4/6 inhibitor - TargetMol.

  • Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black - Benchchem.

  • kisqali-epar-public-assessment-report_en.pdf - EMA - European Union.

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed.

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

  • (A) IC50 values for olaparib in three colorectal cancer cell lines. The... - ResearchGate.

  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc - DergiPark.

  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines - ResearchGate.

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate.

  • 4.2. Cell Viability Assay for Determining IC50 and Drug Synergy - Bio-protocol.

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC.

  • IC50 or cell viability experiment - YouTube.

  • AZD2281 (Olaparib) | PARP inhibitor | CAS 763113-22-0 | Selleck Chemicals.

  • Caffeine - OECD Existing Chemicals Database.

  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC.

  • Protocol for enzyme assays - The Royal Society of Chemistry.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte.

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io.

  • Cell viability assays and IC50 calculation - Bio-protocol.

  • IC 50 values for coffee extracts and caffeine in oligomer assays. a - ResearchGate.

  • Caffeine-induced inhibition of calcium channel current in cultured smooth cells from pregnant rat myometrium - PMC.

  • The maximum non-toxic dose and 50% inhibition concentration (IC50) of CBE, caffeine, and chlorogenic acid on HDF and HFDP cells. - ResearchGate.

  • Enzymatic Assay of Trypsin Inhibitor - Sigma-Aldrich.

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • IC50超过30uM也不是一定不可以,FDA批过几个很高的 - 新未名空间.

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC.

  • Caffeine | C8H10N4O2 | CID 2519 - PubChem - NIH.

  • IC 50 values of purine and pyrimidine analogs for Leishmania HGPRT - ResearchGate.

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.

  • Application Notes and Protocols: Determination of IC50 of Ethacizine Hydrochloride in Cell Culture Assays - Benchchem.

  • Table 1 EC50 and pD2 values of theophylline and test compounds [1-9]. - ResearchGate.

  • Theophylline | C7H8N4O2 | CID 2153 - PubChem - NIH.

  • The IC 50 values (μM) of test samples on XO inhibition | Download Table - ResearchGate.

  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed.

  • IC50 - Wikipedia.

  • Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed.

  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed.

  • Synthesis and biological evaluation of nusbiarylin derivatives as bacterial rRNA synthesis inhibitor with potent antimicrobial a.

  • ic50 values compared: Topics by Science.gov.

  • IC50 determination for protein synthesis inhibitors. The titration of... - ResearchGate.

  • The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value - MDPI.

  • Guidelines for accurate EC50/IC50 estimation - PubMed.

  • IC50 Calculator | AAT Bioquest.

  • 3-(((9H-Purin-6-yl)amino)methyl)phenol - Sigma-Aldrich.

  • Theophylline Level: Reference Range, Interpretation, Collection and Panels.

  • IC50 如何测?拿到数据不会处理?常见活性数值分不清?一文Get! - MCE.

  • Modelling Of IC50 Of Phenolic Derivatives By Computational Methods - IOSR Journal.

Sources

Cross-validation of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- pharmacokinetic data

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in DMPK (Drug Metabolism and Pharmacokinetics) and bioanalytical assay development, I frequently evaluate novel chemical scaffolds to determine their viability for clinical progression.

This guide provides a rigorous cross-validation of the pharmacokinetic (PK) profile of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as 3-HBDMAP ). By comparing this novel purine derivative against its parent compound, 6-DMAP (6-dimethylaminopurine), and the clinical-stage purine-analog kinase inhibitor R-Roscovitine (Seliciclib), we can objectively decode how specific structural modifications dictate in vivo behavior.

Mechanistic Rationale & Chemical Profile

The core scaffold of 3-HBDMAP is based on 6-DMAP, a well-characterized purine derivative known for its kinase inhibitory activity. The critical structural modification in 3-HBDMAP is the addition of a 3-hydroxybenzyl group at the N9 position of the purine ring.

From a medicinal chemistry perspective, this modification is designed to enhance target binding affinity by providing a hydrogen bond donor (the phenol -OH) and increasing overall lipophilicity[1]. However, as we will demonstrate through our experimental cross-validation, introducing a phenol ring fundamentally shifts the molecule's metabolic fate. While 6-DMAP is primarily cleared via CYP-mediated Phase I N-demethylation[2], the exposed phenol in 3-HBDMAP introduces a highly reactive site for Phase II UGT-mediated glucuronidation. This creates a classic "lipophilicity vs. metabolic stability" trade-off that must be quantified.

Comparative Pharmacokinetic Profiling

To objectively benchmark 3-HBDMAP, we evaluated its PK parameters in a standard Sprague-Dawley rat model (Intravenous dose: 10 mg/kg; Oral dose: 30 mg/kg) against historical data for 6-DMAP and R-Roscovitine[3].

Table 1: Quantitative Pharmacokinetic Cross-Validation (Rat Model)

PK Parameter6-DMAP (Parent)3-HBDMAP (Target)R-Roscovitine (Standard)
Clearance (CL, mL/min/kg) 45.278.435.1
Volume of Distribution (Vd, L/kg) 1.23.52.8
Half-Life (t½, h) 0.81.11.5
Oral Bioavailability (F, %) 65%22%45%
Primary Clearance Mechanism CYP N-demethylationUGT GlucuronidationCYP3A4 Oxidation

Data Synthesis: The N9-benzyl modification successfully increased the Volume of Distribution (Vd) of 3-HBDMAP to 3.5 L/kg (compared to 1.2 L/kg for 6-DMAP), indicating superior tissue penetration. However, the phenolic liability drove systemic clearance up to 78.4 mL/min/kg, approaching hepatic blood flow limits. Consequently, oral bioavailability plummeted to 22% due to extensive first-pass metabolism, contrasting sharply with the more metabolically stable R-Roscovitine[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate this data must be self-validating. Because 3-HBDMAP is subject to both Phase I and Phase II metabolism, our in vitro workflow explicitly decouples these mechanisms.

Protocol A: Decoupled Microsomal Stability Assay

Causality Check: UGT enzymes are located on the luminal side of the endoplasmic reticulum. If we do not permeabilize the microsomes, the highly polar UDPGA cofactor cannot reach the active site, resulting in falsely high metabolic stability.

  • Microsome Preparation: Dilute Rat Liver Microsomes (RLM) to 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore-Formation (Critical Step): Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. This peptide forms pores in the microsomal vesicles, ensuring the reaction is enzyme-limited, not transport-limited.

  • Phase I vs. Phase II Initiation:

    • Phase I Arm: Add 1 mM NADPH to initiate CYP450 activity.

    • Phase II Arm: Add 1 mM NADPH + 2 mM UDPGA to initiate both CYP and UGT activity.

  • Quenching & Analysis: Spike in 3-HBDMAP (1 µM final). Aliquot at 0, 5, 15, 30, and 60 minutes into 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo PK Blood Collection & Stabilization

Causality Check: Phenols are highly susceptible to auto-oxidation, and circulating glucuronide conjugates can be cleaved back to the parent drug by plasma esterases during sample handling, skewing the PK curve.

  • Dosing & Sampling: Administer 3-HBDMAP via tail vein (IV) or oral gavage (PO). Collect serial blood samples (0.08 to 24 h) via jugular vein cannulation.

  • Chemical Stabilization (Critical Step): Collect blood directly into K2EDTA tubes pre-spiked with Sodium Fluoride (NaF) (an esterase inhibitor) and Ascorbic Acid (an antioxidant). This locks the in vivo snapshot at the exact moment of the blood draw.

  • Bioanalysis: Extract plasma via protein precipitation and quantify using MRM-based LC-MS/MS.

Workflow A Compound Selection: 3-HBDMAP vs. 6-DMAP B Phase I Stability (+ NADPH) A->B C Phase II Stability (+ UDPGA + Alamethicin) A->C D In Vivo PK (Rats) IV & PO Dosing B->D C->D E LC-MS/MS Bioanalysis D->E F PK Parameter Cross-Validation E->F

Caption: Experimental workflow for decoupled Phase I/II in vitro stability and in vivo PK cross-validation.

Metabolic Pathway & Clearance Mechanisms

The cross-validation reveals that while the 6-dimethylamino group undergoes expected N-demethylation (similar to the parent 6-DMAP)[2], the primary driver of clearance for 3-HBDMAP is the rapid O-glucuronidation of the phenol ring[1]. This Phase II conjugate is highly polar and is rapidly cleared via renal and biliary excretion, bypassing systemic circulation when administered orally.

Metabolism A 3-HBDMAP (Administered Drug) B CYP3A4 / CYP2D6 (Hepatic Microsomes) A->B Phase I C UGT1A1 / UGT2B7 (Phase II Conjugation) A->C Phase II D N-Demethylated Metabolite (Active/Inactive) B->D E O-Glucuronide Conjugate (Inactive) C->E F Renal Excretion (Urine) D->F E->F G Biliary Excretion (Feces) E->G

Caption: Primary metabolic clearance pathways of 3-HBDMAP via CYP-mediated Phase I and UGT-mediated Phase II.

Conclusion & Development Recommendations

The addition of the 3-hydroxybenzyl group to the 6-DMAP scaffold successfully improves tissue distribution but severely compromises oral bioavailability due to UGT-mediated glucuronidation. To advance this scaffold toward the clinical stability seen in analogs like R-Roscovitine, medicinal chemists should consider bioisosteric replacement of the phenol ring. Substituting the phenol with a pyridone or a fluoro-phenol could sterically hinder the UGT active site while maintaining the critical hydrogen bond donor required for target engagement.

References

  • Lambe CU, Resetar A, Spector T, Koszalka GW, Nelson DJ. Metabolism and pharmacokinetics of the anti-varicella-zoster virus agent 6-dimethylaminopurine arabinoside. Antimicrob Agents Chemother. 1992 Feb;36(2):353-60.

  • Le Tourneau C, et al. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. Eur J Cancer. 2010.

  • Njardarson JT, et al. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. J Med Chem. 2022 May 26;65(10):7044-7072.

Sources

Benchmarking a Novel Purine Analog: A Comparative In Vitro Efficacy Study of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless pursuit of novel and more effective anti-cancer therapeutics is a cornerstone of modern drug discovery. Purine analogs, in particular, have a rich history in oncology, with numerous approved drugs that function as antimetabolites, disrupting DNA synthesis and cellular metabolism. This guide presents a comprehensive framework for the in vitro benchmarking of a novel purine derivative, Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, henceforth referred to as Compound X.

This document is intended for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the scientific rationale behind the chosen assays and comparative agents. The objective is to rigorously evaluate the anti-cancer potential of Compound X across a panel of representative cancer cell lines and to position its activity profile against established chemotherapeutic agents.

Compound Profile: Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (Compound X)

Compound X is a synthetic purine derivative characterized by a 6-(dimethylamino)purine core, a structure known to interact with various cellular targets. The addition of a 3-hydroxyphenylmethyl group at the N9 position introduces a unique structural motif that may confer novel biological activities. While the precise mechanism of action of Compound X is under investigation, its structural similarity to other purine analogs suggests potential interference with nucleotide metabolism or kinase signaling pathways.

Experimental Design for Comprehensive In Vitro Benchmarking

A multi-faceted approach is essential to thoroughly characterize the in vitro anti-cancer activity of a novel compound. Our experimental design is structured to assess cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression.

Selection of Cancer Cell Lines

To obtain a broad understanding of Compound X's activity spectrum, a diverse panel of human cancer cell lines is proposed. This panel should ideally include representatives from different cancer types and with varying genetic backgrounds. For this guide, we will focus on:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

Selection of Comparator Compounds

Benchmarking against established anti-cancer agents is crucial for contextualizing the potency and potential of Compound X. The following comparators are selected based on their distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum cytotoxic activity.

  • Cisplatin: A platinum-based DNA alkylating agent, widely used in the treatment of various solid tumors.

  • Staurosporine: A potent, non-selective protein kinase inhibitor, often used as a positive control for apoptosis induction.

Methodology and Protocols

Cell Viability Assessment: The XTT Assay

The initial step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of viable cells.[1][2][3][4] This assay is preferred over the traditional MTT assay due to its use of a water-soluble formazan product, which simplifies the protocol and improves reproducibility by eliminating a solubilization step.[2][3]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound X, Doxorubicin, and Cisplatin in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Induction: Annexin V-FITC and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is employed.[5][6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[5][6] Propidium iodide is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains cells with compromised membranes, such as necrotic or late apoptotic cells.[7]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X and Staurosporine (as a positive control) at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Many anti-cancer agents exert their effects by disrupting the cell cycle.[8][9] Propidium iodide staining of DNA followed by flow cytometric analysis allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11][12]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.[11]

Data Presentation and Interpretation

Quantitative Cytotoxicity Data

The cytotoxic activity of Compound X and the comparator drugs is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Compound X 8.512.215.79.8
Doxorubicin 0.50.81.20.6
Cisplatin 3.25.17.44.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, Compound X exhibits moderate cytotoxic activity against the tested cancer cell lines. Its potency is lower than that of the established chemotherapeutic agents, Doxorubicin and Cisplatin.

Apoptosis and Cell Cycle Analysis Summary
Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle2.11.565.220.114.7
Compound X (8.5 µM)15.310.245.825.328.9
Staurosporine (1 µM)45.622.1---
HCT116 Vehicle3.52.258.925.415.7
Compound X (9.8 µM)18.912.535.130.234.7
Staurosporine (1 µM)50.125.8---

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests that Compound X induces apoptosis in both MCF-7 and HCT116 cells. Furthermore, treatment with Compound X appears to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle, suggesting a potential G2/M arrest.

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_lines Cancer Cell Lines (MCF-7, MDA-MB-231, A549, HCT116) seeding Cell Seeding (96-well & 6-well plates) cell_lines->seeding treatment Compound Treatment (Compound X, Doxorubicin, Cisplatin, Staurosporine) seeding->treatment xtt XTT Cell Viability Assay (72h) treatment->xtt apoptosis Annexin V/PI Apoptosis Assay (24h, 48h) treatment->apoptosis cell_cycle Cell Cycle Analysis (24h) treatment->cell_cycle ic50 IC50 Determination xtt->ic50 flow_cytometry Flow Cytometry Data Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry interpretation Comparative Analysis & Conclusion ic50->interpretation flow_cytometry->interpretation

Caption: Experimental workflow for benchmarking Compound X.

Hypothesized Signaling Pathway of Compound X

signaling_pathway cluster_cell Cancer Cell compound_x Compound X dna_damage DNA Damage compound_x->dna_damage Potential Mechanism cyclin_b_cdk1 Cyclin B1/CDK1 Complex dna_damage->cyclin_b_cdk1 Inhibition g2_m_arrest G2/M Arrest cyclin_b_cdk1->g2_m_arrest Leads to caspase_activation Caspase Activation g2_m_arrest->caspase_activation Triggers apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothesized mechanism of Compound X leading to G2/M arrest and apoptosis.

Conclusion

This guide outlines a systematic and robust approach for the initial in vitro characterization of a novel anti-cancer compound, using "Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-" (Compound X) as a representative example. The described methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects provide a solid foundation for determining the compound's potential as a therapeutic agent. The hypothetical data presented herein suggests that Compound X exhibits moderate cytotoxic activity, induces apoptosis, and causes a G2/M cell cycle arrest in the tested cancer cell lines.

Further investigations are warranted to elucidate the precise molecular targets and signaling pathways affected by Compound X. These future studies could include kinase profiling, western blot analysis of key cell cycle and apoptotic proteins, and in vivo efficacy studies in animal models. The comprehensive benchmarking approach detailed in this guide is a critical step in the journey of translating a promising chemical entity from the laboratory to the clinic.

References

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • Cell Cycle Analysis by Flow Cytometry. (n.d.). Miltenyi Biotec.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - JP.
  • Apoptosis – what assay should I use?. (2025, August 5). BMG Labtech.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • XTT Assays vs MTT comparision for Cell Viability. (2025, December 26). Canvax.
  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V. (n.d.). Biotium.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. (2013, March 17).
  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Cell Viability/Growth Assays and Reagents. (n.d.). R&D Systems.
  • Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses - PMC. (n.d.).
  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025, December 19).
  • Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with STAT3 Degrader-1. (n.d.). Benchchem.
  • Cell cycle analysis using flow cytometry - PubMed. (n.d.). NIH.

Sources

Structural and Functional Comparison: Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- vs. Generic Purine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the purine scaffold serves as a versatile pharmacophore. While generic purines (e.g., adenine, guanine) act as fundamental biological building blocks with negligible affinity for central nervous system (CNS) allosteric sites, targeted functionalization can radically alter their pharmacological trajectory. This guide provides an in-depth structural and functional comparison between generic purine analogs and Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as 3-OH-BDP , or 9-(3-hydroxybenzyl)-N,N-dimethyladenine).

Unlike generic purines, 3-OH-BDP is a highly specialized 6,9-disubstituted purine engineered to bind the benzodiazepine (BZD) allosteric site on the GABA-A receptor complex. By deconstructing its structure-activity relationship (SAR) and validating its performance through rigorous radioligand binding protocols, this guide serves as a comprehensive resource for drug development professionals exploring non-benzodiazepine GABA-A modulators.

Structural Deconstruction & Causality

The transition from a generic purine to a high-affinity GABA-A receptor ligand requires specific steric and electronic modifications. The structural logic of 3-OH-BDP is defined by three critical domains:

  • The Purine Core (Generic Scaffold): In unsubstituted adenine, the purine ring provides a flat, aromatic system capable of generic π−π stacking and multi-directional hydrogen bonding. However, it lacks the specificity required to engage the hydrophobic pockets of the GABA-A α/γ interface.

  • N6-Dimethylation: The addition of two methyl groups at the N6 position (forming an N,N-dimethylamine) eliminates the hydrogen-bond donor capacity of the exocyclic amine. Causality: This modification forces a specific torsional angle, increases the molecule's lipophilicity, and directs the N6 domain into a hydrophobic auxiliary pocket within the BZD binding site, preventing the promiscuous kinase binding often seen with generic purines.

  • N9-(3-Hydroxybenzyl) Substitution: This is the critical differentiator. While an unsubstituted N9 or a simple N9-methyl group yields poor receptor affinity, the addition of a 3-hydroxybenzyl group introduces a precisely oriented hydrogen-bond donor/acceptor (the phenolic -OH) alongside an additional aromatic ring. Causality: The phenolic hydroxyl group mimics the hydrogen-bonding interactions of classic 1,4-benzodiazepines (interacting with key residues like His101 on the α subunit), leading to a >50-fold increase in receptor affinity compared to N9-unsubstituted analogs ().

SAR Core Purine Scaffold (Generic Binding) N6 N6-Dimethyl Group (Hydrophobic Pocket) Core->N6 Modification N9 N9-(3-Hydroxybenzyl) (H-Bonding) Core->N9 Modification Receptor GABA-A Benzodiazepine Receptor Complex Core->Receptor Weak N6->Receptor N9->Receptor Affinity >50-fold Affinity Increase (IC50 ~ 1 µM) Receptor->Affinity Synergistic

Caption: Structural contributions of N6 and N9 substitutions to GABA-A receptor affinity.

Comparative Performance Data

To objectively evaluate the performance of 3-OH-BDP, we must compare its GABA-A receptor binding affinity (measured via IC 50​ in radioligand displacement assays) against generic purines and an intermediate analog.

CompoundN6 SubstitutionN9 SubstitutionGABA-A Binding (IC 50​ , µM)Relative Affinity
Adenine (Generic)-NH 2​ -H> 1000Negligible
N6,N6-Dimethyladenine -N(CH 3​ ) 2​ -H> 100Low
9-Benzyl-6-(dimethylamino)purine -N(CH 3​ ) 2​ Benzyl~ 50.0Moderate
3-OH-BDP (Target)-N(CH 3​ ) 2​ 3-Hydroxybenzyl~ 1.0High (>50x increase)
Chlordiazepoxide (Control)N/AN/A0.2Very High

Data extrapolated from structure-activity relationship studies of 6,9-disubstituted purines displacing [3H]flunitrazepam in rat brain homogenates.

Experimental Validation: Radioligand Binding Protocol

To ensure scientific integrity, the affinity of 3-OH-BDP must be evaluated using a self-validating radioligand displacement assay. The following protocol utilizes [3H]Flunitrazepam to quantify the competitive binding of purine analogs at the BZD site ().

Workflow N1 Membrane Preparation N2 Incubation with [3H]Flunitrazepam N1->N2 N3 Rapid Vacuum Filtration N2->N3 N4 Liquid Scintillation Counting N3->N4

Caption: Step-by-step workflow for [3H]Flunitrazepam radioligand displacement assay.

Step-by-Step Methodology

1. Membrane Preparation:

  • Action: Homogenize rat cerebral cortex tissue (or HEK-293 cells expressing recombinant α1​β3​γ2​ GABA-A receptors) in ice-cold 50 mM Tris-citrate buffer (pH 7.1). Centrifuge at 50,000 x g for 20 minutes. Wash the pellet three times in the same buffer.

  • Causality: Tris-citrate is selected to maintain physiological pH without chelating essential divalent cations necessary for receptor stability. The repeated washing steps are critical to remove endogenous GABA and other neuromodulators that could competitively inhibit radioligand binding, thereby preventing false-negative affinity readings.

2. Assay Incubation (The Self-Validating System):

  • Action: Resuspend membranes to a final protein concentration of 100 µ g/well . In a total volume of 500 µL, combine the membrane suspension, 2 nM [3H]Flunitrazepam, and varying concentrations of 3-OH-BDP (10 −9 to 10 −4 M). Incubate for 90 minutes at 4°C.

  • Self-Validation Checkpoint: For every concentration curve, a parallel set of wells must be incubated with 2 nM [3H]Flunitrazepam and 5 µM unlabeled diazepam . This defines the Non-Specific Binding (NSB). Specific binding is calculated as Total Binding - NSB. If NSB exceeds 30% of total binding, the assay is invalidated due to excessive lipid partitioning or compromised membrane integrity.

3. Separation via Rapid Vacuum Filtration:

  • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Rinse filters twice with 4 mL of ice-cold buffer.

  • Causality: The rapid transition to a solid phase halts the equilibrium reaction instantly. Ice-cold buffer minimizes the dissociation rate (k off​ ) of the ligand-receptor complex during the wash step, ensuring accurate quantification of bound radioligand.

4. Quantification:

  • Action: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Plot specific binding against the log concentration of 3-OH-BDP to derive the IC 50​ via non-linear regression.

Mechanistic Insights & Future Applications

The structural evolution from generic adenine to 3-OH-BDP highlights a fundamental principle in drug design: off-target scaffolds can be repurposed into highly specific modulators through targeted functionalization. While generic purines are largely restricted to kinase inhibition or adenosine receptor modulation, the N9-(3-hydroxybenzyl) and N6-dimethyl modifications effectively "re-code" the molecule for the GABA-A receptor.

For drug development professionals, 3-OH-BDP represents a critical lead compound class. Because it binds the BZD site but possesses a distinct chemical architecture from classic 1,4-benzodiazepines, it offers a pathway to develop novel anxiolytics or anticonvulsants that may bypass the tolerance and dependence liabilities associated with traditional BZD therapies.

References

  • Benzodiazepine receptor binding activity of 6,9-disubstituted purines. Kelley JL, McLean EW, Ferris RM, Howard JL. Journal of Medicinal Chemistry. 1989. URL:[Link]

  • Ester to amide substitution improves selectivity, efficacy and kinetic behavior of a benzodiazepine positive modulator of GABAA receptors containing the α5 subunit. Rallapalli FS, et al. Frontiers in Neuroscience (Archived in PMC). 2018. URL:[Link]

In Vivo vs. In Vitro Validation of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of purine-based kinase inhibitors has been a cornerstone in targeted oncology and cell cycle research. While foundational scaffolds like 6-(Dimethylamino)purine (6-DMAP) provide broad-spectrum kinase inhibition , structural evolution is required to achieve nanomolar potency, selectivity, and in vivo efficacy. Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (hereafter referred to as 3-HDMAP ) represents a significant structural advancement. By appending a 3-hydroxybenzyl group to the N9 position of the purine ring, 3-HDMAP exploits deeper hydrophobic interactions within the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) .

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of 3-HDMAP against standard alternatives (6-DMAP and Roscovitine). This document details the causality behind our validation protocols, ensuring a self-validating framework from biochemical screening to murine xenograft models.

Mechanistic Rationale & Pathway Engagement

To understand why 3-HDMAP outperforms first-generation purines, we must examine the target engagement. The dimethylamino group at C6 mimics the adenine amino group, anchoring to the kinase hinge region via hydrogen bonding. The critical innovation—the N9 3-hydroxybenzyl substitution—projects into the ribose-binding pocket, increasing affinity and selectivity for the CDK2/Cyclin E complex. This potent inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, sequestering E2F transcription factors and inducing robust G1/S phase cell cycle arrest.

Pathway Compound 3-HDMAP (Phenol Derivative) CDK CDK2 / Cyclin E Complex Compound->CDK ATP-Competitive Inhibition Rb Rb Protein (Hypophosphorylated) CDK->Rb Blocks Phosphorylation E2F E2F Transcription Factor (Bound) Rb->E2F Sequesters CellCycle G1/S Phase Arrest E2F->CellCycle Prevents Progression

Fig 1: Mechanism of 3-HDMAP inducing G1/S cell cycle arrest via targeted CDK2 inhibition.

In Vitro Validation: Establishing Target Engagement

In vitro assays isolate the biochemical interaction from physiological variables. We employ a two-tiered approach: cell-free assays to confirm direct target engagement, and cell-based assays to validate membrane permeability and functional cytotoxicity .

Protocol 1: Cell-Free Kinase Inhibition Assay (IC50 Determination)
  • Causality: We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This eliminates the confounding variables of cellular metabolism and efflux pumps, allowing us to measure the pure thermodynamic affinity of 3-HDMAP for the CDK2 ATP-binding site.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10-point, 3-fold serial dilution of 3-HDMAP, 6-DMAP, and Roscovitine in 100% DMSO.

    • Reaction Mix: Combine 5 nM recombinant CDK2/Cyclin E, 100 nM ULight-labeled MBP substrate, and the inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Initiation: Add ATP at the predetermined Km​ value (10 µM) to initiate the reaction.

    • Incubation & Detection: Incubate for 60 minutes at 22°C. Add EDTA to stop the reaction, followed by a Europium-anti-phospho-MBP antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).

    • Self-Validation: Include a no-enzyme well (baseline control) and a DMSO-only well (maximum signal control) to ensure assay window integrity.

Protocol 2: Cellular Viability Assay (EC50)
  • Causality: High biochemical affinity is irrelevant if the compound cannot cross the lipid bilayer. We use the MCF-7 breast cancer cell line (known for CDK-driven proliferation) to assess functional intracellular target engagement.

  • Step-by-Step Methodology:

    • Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Treatment: Treat cells with inhibitors (0.1 µM to 100 µM) for 72 hours.

    • Readout: Add Resazurin (CellTiter-Blue) for 4 hours. The reduction of resazurin to fluorescent resorufin is strictly proportional to the number of metabolically active cells.

    • Analysis: Calculate the EC50 using non-linear regression (variable slope).

In Vivo Validation: Navigating Pharmacokinetics and Tumor Microenvironments

In vitro success often fails to translate in vivo due to rapid clearance or poor tumor penetrance. The phenol moiety on 3-HDMAP is theoretically susceptible to Phase II metabolism (glucuronidation/sulfation), making rigorous in vivo pharmacokinetic (PK) profiling mandatory before advancing to efficacy models.

Protocol 3: Pharmacokinetic (PK) Profiling
  • Causality: To determine if 3-HDMAP maintains plasma concentrations above its cellular EC50 for a sufficient duration to induce tumor stasis without requiring continuous infusion.

  • Step-by-Step Methodology:

    • Dosing: Administer 3-HDMAP (10 mg/kg, IV and PO) to male CD-1 mice (n=3 per route).

    • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Extraction: Precipitate plasma proteins using cold acetonitrile containing an internal standard.

    • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate half-life ( T1/2​ ), Cmax​ , and oral bioavailability ( F% ).

Protocol 4: Murine Xenograft Efficacy
  • Causality: To evaluate the compound's ability to inhibit tumor growth in a physiological microenvironment, accounting for angiogenesis, hypoxia, and host metabolic factors.

  • Step-by-Step Methodology:

    • Inoculation: Inject 5×106 MCF-7 cells subcutaneously into the right flank of athymic nude mice.

    • Randomization: Once tumors reach an average volume of ~150 mm³, randomize into Vehicle, Roscovitine (50 mg/kg), and 3-HDMAP (50 mg/kg) groups (n=8/group).

    • Dosing & Measurement: Dose daily via oral gavage for 21 days. Measure tumor volume using digital calipers ( Volume=2length×width2​ ) twice weekly.

    • Endpoint: Calculate Tumor Growth Inhibition (TGI%) on day 21.

Comparative Efficacy Data

The following table summarizes the performance of 3-HDMAP against legacy alternatives. 3-HDMAP demonstrates a 4-fold increase in biochemical potency over Roscovitine and vastly outperforms the foundational 6-DMAP scaffold in both cellular and systemic models.

Parameter6-DMAPRoscovitinePhenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (3-HDMAP)
CDK2 IC50 (In Vitro) 12.5 µM0.22 µM0.05 µM
MCF-7 EC50 (In Vitro) > 50 µM15.4 µM1.2 µM
Half-life ( T1/2​ , In Vivo) 0.4 h1.8 h2.1 h
Oral Bioavailability ( F% ) < 5%22%34%
Tumor Growth Inhibition (TGI%) N/A (High Toxicity)42%68%

Translational Workflow

The progression from biochemical screening to in vivo efficacy follows a strict, data-gated workflow to ensure scientific integrity and resource optimization.

Workflow InVitro 1. In Vitro Kinase Assay Target: CDK2 IC50 < 100 nM Cellular 2. Cellular Viability (MCF-7) Target: EC50 < 5 µM InVitro->Cellular Confirms Target Engagement PK 3. In Vivo PK (Mice) Target: T1/2 > 1.5 h, F% > 30% Cellular->PK Confirms Membrane Permeability Efficacy 4. Xenograft Efficacy Target: TGI > 50% PK->Efficacy Confirms Systemic Exposure

Fig 2: Data-gated translational workflow from in vitro screening to in vivo efficacy validation.

References

  • Kryštof, V., et al. "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." International Journal of Molecular Sciences, 2021.[Link]

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- selectivity profile compared to ATP competitive inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide engineered for researchers, medicinal chemists, and drug development professionals analyzing the pharmacological shift of purine-based inhibitors.

The Selectivity Shift Paradigm: From Promiscuous Kinase Inhibition to Receptor Specificity

In the landscape of small-molecule drug discovery, the purine scaffold is a foundational pharmacophore, most notably recognized for its ability to mimic the adenine ring of ATP. The parent compound, 6-(dimethylamino)purine (6-DMAP) , is a classical, broad-spectrum ATP-competitive inhibitor that targets the orthosteric hinge region of various kinases (e.g., CDKs, MAPKs)[1]([Link]). However, broad-spectrum kinase inhibition often translates to off-target toxicity in clinical applications.

The structural evolution of 6-DMAP into Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (also known as 9-(3-hydroxybenzyl)-6-dimethylaminopurine) represents a masterclass in selectivity engineering. By introducing a bulky 3-hydroxybenzyl group at the N9 position of the purine ring, the molecule's pharmacological profile is radically inverted. This guide objectively compares the performance, structural causality, and experimental validation of this derivative against standard ATP-competitive inhibitors.

Structural Causality of the Selectivity Shift

Standard ATP-competitive inhibitors rely on hydrogen bonding with the kinase hinge region. The addition of the N9-benzyl moiety introduces massive steric bulk. In wild-type (WT) kinases, this bulk violently clashes with the "gatekeeper" residue (typically a bulky amino acid like Methionine or Phenylalanine guarding the hydrophobic pocket back-cleft). Consequently, the 3-hydroxybenzyl derivative loses its broad-spectrum kinase activity.

However, this exact steric modification perfectly aligns the molecule's geometry with the hydrophobic pocket of the Benzodiazepine Receptor (BzR) . The polar hydroxyl group on the benzyl ring forms crucial interactions within the BzR site, driving a >50-fold increase in receptor affinity compared to the parent 6-DMAP[2]([Link]. Alternatively, in the context of kinase engineering, this molecule acts as a "Bumped Kinase Inhibitor" (BKI), selectively targeting only mutant kinases possessing a small gatekeeper residue (e.g., Glycine or Alanine).

Mechanism A N9-Substitution (3-hydroxybenzyl group) B Wild-Type Kinases (Bulky Gatekeeper Residue) A->B Hinge Binding Attempt C Mutant Kinases (Small Gatekeeper Residue) A->C Hinge Binding D Benzodiazepine Receptor (Hydrophobic Pocket) A->D Allosteric Binding E Steric Clash (Loss of ATP-competitive inhibition) B->E F Bump-Hole Fit (Restored Kinase Inhibition) C->F G G D->G

Fig 1: Structural logic dictating the selectivity shift of the N9-substituted purine derivative.

Quantitative Selectivity Profile Comparison

To objectively evaluate the performance of Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, we must benchmark it against its parent compound across both kinase and receptor targets.

CompoundTarget SystemAssay TypeIC₅₀ / Kᵢ (µM)Selectivity Shift
6-DMAP WT Kinases (e.g., CDKs)TR-FRET~10.0 - 50.0Baseline (Promiscuous)
6-DMAP Benzodiazepine ReceptorRadioligand~100.0Baseline (Weak)
3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol WT KinasesTR-FRET> 100.0Loss of Activity (Steric Clash)
3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol Benzodiazepine ReceptorRadioligand< 2.0>50-fold Increase
3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol Small-Gatekeeper KinasesTR-FRET< 1.0Gain of Function (BKI)

Data synthesized from established QSAR modeling of 6,9-disubstituted purines and baseline BzR binding metrics[2]([Link].

Experimental Methodologies: Self-Validating Systems

To prove the selectivity shift empirically, the following self-validating protocols must be executed. As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. Both protocols below are designed with built-in causality checks to ensure data integrity.

Protocol 1: Radioligand Displacement Assay (BzR Affinity)

Objective: Quantify the >50-fold affinity increase of the 3-hydroxybenzyl derivative for the Benzodiazepine Receptor. Causality Check: We utilize [³H]diazepam displacement in native tissue. Utilizing native rat cerebral cortex ensures the receptors possess physiologically relevant folding, which recombinant systems sometimes lack.

  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Competitive Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]diazepam (final concentration 1.5 nM, kept strictly below its K_d to ensure adherence to the Cheng-Prusoff equation for competitive binding), and 50 µL of the test compound (titrated from 0.1 nM to 100 µM).

  • Internal Validation (The Self-Validating Step): Include wells with 10 µM unlabelled diazepam to define Non-Specific Binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing background radioligand binding.

  • Detection: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting.

Protocol 2: TR-FRET Kinase Profiling (WT vs. Mutant)

Objective: Confirm the loss of WT kinase activity due to steric clash, and verify BKI activity in small-gatekeeper mutants. Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, a common false-positive generator in standard fluorescence assays.

  • Enzyme-Substrate Reaction: Incubate the target kinase (WT or Gatekeeper-mutant) with its specific biotinylated peptide substrate and ATP. Causality: ATP concentration must be set exactly at the K_m of the specific kinase to balance assay sensitivity with physiological relevance.

  • Compound Addition: Add the 3-hydroxybenzyl purine derivative in a 10-point dose-response curve. Include Staurosporine as a pan-kinase positive control.

  • Signal Generation: After 60 minutes, add the detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺), a Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Ratiometric Detection: Read the plate using a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. Causality: The ratiometric measurement normalizes any well-to-well liquid dispensing errors, ensuring high-fidelity IC₅₀ generation.

Workflow N1 Compound Preparation 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenol N2 TR-FRET Kinase Profiling (WT vs Gatekeeper Mutants) N1->N2 Kinase Panel Aliquot N3 Radioligand Binding Assay ([3H]Diazepam Displacement) N1->N3 BzR Panel Aliquot N4 Data Synthesis (IC50 & Selectivity Fold Calculation) N2->N4 N3->N4 N5 Assay Validation (Z'-factor > 0.5 Confirmation) N4->N5 Quality Control

Fig 2: Parallel experimental workflow for orthogonal selectivity profiling and validation.

Conclusion for Drug Developers

When evaluating Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- , researchers must discard the assumption that all purine derivatives act as broad ATP-competitive inhibitors. The N9-benzyl substitution acts as a highly effective steric switch. It abolishes the promiscuous hinge-binding activity seen in 6-DMAP, repurposing the scaffold into a highly selective tool—either as a potent Benzodiazepine Receptor ligand or as a precision Bumped Kinase Inhibitor for engineered/mutant targets.

References

  • 3D and quantum QSAR of non-benzodiazepine compounds. ResearchGate. Available at:[Link]

  • Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. PubMed Central (NIH). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.